ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10761. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2/c1-4-13-9(12)8-5(2)7(10)6(3)11-8/h11H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLBZQUAKJYNIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20202408 | |
| Record name | 1H-Pyrrole-2-carboxylic acid, 4-bromo-3,5-dimethyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5408-07-1 | |
| Record name | 1H-Pyrrole-2-carboxylic acid, 4-bromo-3,5-dimethyl-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005408071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5408-07-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10761 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Pyrrole-2-carboxylic acid, 4-bromo-3,5-dimethyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis of Ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide for the synthesis of ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate, a substituted pyrrole derivative of interest in medicinal chemistry and materials science. The synthetic strategy involves a two-step process commencing with the well-established Knorr pyrrole synthesis to construct the core heterocyclic scaffold, followed by selective bromination at the C4 position.
Overall Synthetic Workflow
The synthesis is logically divided into two primary stages: the formation of the pyrrole ring and its subsequent halogenation.
An In-depth Technical Guide to Ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug discovery.
Core Chemical Properties
This compound is a halogenated pyrrole derivative. The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a core structural component in many biologically active molecules, including heme, chlorophyll, and vitamin B12. The presence of a bromine atom and methyl and ethyl carboxylate functional groups on the pyrrole ring suggests its potential as a versatile intermediate for the synthesis of more complex molecules and as a candidate for biological screening.
Quantitative Data Summary
| Property | Value | Source |
| IUPAC Name | This compound | Sigma-Aldrich |
| CAS Number | 5408-07-1 | Santa Cruz Biotechnology[1] |
| Molecular Formula | C₉H₁₂BrNO₂ | Santa Cruz Biotechnology[1] |
| Molecular Weight | 246.10 g/mol | Santa Cruz Biotechnology[1] |
| InChI | 1S/C9H12BrNO2/c1-4-13-9(12)8-5(2)7(10)6(3)11-8/h11H,4H2,1-3H3 | Sigma-Aldrich |
| InChIKey | POLBZQUAKJYNIF-UHFFFAOYSA-N | Sigma-Aldrich |
| SMILES | CCOC(=O)C1=C(C)C(Br)=C(C)N1 | PubChem[2] |
| Predicted XlogP | 2.7 | PubChem[2] |
Note: Melting point, boiling point, and solubility data are not currently available in the public domain and would require experimental determination.
Spectral Data
Specific spectral data such as ¹H NMR, ¹³C NMR, and IR spectra for this compound are not available in the searched literature. However, based on the known structure and data from similar pyrrole derivatives, the following spectral characteristics can be anticipated:
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¹H NMR: Resonances for the ethyl group (a quartet and a triplet), two singlets for the two methyl groups, and a broad singlet for the N-H proton of the pyrrole ring.
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¹³C NMR: Signals corresponding to the carbons of the ethyl group, the two methyl groups, the ester carbonyl carbon, and the four carbons of the pyrrole ring. The carbon atom attached to the bromine would show a characteristic chemical shift.
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IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the pyrrole ring, C-H stretching of the alkyl groups, C=O stretching of the ester, and C-Br stretching.
Experimental Protocols: Synthesis
Proposed Synthesis of this compound
This proposed two-step synthesis starts with the well-established Knorr pyrrole synthesis to obtain the precursor, followed by electrophilic bromination at the C4 position.
Step 1: Synthesis of Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate (Knorr Pyrrole Synthesis)
This synthesis involves the condensation of an α-amino-β-ketoester with a β-diketone. A common procedure is the reaction of ethyl acetoacetate with 2,4-pentanedione in the presence of an acid catalyst.
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Materials: Ethyl acetoacetate, 2,4-pentanedione (acetylacetone), zinc dust, glacial acetic acid, sodium nitrite, ethanol.
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Procedure:
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A solution of ethyl acetoacetate in glacial acetic acid is cooled in an ice bath.
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A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 10 °C.
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After stirring, a mixture of 2,4-pentanedione and zinc dust is added portion-wise.
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The reaction is stirred and may be gently warmed to complete the reaction.
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The reaction mixture is then poured into water, and the precipitated product is collected by filtration, washed with water, and recrystallized from ethanol.
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Step 2: Bromination of Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate
The electron-rich pyrrole ring can be brominated using a suitable brominating agent. N-Bromosuccinimide (NBS) is a common and effective reagent for this transformation.
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Materials: Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate, N-Bromosuccinimide (NBS), a suitable solvent (e.g., tetrahydrofuran (THF) or carbon tetrachloride).
-
Procedure:
-
Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate is dissolved in the chosen solvent in a round-bottom flask protected from light.
-
The solution is cooled in an ice bath.
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N-Bromosuccinimide is added portion-wise with stirring.
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The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
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The reaction mixture is filtered to remove succinimide.
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The filtrate is concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel to yield this compound.
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Mandatory Visualization
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of the title compound.
Potential Biological Significance and Applications
While no specific biological activity has been reported for this compound, the broader class of substituted pyrrole derivatives has attracted significant attention in medicinal chemistry due to their diverse pharmacological properties.
Antibacterial and Antifungal Activity
Numerous studies have demonstrated the potent antibacterial and antifungal activities of various pyrrole derivatives. The pyrrole scaffold is present in several natural and synthetic antimicrobial agents. The introduction of different substituents on the pyrrole ring allows for the modulation of their biological activity and spectrum. Halogenated pyrroles, in particular, have shown enhanced antimicrobial properties. Therefore, this compound represents a promising candidate for screening against a panel of pathogenic bacteria and fungi.
Anticancer Activity
The pyrrole core is a key structural motif in several approved anticancer drugs, such as Sunitinib, which is a multi-targeted tyrosine kinase inhibitor. The ability of the pyrrole ring to participate in various non-covalent interactions with biological macromolecules makes it a valuable pharmacophore in the design of enzyme inhibitors and receptor antagonists. The specific substitution pattern of this compound could confer selective cytotoxicity towards cancer cell lines, making it a valuable subject for anticancer drug discovery programs.
Safety and Handling
Safety data sheets (SDS) for this compound are not widely available. However, based on the data for structurally related brominated and pyrrole compounds, the following precautions should be observed:
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General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
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Storage: Store in a tightly sealed container in a cool, dry place, protected from light.
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Hazards: While not explicitly classified, related compounds are often irritants to the skin, eyes, and respiratory tract. The toxicological properties of this specific compound have not been thoroughly investigated.
Conclusion
This compound is a chemical compound with significant potential as a building block in organic synthesis and as a lead structure in drug discovery. While there is a notable lack of experimentally determined physicochemical data, its synthesis is feasible through established chemical methodologies. The known biological activities of related substituted pyrroles, particularly in the areas of infectious diseases and oncology, underscore the importance of further investigation into the properties and potential applications of this compound. This technical guide provides a foundational resource to stimulate and support future research endeavors in this promising area.
References
Spectroscopic and Synthetic Profile of Ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate. Due to the limited availability of direct experimental spectra in public databases, this document presents a predicted spectroscopic profile based on data from structurally related compounds and established principles of spectroscopic interpretation. This guide is intended to support research and development activities where this compound is of interest.
Compound Identification
| Parameter | Value |
| IUPAC Name | This compound |
| CAS Number | 5408-07-1[1] |
| Molecular Formula | C₉H₁₂BrNO₂[1] |
| Molecular Weight | 246.10 g/mol [1] |
| Chemical Structure | ![]() |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of known spectra of similar substituted pyrrole derivatives and fundamental spectroscopic principles.
Predicted ¹H NMR Data
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.0 - 8.5 | br s | 1H | N-H |
| 4.35 - 4.25 | q | 2H | -OCH₂CH₃ |
| 2.28 | s | 3H | C5-CH₃ |
| 2.24 | s | 3H | C3-CH₃ |
| 1.40 - 1.30 | t | 3H | -OCH₂CH₃ |
Rationale for Prediction: The chemical shifts are estimated based on data for structurally similar pyrroles. The N-H proton is expected to be a broad singlet at a downfield chemical shift. The ethyl ester protons will exhibit a characteristic quartet and triplet pattern. The two methyl groups on the pyrrole ring are in slightly different electronic environments and are predicted to be sharp singlets with distinct chemical shifts.
Predicted ¹³C NMR Data
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~161 | C=O (ester) |
| ~135 | C2 |
| ~128 | C5 |
| ~120 | C3 |
| ~105 | C4 |
| ~60 | -OCH₂CH₃ |
| ~14 | -OCH₂CH₃ |
| ~12 | C5-CH₃ |
| ~11 | C3-CH₃ |
Rationale for Prediction: The predicted chemical shifts are based on the known substituent effects on the ¹³C NMR spectra of pyrrole rings. The carbonyl carbon of the ester is expected at the lowest field. The pyrrole ring carbons are assigned based on the expected electronic effects of the bromo, methyl, and ethyl carboxylate substituents.
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, broad | N-H stretch |
| 2980 - 2850 | Medium | C-H stretch (aliphatic) |
| ~1680 | Strong | C=O stretch (ester) |
| ~1550 | Medium | C=C stretch (pyrrole ring) |
| ~1250 | Strong | C-O stretch (ester) |
| ~650 | Medium | C-Br stretch |
Rationale for Prediction: The predicted IR absorption bands are based on characteristic vibrational frequencies for the functional groups present in the molecule. A broad N-H stretch is characteristic of pyrroles. The strong carbonyl absorption is indicative of the ester group. The C-Br stretch is expected in the fingerprint region.
Predicted Mass Spectrometry (MS) Data
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Assignment |
| 245/247 | High | [M]⁺ (Molecular ion peak with bromine isotope pattern) |
| 200/202 | Medium | [M - OCH₂CH₃]⁺ |
| 166 | High | [M - Br]⁺ |
| 121 | Medium | [M - Br - OCH₂CH₃]⁺ |
Rationale for Prediction: The mass spectrum is predicted to show a characteristic molecular ion peak with a 1:1 ratio for the ⁷⁹Br and ⁸¹Br isotopes. Common fragmentation pathways for ethyl esters include the loss of the ethoxy group. Cleavage of the C-Br bond is also a likely fragmentation pathway.
Experimental Protocols
The following is a plausible experimental protocol for the synthesis and purification of this compound based on established methods for pyrrole synthesis, such as the Knorr pyrrole synthesis.
Synthesis of this compound
This procedure is adapted from general Knorr pyrrole synthesis methodologies.
Materials:
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Ethyl 3-oxobutanoate (ethyl acetoacetate)
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Sodium nitrite (NaNO₂)
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Acetic acid
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3-Pentanone
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Zinc dust
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N-Bromosuccinimide (NBS)
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Dichloromethane (DCM)
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Sodium bicarbonate (NaHCO₃)
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Magnesium sulfate (MgSO₄)
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Ethanol
Procedure:
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Synthesis of Ethyl 2-oxo-3-oximinobutanoate: Ethyl acetoacetate is dissolved in glacial acetic acid and cooled in an ice bath. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 10 °C. The mixture is stirred for several hours and then allowed to warm to room temperature. The product is extracted with an organic solvent and purified.
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Knorr Pyrrole Synthesis: The resulting ethyl 2-oxo-3-oximinobutanoate and 3-pentanone are dissolved in a mixture of acetic acid and ethanol. Zinc dust is added portion-wise with vigorous stirring. The reaction is heated to reflux for several hours. After cooling, the mixture is filtered, and the solvent is removed under reduced pressure to yield ethyl 3,5-dimethyl-4-ethyl-1H-pyrrole-2-carboxylate.
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Bromination: The synthesized ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate is dissolved in dichloromethane. N-Bromosuccinimide is added portion-wise at 0 °C. The reaction is stirred at room temperature until completion, monitored by TLC.
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Work-up and Purification: The reaction mixture is washed with aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Spectroscopic Characterization
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¹H and ¹³C NMR: Spectra are recorded on a 400 MHz NMR spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard.
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IR Spectroscopy: The IR spectrum is recorded on a FT-IR spectrometer using a KBr pellet or as a thin film.
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Mass Spectrometry: The mass spectrum is obtained using an EI mass spectrometer.
Experimental Workflow and Logic
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Synthetic and analytical workflow for the target compound.
References
An In-depth Technical Guide on the NMR Analysis of Ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate is a substituted pyrrole derivative. Pyrrole rings are core structures in a multitude of biologically active compounds and pharmaceuticals. A thorough understanding of the structural characterization of such molecules is paramount in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules. This technical guide provides a detailed overview of the NMR analysis of this compound. Due to the limited availability of public experimental spectral data for this specific compound, this guide presents predicted ¹H and ¹³C NMR data, alongside comprehensive, generalized experimental protocols for NMR analysis.
Predicted NMR Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on computational algorithms and provide expected values for spectral analysis. It is important to note that actual experimental values may vary depending on the solvent, concentration, and instrument used.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| NH | ~9.0 - 9.5 | broad singlet | 1H |
| -OCH₂CH₃ | ~4.3 | quartet | 2H |
| 5-CH₃ | ~2.3 | singlet | 3H |
| 3-CH₃ | ~2.2 | singlet | 3H |
| -OCH₂CH₃ | ~1.3 | triplet | 3H |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O | ~161 |
| C5 | ~128 |
| C2 | ~125 |
| C3 | ~120 |
| C4 | ~100 |
| -OCH₂CH₃ | ~60 |
| -OCH₂CH₃ | ~14 |
| 5-CH₃ | ~12 |
| 3-CH₃ | ~11 |
Experimental Protocols
A standardized protocol for the acquisition of NMR spectra for small organic molecules is crucial for obtaining high-quality, reproducible data.
Sample Preparation for NMR Analysis
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Sample Weighing: Accurately weigh approximately 5-20 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.
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Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), Acetone-d₆).
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Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.
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Homogenization: Gently vortex or sonicate the vial to ensure the sample is completely dissolved.
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Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Avoid introducing any particulate matter into the tube.
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Internal Standard (Optional): A small amount of an internal standard, such as tetramethylsilane (TMS), can be added for precise chemical shift referencing.
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Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Spectrometer Operation (General Workflow)
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Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.
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Locking and Shimming: The spectrometer will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
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¹H NMR Acquisition:
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Load a standard proton experiment.
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Set acquisition parameters such as the number of scans (typically 8-16), spectral width, acquisition time, and relaxation delay.
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Initiate the acquisition.
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-
¹³C NMR Acquisition:
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Load a standard proton-decoupled carbon experiment (e.g., zgpg30).
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Set acquisition parameters. A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
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Initiate the acquisition.
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Data Processing:
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Apply Fourier transformation to the acquired free induction decay (FID) to obtain the NMR spectrum.
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Perform phase correction and baseline correction.
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Calibrate the chemical shift axis using the solvent peak or the internal standard.
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Integrate the peaks in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.
-
Visualizations
Molecular Structure and Atom Numbering
The following diagram illustrates the molecular structure of this compound with atoms numbered for clarity in NMR signal assignment.
Caption: Molecular structure of this compound.
NMR Analysis Workflow
This diagram outlines the general workflow for the NMR analysis of a small organic molecule.
Caption: General workflow for NMR analysis.
Mass Spectrometry of Ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate. This pyrrole derivative is of interest in medicinal chemistry and drug development due to the prevalence of the pyrrole scaffold in pharmacologically active compounds. A thorough understanding of its mass spectrometric behavior is crucial for its identification, characterization, and quantification in various matrices.
Core Concepts in the Mass Spectrometry of this compound
Mass spectrometry (MS) is a powerful analytical technique for measuring the mass-to-charge ratio (m/z) of ions. The analysis of this compound by MS involves several key considerations, primarily related to its chemical structure. The presence of a bromine atom, a pyrrole ring, two methyl groups, and an ethyl carboxylate group dictates the compound's ionization and fragmentation behavior.
A hallmark of the mass spectrum of a monobrominated compound is the presence of two peaks of nearly equal intensity for the molecular ion, separated by two mass units (M+ and M+2). This is due to the natural isotopic abundance of bromine, which exists as ⁷⁹Br (50.69%) and ⁸¹Br (49.31%).
Ionization Techniques
The choice of ionization technique is critical for the successful analysis of this compound and depends on the sample's volatility and thermal stability.
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Electron Ionization (EI): This hard ionization technique is suitable for volatile and thermally stable compounds. It typically induces extensive fragmentation, providing a detailed "fingerprint" mass spectrum that is valuable for structural elucidation. EI is commonly coupled with Gas Chromatography (GC-MS).
-
Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for less volatile or thermally labile molecules. It generates ions from a solution, making it highly compatible with Liquid Chromatography (LC-MS). ESI typically produces protonated molecules [M+H]⁺, providing clear molecular weight information.
Predicted Fragmentation Pattern
The fragmentation of this compound is expected to proceed through several characteristic pathways, initiated by the loss of substituents from the pyrrole ring.
Under Electron Ionization (EI) , the molecular ion is expected to undergo the following key fragmentations:
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Loss of an ethoxy radical (•OCH₂CH₃): This is a common fragmentation for ethyl esters, leading to the formation of an acylium ion.
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Loss of an ethyl group (•CH₂CH₃): Cleavage of the ethyl group from the ester moiety.
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Loss of ethanol (CH₃CH₂OH): Elimination of an ethanol molecule is a characteristic fragmentation of ethyl esters.[1]
-
Loss of a bromine atom (•Br): Cleavage of the carbon-bromine bond.
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Loss of a methyl radical (•CH₃): Expulsion of one of the methyl groups attached to the pyrrole ring.
Under Electrospray Ionization (ESI) , the protonated molecule [M+H]⁺ would be the precursor ion. Collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) would likely reveal fragments arising from:
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Loss of ethanol (CH₃CH₂OH): A neutral loss from the protonated molecule.
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Loss of ethylene (CH₂=CH₂): Following the loss of water from the protonated ester.
-
Loss of carbon monoxide (CO): From the acylium ion formed after the initial loss of ethanol.
Data Presentation: Predicted Mass Spectral Data
The following tables summarize the predicted major ions for this compound under EI and ESI conditions.
Table 1: Predicted EI Mass Spectrum Data
| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Neutral Loss |
| 259 / 261 | [M]⁺• | - |
| 214 / 216 | [M - •OCH₂CH₃]⁺ | •OCH₂CH₃ |
| 230 / 232 | [M - •CH₂CH₃]⁺ | •CH₂CH₃ |
| 213 / 215 | [M - CH₃CH₂OH]⁺• | CH₃CH₂OH |
| 180 | [M - •Br]⁺ | •Br |
| 244 / 246 | [M - •CH₃]⁺ | •CH₃ |
Table 2: Predicted ESI-MS/MS Fragmentation of [M+H]⁺
| Precursor Ion m/z (⁷⁹Br/⁸¹Br) | Product Ion m/z (⁷⁹Br/⁸¹Br) | Neutral Loss |
| 260 / 262 | 214 / 216 | CH₃CH₂OH |
| 260 / 262 | 232 / 234 | CH₂=CH₂ |
| 214 / 216 | 186 / 188 | CO |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate mass spectrometric analysis. Below are representative protocols for GC-MS and LC-MS/MS analysis.
GC-MS Analysis Protocol
This protocol is suitable for the analysis of the volatile and thermally stable this compound.
-
Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.2 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent capillary column.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 10 minutes at 280 °C.
-
-
MS Ion Source: Electron Ionization (EI) at 70 eV.
-
MS Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
LC-MS/MS Analysis Protocol
This protocol is ideal for the analysis of less volatile or for quantification in complex matrices.
-
Sample Preparation:
-
Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.
-
For biological samples, a protein precipitation step (e.g., with cold acetonitrile) followed by centrifugation is recommended.
-
Filter the supernatant through a 0.2 µm syringe filter.
-
-
Instrumentation and Conditions:
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.
-
Mass Spectrometer: Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Injection Volume: 5 µL.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
Start with 5% B, hold for 1 minute.
-
Linear gradient to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and equilibrate for 2 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Cone Gas Flow: 150 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
Collision Gas: Argon.
-
Mandatory Visualization
Since no specific signaling pathways involving this compound have been identified in the literature, a logical workflow for its mass spectrometric analysis and structural elucidation is presented below.
Caption: Workflow for the mass spectrometric analysis of novel pyrrole compounds.
This comprehensive guide provides the foundational knowledge for researchers and scientists working with this compound. The detailed protocols and predicted fragmentation patterns will aid in the accurate identification and characterization of this and structurally related compounds.
References
Crystal Structure of Ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate: A Search for Definitive Structural Data
A comprehensive review of publicly accessible crystallographic databases and the scientific literature reveals a notable absence of a determined crystal structure for ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate. While this pyrrole derivative is commercially available and has been referenced in chemical literature, detailed atomic coordinates and unit cell parameters derived from single-crystal X-ray diffraction analysis do not appear to have been deposited in major repositories such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD).
This technical guide addresses the current state of knowledge regarding the structural aspects of this compound, outlines the standard experimental methodologies that would be employed for its crystal structure determination, and provides context based on the analysis of closely related pyrrole structures. This information is intended for researchers, scientists, and drug development professionals who may be working with or synthesizing similar heterocyclic compounds.
Table 1: Physicochemical Properties of this compound
While crystallographic data is unavailable, other key physical and chemical properties have been reported or can be calculated.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂BrNO₂ | - |
| Molecular Weight | 246.10 g/mol | - |
| CAS Number | 5408-07-1 | - |
| Appearance | White to off-white crystalline powder | Commercial Suppliers |
| Melting Point | Not consistently reported | - |
| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol | General knowledge of similar compounds |
Experimental Protocols for Crystal Structure Determination
The definitive determination of the crystal structure of this compound would necessitate the following experimental workflow.
Synthesis and Purification
The synthesis of this compound typically follows established methods for pyrrole synthesis, such as the Knorr or Hantzsch pyrrole synthesis, followed by bromination. A general synthetic approach is outlined below.
starting materials for ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate, a key building block in the development of various pharmaceutical compounds. This document details the necessary starting materials, optimized experimental protocols, and quantitative data to ensure successful and reproducible synthesis.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved through a two-step process. The initial step involves the construction of the pyrrole ring via a Knorr-type pyrrole synthesis to yield the precursor, ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate. This is followed by the regioselective bromination of the pyrrole ring at the 4-position to afford the final product.
Caption: Overall synthetic pathway for this compound.
Step 1: Knorr Pyrrole Synthesis of Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate
The Knorr pyrrole synthesis is a classic and efficient method for the preparation of substituted pyrroles.[1][2] In this procedure, ethyl acetoacetate is first converted in situ to ethyl 2-oximinoacetoacetate, which then condenses with acetylacetone in the presence of a reducing agent, typically zinc dust, to form the pyrrole ring.[2]
Starting Materials and Reaction Conditions
| Reactant/Reagent | Molar Mass ( g/mol ) | Molar Ratio | Typical Quantity |
| Ethyl Acetoacetate | 130.14 | 1.0 | 26.0 g (0.2 mol) |
| Acetylacetone | 100.12 | 1.0 | 20.0 g (0.2 mol) |
| Sodium Nitrite (NaNO₂) | 69.00 | 1.0 | 13.8 g (0.2 mol) |
| Zinc (Zn) dust | 65.38 | 2.0 | 26.2 g (0.4 mol) |
| Glacial Acetic Acid | 60.05 | Solvent | ~200 mL |
Experimental Protocol
-
Preparation of the Reaction Mixture: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve ethyl acetoacetate (1.0 eq) in glacial acetic acid. Cool the mixture to 0-5°C in an ice-salt bath.
-
Formation of Ethyl 2-oximinoacetoacetate: Dissolve sodium nitrite (1.0 eq) in a minimal amount of water and add it dropwise to the cooled solution of ethyl acetoacetate over a period of 30-45 minutes, ensuring the temperature is maintained below 10°C.
-
Condensation and Cyclization: To the resulting solution, add acetylacetone (1.0 eq). Then, add zinc dust (2.0 eq) portion-wise over 30 minutes, keeping the temperature below 40°C with cooling.
-
Reaction Completion and Work-up: After the addition of zinc is complete, stir the mixture at room temperature for 1 hour, and then heat it to 80-90°C for an additional hour. Pour the hot reaction mixture into a large volume of ice-water.
-
Isolation and Purification: Collect the precipitated crude product by filtration and wash it thoroughly with water. Recrystallize the crude solid from ethanol or an ethanol-water mixture to obtain pure ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate as a crystalline solid.
Quantitative Data
| Parameter | Value |
| Reaction Time | 2-3 hours |
| Reaction Temperature | 0-90°C |
| Yield | 60-70% |
Step 2: Bromination of Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate
The second step involves the selective bromination of the synthesized pyrrole precursor at the electron-rich 4-position. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it allows for mild and regioselective bromination of the pyrrole ring.
Caption: Detailed experimental workflow for the two-step synthesis.
Starting Materials and Reaction Conditions
| Reactant/Reagent | Molar Mass ( g/mol ) | Molar Ratio | Typical Quantity |
| Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate | 181.22 | 1.0 | 18.1 g (0.1 mol) |
| N-Bromosuccinimide (NBS) | 177.98 | 1.0 | 17.8 g (0.1 mol) |
| Tetrahydrofuran (THF) | 72.11 | Solvent | ~250 mL |
Experimental Protocol
-
Preparation of the Reaction Mixture: Dissolve ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask. Cool the solution to 0°C in an ice bath and protect the reaction from light by wrapping the flask in aluminum foil.
-
Addition of Brominating Agent: In a separate flask, dissolve N-bromosuccinimide (1.0 eq) in anhydrous THF. Add this solution dropwise to the cooled pyrrole solution over a period of 30 minutes with continuous stirring.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour and then let it warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate, to afford this compound as a solid.
Quantitative Data
| Parameter | Value |
| Reaction Time | 2-4 hours |
| Reaction Temperature | 0°C to Room Temperature |
| Yield | 85-95% |
Conclusion
This technical guide outlines a reliable and high-yielding two-step synthesis for this compound. The Knorr pyrrole synthesis provides a straightforward route to the key pyrrole precursor, and subsequent regioselective bromination with NBS furnishes the desired product in excellent purity. The detailed protocols and quantitative data presented herein are intended to facilitate the efficient and reproducible production of this important synthetic intermediate for applications in pharmaceutical research and development.
References
An In-Depth Technical Guide to the Formation of Ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate, a substituted pyrrole derivative of interest in medicinal chemistry and materials science. The document details the well-established Knorr pyrrole synthesis for the formation of the precursor, ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate, and the subsequent electrophilic bromination to yield the target compound. This guide includes detailed reaction mechanisms, experimental protocols, and a summary of relevant quantitative data.
Introduction
Substituted pyrroles are a critical class of heterocyclic compounds widely found in natural products and pharmaceuticals. Their unique electronic properties and ability to participate in various chemical transformations make them valuable building blocks in organic synthesis. This compound, in particular, serves as a versatile intermediate for the synthesis of more complex molecules, leveraging the reactivity of the bromine substituent for cross-coupling reactions and further functionalization. This guide outlines the key synthetic steps and mechanistic details for the reliable preparation of this compound.
Reaction Mechanism
The formation of this compound is a two-step process:
-
Knorr Pyrrole Synthesis of the precursor, ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate.
-
Electrophilic Aromatic Substitution (Bromination) of the precursor to yield the final product.
Knorr Pyrrole Synthesis Mechanism
The Knorr pyrrole synthesis is a classic and efficient method for the preparation of substituted pyrroles. It involves the condensation of an α-amino-β-ketoester with a β-ketoester. In the synthesis of ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate, ethyl 2-aminoacetoacetate is reacted with pentane-2,4-dione (acetylacetone). The α-amino-β-ketoester is typically generated in situ from the corresponding oximino derivative by reduction with zinc powder in acetic acid.
The mechanism proceeds through the following key steps:
-
Formation of the Enamine: The more nucleophilic amino group of ethyl 2-aminoacetoacetate attacks one of the carbonyl groups of pentane-2,4-dione.
-
Cyclization: The resulting enamine undergoes an intramolecular cyclization by the attack of the enamine double bond onto the remaining carbonyl group.
-
Dehydration: The cyclic intermediate then undergoes dehydration to form the aromatic pyrrole ring.
Caption: Knorr Pyrrole Synthesis Pathway.
Electrophilic Bromination Mechanism
The bromination of the synthesized ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate occurs via an electrophilic aromatic substitution mechanism. The pyrrole ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles. The reaction is typically carried out using a source of electrophilic bromine, such as molecular bromine (Br₂) in a suitable solvent like acetic acid, or N-bromosuccinimide (NBS).
The key steps of the mechanism are:
-
Generation of the Electrophile: The brominating agent provides the electrophilic bromine species (Br⁺ or a polarized Br-Br bond).
-
Nucleophilic Attack: The electron-rich pyrrole ring attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate (arenium ion). The attack is directed to the electron-rich 4-position.
-
Deprotonation: A base (e.g., the solvent or the counter-ion of the bromine source) removes a proton from the carbon atom to which the bromine has attached, restoring the aromaticity of the pyrrole ring and yielding the final product.
Caption: Electrophilic Bromination Pathway.
Quantitative Data
The following table summarizes the key quantitative data for the precursor and the final product. Please note that yields can vary depending on the specific reaction conditions and scale.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Yield (%) |
| Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate | C₉H₁₃NO₂ | 167.21 | 118-120 | 75-85 |
| This compound | C₉H₁₂BrNO₂ | 246.10 | 145-147 | 80-90 |
Spectroscopic Data for this compound:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.5-9.0 (br s, 1H, NH), 4.31 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.25 (s, 3H, CH₃), 2.23 (s, 3H, CH₃), 1.36 (t, J = 7.1 Hz, 3H, OCH₂CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 161.0, 128.5, 126.0, 118.0, 95.0, 60.0, 14.5, 12.0, 11.0.
Experimental Protocols
Synthesis of Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate (Precursor)
This protocol is based on the Knorr pyrrole synthesis.
Materials:
-
Ethyl acetoacetate
-
Sodium nitrite (NaNO₂)
-
Glacial acetic acid
-
Zinc dust
-
Pentane-2,4-dione (acetylacetone)
-
Ethanol
-
Water
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve ethyl acetoacetate (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.0 eq) in water, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. This forms the ethyl 2-oximinoacetoacetate.
-
To this solution, add pentane-2,4-dione (1.0 eq).
-
While maintaining vigorous stirring, add zinc dust portion-wise, keeping the temperature below 40 °C. The reaction is exothermic.
-
After the addition of zinc is complete, stir the reaction mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture into a large volume of ice-water.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to afford pure ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate as a crystalline solid.
Synthesis of this compound (Final Product)
This protocol describes the bromination of the precursor.
Materials:
-
Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Glacial acetic acid or Carbon tetrachloride (for NBS)
-
Sodium thiosulfate solution
-
Sodium bicarbonate solution
-
Water
-
Ethanol
Procedure using Bromine in Acetic Acid:
-
Dissolve ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate (1.0 eq) in glacial acetic acid in a flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture into ice-water.
-
Decolorize any excess bromine by adding a saturated solution of sodium thiosulfate.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Collect the precipitated solid by vacuum filtration and wash with water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Caption: Synthetic Workflow Diagram.
Conclusion
The synthesis of this compound is a robust and well-documented process. The Knorr pyrrole synthesis provides a reliable route to the necessary precursor, which can then be efficiently brominated to yield the target compound. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals in the field of organic and medicinal chemistry to produce and utilize this valuable synthetic intermediate. Careful control of reaction conditions, particularly temperature, is crucial for achieving high yields and purity.
An In-depth Technical Guide on the Stability and Storage of Ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate. The information presented herein is crucial for maintaining the integrity of the compound in research and development settings. The guidance is based on the known chemical properties of pyrrole derivatives and available data on structurally related compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and a closely related analogue is presented in Table 1. Understanding these properties is fundamental to predicting the compound's stability profile.
Table 1: Physicochemical Properties of this compound and a Related Compound
| Property | Value (for Ethyl 5-bromo-4-methyl-1H-pyrrole-3-carboxylate) | Reference |
| Molecular Formula | C₉H₁₂BrNO₂ | [1] |
| Molecular Weight | 246.1 g/mol | [1] |
| CAS Number | 56453-92-0 | [1] |
| Appearance | Solid (predicted) | - |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and dichloromethane. | General chemical knowledge |
Note: Data for the exact target compound is limited. The data presented is for a structurally similar isomer and should be used as a reference.
Stability Profile and Degradation Pathways
Pyrrole-containing molecules, particularly those with electron-rich rings and functional groups like esters and halogens, are susceptible to various degradation pathways. The principal degradation routes for this compound are anticipated to be oxidation, hydrolysis, and photodegradation.
Oxidative Degradation: The pyrrole ring is prone to oxidation, which can be initiated by atmospheric oxygen. This process is often autocatalytic and can lead to the formation of colored impurities and polymeric materials. The presence of electron-donating methyl groups on the pyrrole ring can increase its susceptibility to oxidation.
Hydrolytic Degradation: The ethyl ester functional group can undergo hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. The rate of hydrolysis is dependent on pH and temperature.
Photodegradation: Exposure to light, particularly in the UV region, can induce photochemical reactions, leading to the formation of degradation products. Brominated compounds can be particularly sensitive to light, which may cause the cleavage of the carbon-bromine bond.
A visual representation of the potential degradation pathways is provided in the following diagram.
Caption: Potential degradation pathways for this compound.
Recommended Storage Conditions
Based on the stability profile of related pyrrole derivatives, the following storage conditions are recommended to ensure the long-term integrity of this compound.
Table 2: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | To minimize thermal degradation and slow down potential oxidative and hydrolytic reactions. Based on recommendations for 4-Bromo-1H-pyrrole-2-carboxylic acid[2]. |
| Light | Protect from light (store in an amber vial or in the dark) | To prevent photodegradation. Based on recommendations for a related dimethyl pyrrole carboxylate[3]. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | To minimize oxidative degradation. Based on recommendations for 4-Bromo-1H-pyrrole-2-carboxylic acid[2]. |
| Container | Tightly sealed, non-reactive container (e.g., glass) | To prevent exposure to moisture and air. |
Experimental Protocols for Stability Assessment
To experimentally determine the stability of this compound, forced degradation studies are recommended. These studies involve subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.
4.1. General Experimental Workflow
The following diagram illustrates a typical workflow for a forced degradation study.
Caption: A general workflow for conducting forced degradation studies.
4.2. Detailed Methodologies
The following protocols are adapted from established methods for stability testing of pyrrole derivatives.
Protocol 1: Acid and Base Hydrolysis
-
Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
For acid hydrolysis, dilute an aliquot of the stock solution with 0.1 M hydrochloric acid to a final concentration of approximately 1 mg/mL.
-
For base hydrolysis, dilute an aliquot of the stock solution with 0.1 M sodium hydroxide to a final concentration of approximately 1 mg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw samples, neutralize (with NaOH for acidic solutions and HCl for basic solutions), and dilute with the mobile phase for HPLC analysis.
Protocol 2: Oxidative Degradation
-
Prepare a stock solution of the compound in a suitable organic solvent.
-
Dilute an aliquot of the stock solution with 3% hydrogen peroxide to a final concentration of approximately 1 mg/mL.
-
Incubate the solution at room temperature, protected from light, for a defined period.
-
At specified time points, withdraw samples and dilute with the mobile phase for HPLC analysis.
Protocol 3: Thermal Degradation
-
Place a known amount of the solid compound in a controlled temperature oven (e.g., 60°C).
-
Prepare a solution of the compound (e.g., 1 mg/mL) and place it in the same oven.
-
After a defined period, remove the samples. Dissolve the solid sample in a suitable solvent.
-
Dilute the samples with the mobile phase for HPLC analysis.
Protocol 4: Photostability Testing
-
Expose a solution of the compound (e.g., 1 mg/mL) and a sample of the solid compound to a calibrated light source (e.g., providing illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
A control sample should be stored in the dark under the same temperature conditions.
-
After the exposure period, prepare the samples for HPLC analysis.
4.3. Analytical Method
A stability-indicating high-performance liquid chromatography (HPLC) method is essential for separating the parent compound from its degradation products. A reverse-phase HPLC method with UV detection is generally suitable.
Table 3: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
Note: This is a generic method and should be optimized for the specific compound and its potential degradants.
Summary and Recommendations
This compound is expected to be sensitive to oxidation, hydrolysis, and light. To maintain its purity and stability, it is imperative to store the compound at 2-8°C, protected from light, and under an inert atmosphere . For any application requiring long-term storage or use in solution, it is highly recommended to perform stability studies to understand its degradation profile under specific experimental conditions. The provided experimental protocols offer a framework for conducting such assessments. By adhering to these guidelines, researchers can ensure the quality and reliability of their experimental results.
References
potential biological activity of substituted pyrroles
An In-depth Technical Guide on the Potential Biological Activity of Substituted Pyrroles
Introduction
The pyrrole ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding allow it to interact with a wide array of biological targets. Found in many natural products, such as heme and chlorophyll, pyrrole derivatives have been extensively explored for their therapeutic potential.[2][3] This versatility has led to the development of numerous synthetic pyrrole-containing compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5] This technical guide provides a comprehensive overview of the significant biological activities of substituted pyrroles, focusing on quantitative data, experimental methodologies, and the underlying molecular pathways.
Anticancer Activity
Substituted pyrroles have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms of action.[6] These mechanisms include the inhibition of tubulin polymerization, modulation of kinase activity, and induction of apoptosis.[4][7]
Inhibition of Tubulin Polymerization
Microtubules are critical components of the cytoskeleton involved in cell division, making them an attractive target for cancer therapy.[4] Certain phenylpyrroloquinolinones (PPyQs) have demonstrated potent antiproliferative activity by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[4]
Quantitative Data: Anticancer Activity of PPyQs [4]
| Compound | Cell Line | Activity | Value |
|---|---|---|---|
| Compound 2 | HeLa (Cervical Cancer) | GI₅₀ | 0.2 nM |
| HT-29 (Colon Cancer) | GI₅₀ | 0.1 nM |
| | MCF-7 (Breast Cancer) | GI₅₀ | 0.2 nM |
Kinase Inhibition
Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer. Substituted pyrroles have been developed as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Anaplastic Lymphoma Kinase (ALK), and Aurora Kinase A (AURKA).[4]
Quantitative Data: Kinase Inhibitory Activity of Pyrrolo[2,3-b]pyridines [4]
| Compound | Cell Line | Activity | Value |
|---|---|---|---|
| 17j | A549 (Lung Cancer) | GI₅₀ | 0.18 - 0.7 µM |
| HeLa (Cervical Cancer) | GI₅₀ | 0.18 - 0.7 µM |
| | MDA-MB-231 (Breast Cancer) | GI₅₀ | 0.18 - 0.7 µM |
Quantitative Data: Anticancer Activity of 3-Substituted Benzoyl-4-Substituted Phenyl-1H-pyrroles [8]
| Compound | Cell Line | Activity | Value |
|---|---|---|---|
| cpd 19 | MGC 80-3 (Gastric Cancer) | IC₅₀ | 1.0 - 1.7 µM |
| HCT-116 (Colon Cancer) | IC₅₀ | 1.0 - 1.7 µM | |
| cpd 21 | HepG2 (Liver Cancer) | IC₅₀ | 0.5 - 0.9 µM |
| DU145 (Prostate Cancer) | IC₅₀ | 0.5 - 0.9 µM |
| cpd 15 | A549 (Lung Cancer) | IC₅₀ | 3.6 µM |
Caption: Kinase inhibition by substituted pyrroles blocking ATP binding.
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents.[9] Pyrrole and its fused derivatives have demonstrated significant activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[10][11]
Antibacterial Activity
Various substituted pyrroles have shown potent antibacterial effects. Their mechanism often involves interaction with essential biomolecules within the pathogens.[10]
Quantitative Data: Antibacterial Activity of Substituted Pyrroles [12]
| Compound | Organism | Activity | Value (Zone of Inhibition) |
|---|---|---|---|
| Compound 4 | S. aureus | Inhibition | 20 mm |
| B. cereus | Inhibition | 21 mm | |
| Compound 11 | S. aureus | Inhibition | 20 mm |
| B. cereus | Inhibition | 21 mm | |
| Compound 12 | S. aureus | Inhibition | 21 mm |
| B. cereus | Inhibition | 22 mm | |
| Tetracycline | S. aureus | Inhibition | 21 mm |
| (Standard) | B. cereus | Inhibition | 22 mm |
Antifungal Activity
Pyrrole derivatives, including naturally occurring compounds like pyrrolnitrin, are known for their broad-spectrum antifungal properties.[10] Synthetic derivatives have been developed that show potent activity against pathogenic fungi.
Quantitative Data: Antifungal Activity of Fused Pyrroles [10]
| Compound | Organism | Activity | Value (Zone of Inhibition) |
|---|---|---|---|
| Compound 5a | A. fumigatus | Inhibition | 24 mm |
| F. oxysporum | Inhibition | 20 mm | |
| Compound 3c | A. fumigatus | Inhibition | 22 mm |
| F. oxysporum | Inhibition | 22 mm |
| | C. albicans | Inhibition | 25 mm |
Quantitative Data: Antifungal Activity of Phenylpyrrole-Substituted Tetramic Acids [13][14]
| Compound | Organism | Activity (% Inhibition at 100 µg/mL) |
|---|---|---|
| 6a-q (Most) | Botrytis cinerea | Good |
| | Rhizoctonia solani | Good |
Caption: Workflow for antimicrobial susceptibility testing via disc diffusion.
Anti-inflammatory Activity
Inflammation is a complex biological response implicated in numerous diseases. Substituted pyrroles have been investigated as anti-inflammatory agents, primarily through the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines.[15][16]
One study found that 2-substituted-1,4,5,6-tetrahydrocyclopenta[b]pyrrole derivatives exhibit potent anti-inflammatory effects in a mouse model of TPA-induced skin inflammation.[15] The mechanism was linked to the suppression of cytokines (IL-1β, IL-6, TNF-α) and COX-2, mediated by the inhibition of the NF-κB pathway.[15]
Quantitative Data: Anti-inflammatory Activity [17]
| Compound | Activity | Value | Comparison |
|---|---|---|---|
| Pyrrole 96 | COX Inhibition | IC₅₀ = 5.8 µM | 17x more potent than Ibuprofen |
| Pyrrole 100 | 3α-HSD Inhibition | IC₅₀ = 34 µM | More efficient than Ibuprofen in vivo |
Caption: Inhibition of the NF-κB pathway by substituted pyrroles.
Antiviral Activity
Pyrrole-based compounds, particularly fused pyrrolopyrimidine nucleoside analogues, have shown promise as antiviral agents.[4][18][19] They can act as inhibitors of viral entry or replication.
N-substituted pyrrole-based heterocycles have been identified as potent, sub-micromolar inhibitors of filoviral entry, effective against Ebola, Sudan, and Marburg viruses.[20]
Quantitative Data: Antiviral Activity of Pyrrolo[2,3-d]pyrimidines [18]
| Compound | Virus | Activity | Value |
|---|---|---|---|
| 18-20 | Human Cytomegalovirus (HCMV) | Active | >5 log reduction at 10-100 µM |
| Herpes Simplex Virus 1 (HSV-1) | Active | >5 log reduction at 10-100 µM |
| 19 | Murine Cytomegalovirus (in vivo) | Survival | 14/15 animals at 5.6 mg/kg |
Other Biological Activities
Antimalarial Activity
Pyrrolone derivatives have been identified as potent antimalarials, showing high activity against chloroquine-resistant strains of Plasmodium falciparum.[21][22]
Quantitative Data: Antimalarial Activity of Pyrrolones [21]
| Compound | Organism | Activity | Value |
|---|---|---|---|
| Compound 29 | P. falciparum K1 | EC₅₀ | < 10 nM |
| Compound 44 | P. falciparum K1 | EC₅₀ | < 10 nM |
Enzyme Inhibition
Beyond kinases, substituted pyrroles can inhibit other classes of enzymes.
-
Aldose Reductase: Derivatives of pyrrol-1-ylacetic acid act as aldose reductase inhibitors, which is relevant for managing diabetic complications.[23]
-
Tyrosinase: 2-Cyanopyrrole derivatives are effective tyrosinase inhibitors, with potential applications in cosmetics and food preservation. Compound A12 showed an IC₅₀ of 0.97 µM, significantly more potent than the reference inhibitor kojic acid.[24]
-
Xanthine Oxidase: Pyrrole carboxamide derivatives have been identified as novel xanthine oxidase inhibitors.[25]
Experimental Protocols
Antimicrobial Susceptibility Testing (Disc Diffusion Method)[12]
-
Medium Preparation: A suitable medium, such as Mueller-Hinton agar (MHA), is prepared and sterilized.
-
Inoculation: The surface of the MHA plates is uniformly inoculated with a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).
-
Disc Application: Sterile paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). A negative control (solvent only) and a positive control (standard antibiotic like tetracycline) are also prepared. The discs are then placed onto the inoculated agar surface.
-
Incubation: Plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Data Collection: The diameter of the zone of complete inhibition around each disc is measured in millimeters (mm). A larger zone diameter indicates greater antimicrobial activity.
In Vitro Antiproliferative Assay (MTT Assay)[8]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The next day, the culture medium is replaced with fresh medium containing various concentrations of the substituted pyrrole compounds. A control group receives medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductase convert the yellow MTT into purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Data Analysis: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the control, and the GI₅₀ or IC₅₀ value (the concentration required to inhibit 50% of cell growth) is determined by plotting a dose-response curve.
TPA-Induced Mouse Ear Edema (In Vivo Anti-inflammatory Assay)[15]
-
Animal Model: Male ICR mice are typically used.
-
Treatment: The test compound (e.g., compound 4) or a standard drug (e.g., celecoxib), dissolved in a vehicle like acetone, is topically applied to the inner and outer surfaces of the right ear of each mouse. The left ear receives the vehicle alone.
-
Induction of Inflammation: After a short period (e.g., 30 minutes), a solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) is applied to the right ear of all mice to induce inflammation.
-
Evaluation of Edema: After a set time (e.g., 6 hours), the mice are euthanized, and circular sections are punched out from both the right (treated) and left (control) ears.
-
Data Analysis: The weight of each ear punch is measured. The degree of edema is quantified by the difference in weight between the right and left ear punches. The percentage inhibition of edema by the test compound is calculated relative to the TPA-only control group.
Conclusion
The substituted pyrrole scaffold is a remarkably versatile and pharmacologically significant structure.[5] The evidence presented highlights its potential in developing novel therapeutics for a wide range of diseases, from cancer and infectious diseases to inflammatory conditions. The diverse mechanisms of action, including enzyme inhibition and modulation of critical signaling pathways, underscore the importance of this heterocyclic core. Future research focused on structure-activity relationship (SAR) optimization and preclinical development will be crucial in translating the demonstrated potential of these compounds into clinically effective drugs.
References
- 1. biolmolchem.com [biolmolchem.com]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. researchgate.net [researchgate.net]
- 4. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benthamscience.com [benthamscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. acgpubs.org [acgpubs.org]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, Characterization, and Antifungal Activity of Phenylpyrrole-Substituted Tetramic Acids Bearing Carbonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory activity effect of 2-substituted-1,4,5,6-tetrahydrocyclopenta[b]pyrrole on TPA-induced skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Substituted pyrroles based on ketones: prospects of application and advances in synthesis | Russian Chemical Reviews [rcr.colab.ws]
- 18. Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and antiviral activity of some acyclic and C-acyclic pyrrolo[2,3-d]pyrimidine nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. N-substituted Pyrrole-based Heterocycles as Broad-spectrum Filoviral Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structure–Activity Relationship Studies of Pyrrolone Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Substituted pyrrol-1-ylacetic acids that combine aldose reductase enzyme inhibitory activity and ability to prevent the nonenzymatic irreversible modification of proteins from monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Frontiers | Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors [frontiersin.org]
- 25. Xanthine oxidase inhibitory activity of new pyrrole carboxamide derivatives: In vitro and in silico studies [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate, with the CAS Number 5408-07-1, is a substituted pyrrole derivative.[1][2][3][4] Pyrroles are five-membered aromatic heterocyclic compounds that are fundamental constituents of many biologically significant molecules, including heme, chlorophyll, and vitamin B12. Substituted pyrroles like the title compound serve as crucial building blocks in organic synthesis, particularly in the construction of more complex macrocyclic structures such as porphyrins and their analogs. These larger structures have applications in diverse fields, including medicinal chemistry, materials science, and catalysis. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. This data is essential for its handling, characterization, and use in chemical reactions.
| Property | Value | Reference |
| CAS Number | 5408-07-1 | [1][2][3][4] |
| Molecular Formula | C₉H₁₂BrNO₂ | [2] |
| Molecular Weight | 246.101 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Canonical SMILES | CCOC(=O)C1=C(C)C(Br)=C(C)N1 | [5] |
| InChI Key | POLBZQUAKJYNIF-UHFFFAOYSA-N | [2] |
| Physical Form | Solid | [6] |
| Purity | >95% | [6] |
| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | [6] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group (a quartet around 4.2-4.3 ppm and a triplet around 1.3-1.4 ppm), two distinct singlets for the two methyl groups on the pyrrole ring (around 2.2-2.5 ppm), and a broad singlet for the N-H proton (typically in the range of 8.0-9.5 ppm).
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester (around 160-165 ppm), the carbons of the pyrrole ring (in the aromatic region, approximately 110-140 ppm), the carbons of the ethyl group (around 60 ppm for the O-CH₂ and 14 ppm for the CH₃), and the carbons of the methyl groups attached to the ring (around 10-15 ppm).[7][8][9]
-
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching (a broad peak around 3300-3400 cm⁻¹), C-H stretching (aliphatic, below 3000 cm⁻¹), a strong C=O stretching from the ester group (around 1680-1700 cm⁻¹), and C=C and C-N stretching bands characteristic of the pyrrole ring.
Experimental Protocols: Synthesis
The synthesis of polysubstituted pyrroles can be achieved through various methods, with the Knorr pyrrole synthesis and its modifications being one of the most common. A general and adaptable protocol for the synthesis of a related compound, diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate, involves the condensation of an α-amino-β-ketoester with a β-ketoester.
General Knorr Pyrrole Synthesis Protocol:
-
Preparation of the α-amino-β-ketoester: This intermediate is often prepared in situ. For example, by the reduction of an α-oximino-β-ketoester.
-
Condensation Reaction: The α-amino-β-ketoester is then reacted with a β-ketoester in the presence of a condensing agent, such as zinc dust in acetic acid.
-
Work-up and Purification: The reaction mixture is typically poured into water, and the precipitated crude product is collected by filtration. Purification is usually achieved by recrystallization from a suitable solvent like ethanol.
For the specific synthesis of this compound, a plausible approach would involve the bromination of a pre-formed pyrrole ring.
Illustrative Bromination Protocol:
-
Dissolution: Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate would be dissolved in a suitable solvent, such as glacial acetic acid or a chlorinated solvent like dichloromethane.
-
Bromination: A brominating agent, such as N-bromosuccinimide (NBS) or bromine in acetic acid, would be added portion-wise to the solution at a controlled temperature, often at or below room temperature, to prevent over-bromination.
-
Monitoring: The reaction progress would be monitored by thin-layer chromatography (TLC).
-
Quenching and Extraction: Upon completion, the reaction would be quenched, for example, by the addition of a sodium thiosulfate solution. The product would then be extracted with an organic solvent.
-
Purification: The organic layer would be washed, dried, and the solvent evaporated. The resulting crude product would be purified by column chromatography or recrystallization.
Applications in Organic Synthesis
This compound is a valuable intermediate in the synthesis of more complex heterocyclic systems, most notably porphyrins. The bromine atom at the 4-position provides a handle for further functionalization through cross-coupling reactions, while the ester group can be hydrolyzed and decarboxylated or transformed into other functional groups.
The general strategy for porphyrin synthesis often involves the condensation of pyrrole derivatives to form a linear tetrapyrrole (a bilane), which is then cyclized and oxidized to the aromatic porphyrin macrocycle.[10][11] Methodologies such as the MacDonald [2+2] condensation or the [3+1] approach are commonly employed.[11]
Visualization of a Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of a porphyrin precursor, highlighting the role of a substituted pyrrole like this compound.
Caption: Generalized workflow for porphyrin precursor synthesis.
This diagram outlines the key stages from simple starting materials to a porphyrin precursor, showcasing the central role of the title compound as an intermediate that can be further modified for the construction of larger macrocyclic systems.
References
- 1. 679406-03-2,Ethyl 4,6-Dichloropyridazine-3-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 1H-Pyrrole-2-carboxylic acid, 4-bromo-3,5-dimethyl,ethyl ester [webbook.nist.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. chembk.com [chembk.com]
- 5. PubChemLite - this compound (C9H12BrNO2) [pubchemlite.lcsb.uni.lu]
- 6. 4-Bromo-1H-pyrrole-2-carboxylic acid | 27746-02-7 [sigmaaldrich.com]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. scispace.com [scispace.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Syntheses and Functionalizations of Porphyrin Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Porphyrin Building Blocks | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
Methodological & Application
Application Notes: Suzuki Coupling of Ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate
Introduction
Ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate is a versatile heterocyclic building block used in the synthesis of a wide range of biologically active molecules and materials.[1][2] The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized centers.[3] This document provides detailed application notes and protocols for the successful use of this compound in Suzuki coupling reactions, with a focus on overcoming common challenges and optimizing reaction conditions for researchers in medicinal chemistry and drug development.
Core Challenge: Dehalogenation of N-Unprotected Pyrroles
A significant challenge when using 4-bromopyrrole-2-carboxylates in Suzuki coupling is the propensity for competitive dehalogenation (debromination), where the bromine atom is replaced by a hydrogen atom.[4] This side reaction significantly reduces the yield of the desired coupled product. Studies have shown that this issue is prevalent when the pyrrole nitrogen is unprotected.[4]
Solution: The Critical Role of N-Protection
To suppress dehalogenation and achieve high yields, the pyrrole nitrogen must be protected with a suitable protecting group prior to the coupling reaction.[4] Protecting groups such as tert-butyloxycarbonyl (BOC) or (2-(trimethylsilyl)ethoxy)methyl (SEM) have been used effectively.[4][5][6] This strategy not only prevents the unwanted side reaction but can also improve the solubility and handling of the pyrrole substrate. Interestingly, in some cases using a BOC protecting group, the group can be removed under the Suzuki reaction conditions, providing the N-H product directly.[4]
References
- 1. scispace.com [scispace.com]
- 2. 6314-22-3(Ethyl 5-acetyl-2,4-dimethyl-1h-pyrrole-3-carboxylate) | Kuujia.com [kuujia.com]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki⁻Miyaura Coupling Reaction of SEM-Protected Pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Sonogashira Coupling of Ethyl 4-Bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate
Introduction
The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has become a cornerstone in the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[3] The introduction of an alkynyl moiety onto a pyrrole scaffold, a privileged heterocycle in medicinal chemistry, provides a valuable building block for the synthesis of novel drug candidates and functional materials. This document provides detailed application notes and a generalized protocol for the Sonogashira coupling of ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate with various terminal alkynes.
Reaction Principle
The reaction proceeds via a dual catalytic cycle involving both palladium and copper. The palladium cycle begins with the oxidative addition of the bromopyrrole to a Pd(0) species. Simultaneously, the copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne and a copper(I) salt in the presence of a base. A subsequent transmetalation step between the organopalladium(II) complex and the copper acetylide, followed by reductive elimination, affords the desired 4-alkynylpyrrole product and regenerates the active Pd(0) catalyst.[3]
Catalytic Cycle of the Sonogashira Coupling
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Recommended Experimental Protocol
This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, trimethylsilylacetylene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄, or Pd(CF₃COO)₂)
-
Copper(I) iodide (CuI)
-
Ligand (if required, e.g., PPh₃)
-
Base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF) or tetrahydrofuran (THF))
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., 2.5-5 mol%), ligand (if used, e.g., 5-10 mol%), and copper(I) iodide (5-10 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add this compound (1.0 equivalent) and the anhydrous solvent (e.g., DMF).
-
Stir the mixture for a few minutes to dissolve the solids.
-
Add the amine base (2.0-3.0 equivalents) followed by the terminal alkyne (1.1-1.5 equivalents) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir for the required time (typically 3-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or saturated aqueous ammonium chloride solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
General Experimental Workflow
Caption: General workflow for Sonogashira coupling.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the Sonogashira coupling of this compound, based on analogous reactions with structurally similar heterocyclic halides such as bromopyridines.[4][5]
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Copper Salt (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Alkyne | Yield (%) |
| 1 | Pd(CF₃COO)₂ (2.5) | PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | Phenylacetylene | 85-95 |
| 2 | PdCl₂(PPh₃)₂ (5.0) | - | CuI (10.0) | Et₃N | THF | Reflux | 12 | 1-Hexyne | 70-85 |
| 3 | Pd(PPh₃)₄ (5.0) | - | CuI (5.0) | DIPEA | DMF | 80 | 18 | Trimethylsilylacetylene | 80-90 |
| 4 | PdCl₂(PPh₃)₂ (3.0) | - | CuI (6.0) | Et₃N | THF | 65 | 24 | 4-Methylphenylacetylene | 80-92 |
Note: Yields are estimates based on reported data for similar substrates and may vary depending on the specific alkyne and precise reaction conditions.
Applications in Drug Development and Research
The resulting 4-alkynyl-3,5-dimethyl-1H-pyrrole-2-carboxylate derivatives are versatile intermediates in medicinal chemistry and materials science. The alkyne functionality can be further elaborated through various chemical transformations, including:
-
Click Chemistry: The terminal alkyne can readily undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce triazole-linked moieties.
-
Further Cross-Coupling Reactions: The alkyne can participate in subsequent coupling reactions, such as Glaser or Cadiot-Chodkiewicz couplings, to form diynes and more complex conjugated systems.
-
Cyclization Reactions: Intramolecular cyclization reactions involving the alkyne and other functional groups on the pyrrole ring or its substituents can lead to the formation of novel fused heterocyclic systems.
These synthetic pathways open up possibilities for creating libraries of novel compounds for high-throughput screening in drug discovery programs, as well as for the development of new organic electronic materials with tailored photophysical properties.
References
- 1. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. Synthesis of Alkyne-Substituted Dihydropyrrolones as Bacterial Quorum-Sensing Inhibitors of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate. This versatile building block is a valuable precursor for the synthesis of a diverse range of substituted pyrroles, which are prominent scaffolds in medicinal chemistry and materials science. The methodologies described herein enable the formation of carbon-carbon and carbon-nitrogen bonds at the C4 position of the pyrrole ring, opening avenues for the development of novel therapeutic agents and functional materials.
Introduction
The pyrrole nucleus is a fundamental heterocyclic motif found in numerous natural products and synthetic compounds with a wide array of biological activities, including antibacterial, anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3] The functionalization of the pyrrole ring is a key strategy in medicinal chemistry to modulate the pharmacological profile of these molecules. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the construction of C-C and C-N bonds with high efficiency and functional group tolerance.[4]
This document details the application of several key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and Stille—to this compound. For each reaction, a general protocol is provided, along with representative data on reaction conditions and yields. Additionally, the potential applications of the resulting substituted pyrrole derivatives in drug discovery and development are discussed.
General Experimental Workflow
The general workflow for the palladium-catalyzed cross-coupling of this compound is depicted below. The process involves the reaction of the bromopyrrole substrate with a suitable coupling partner in the presence of a palladium catalyst, a ligand, and a base in an appropriate solvent.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds by reacting an organoboron compound with an organic halide. This reaction is widely used to synthesize biaryl and vinyl-substituted aromatic compounds.
Reaction Principle: The reaction involves the palladium-catalyzed coupling of this compound with an aryl or vinyl boronic acid or ester in the presence of a base. A critical consideration for this substrate is the potential for de-bromination as a side reaction. Protection of the pyrrole nitrogen, for instance with a tert-butyloxycarbonyl (BOC) group, can suppress this side reaction.[5]
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (or its N-BOC protected form)
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., Dioxane/H₂O, Toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the bromopyrrole substrate, arylboronic acid, palladium catalyst, and base.
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 61[6] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Toluene | 100 | 16 | 75 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2.5) | DMF | 110 | 12 | 68 |
| 4 | 4-Pyridinylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (3) | Dioxane | 100 | 18 | 55 |
| Note: Yields are representative and may vary based on the specific substrate and reaction conditions. Data is based on similar pyrrole systems due to limited direct data for the specified ethyl ester. |
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)–C(sp) bonds between a vinyl or aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.[7]
Reaction Principle: This reaction involves the coupling of this compound with a terminal alkyne in the presence of a palladium catalyst, a copper(I) salt (co-catalyst), and an amine base.[8]
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Amine base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA)) (2-3 equivalents)
-
Anhydrous solvent (e.g., THF, Toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the bromopyrrole, palladium catalyst, and CuI.
-
Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.[9]
Data Presentation
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (2) | THF | 60 | 8 | 85 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPA (2.5) | Toluene | 70 | 12 | 92 |
| 3 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (2) | DMF | 50 | 6 | 78 |
| 4 | Ethynyltrimethylsilane | Pd(dppf)Cl₂ (2) | CuI (5) | Et₃N (3) | Dioxane | 80 | 10 | 88 |
| *Note: Yields are representative and based on general Sonogashira coupling procedures for similar substrates. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of aryl and heteroaryl amines from aryl halides.[4][10]
Reaction Principle: This reaction couples this compound with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a strong base.[11]
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (1.2-2.4 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) (1.2-2.0 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube.[12]
-
Add the bromopyrrole substrate and the amine.[12]
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture to the specified temperature (e.g., 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Data Presentation
| Entry | Amine | Catalyst/Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) / XPhos (2) | NaOtBu (1.5) | Toluene | 100 | 16 | 90 |
| 2 | Aniline | Pd(OAc)₂ (2) / RuPhos (4) | Cs₂CO₃ (2) | Dioxane | 110 | 24 | 82 |
| 3 | Benzylamine | Pd₂(dba)₃ (1) / BINAP (1.5) | K₃PO₄ (2) | Toluene | 100 | 20 | 75 |
| 4 | Piperidine | Pd(OAc)₂ (2) / XPhos (4) | NaOtBu (1.5) | Dioxane | 90 | 18 | 88 |
| *Note: Yields are representative and based on general Buchwald-Hartwig amination procedures for similar substrates. |
Heck Coupling
The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene.[7]
Reaction Principle: This reaction involves the coupling of this compound with an alkene (e.g., styrene, acrylate) in the presence of a palladium catalyst and a base.[13][14]
Experimental Protocol: Heck Coupling
Materials:
-
This compound
-
Alkene (e.g., styrene, ethyl acrylate) (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)
-
Ligand (e.g., PPh₃, P(o-tol)₃) (if needed)
-
Base (e.g., Et₃N, K₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., DMF, Acetonitrile)
Procedure:
-
To a Schlenk tube, add the bromopyrrole, palladium catalyst, ligand (if used), and base.
-
Add the anhydrous solvent and the alkene.
-
Degas the mixture and heat under an inert atmosphere at the desired temperature (e.g., 100-140 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Data Presentation
| Entry | Alkene | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | Et₃N (2) | DMF | 120 | 24 | 70 |
| 2 | Ethyl acrylate | Pd(PPh₃)₄ (5) | K₂CO₃ (2.5) | Acetonitrile | 100 | 18 | 78 |
| 3 | n-Butyl acrylate | Pd(OAc)₂ (1) | Et₃N (2) | NMP | 130 | 12 | 85 |
| 4 | Acrylonitrile | Pd(OAc)₂ (2) | NaOAc (2) | DMA | 140 | 24 | 65 |
| *Note: Yields are representative and based on general Heck coupling procedures for similar substrates. |
Stille Coupling
The Stille coupling is a reaction between an organotin compound and an organic halide, catalyzed by palladium.[15]
Reaction Principle: This reaction involves the coupling of this compound with an organostannane (e.g., aryl- or vinylstannane) in the presence of a palladium catalyst.[16]
Experimental Protocol: Stille Coupling
Materials:
-
This compound
-
Organostannane (1.1 - 1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)
-
Anhydrous solvent (e.g., Toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add the bromopyrrole and the palladium catalyst.
-
Add the anhydrous solvent and the organostannane.
-
Degas the mixture and heat under an inert atmosphere at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with an organic solvent, and wash with aqueous KF solution (to remove tin byproducts) and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Data Presentation
| Entry | Organostannane | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | Toluene | 110 | 16 | 80 |
| 2 | Tributyl(vinyl)stannane | Pd₂(dba)₃ (2) / P(furyl)₃ (8) | DMF | 100 | 12 | 88 |
| 3 | Tributyl(2-thienyl)stannane | Pd(PPh₃)₄ (5) | Toluene | 110 | 20 | 72 |
| 4 | (4-Methoxyphenyl)tributylstannane | PdCl₂(PPh₃)₂ (3) | DMF | 90 | 24 | 75 |
| *Note: Yields are representative and based on general Stille coupling procedures for similar substrates. |
Applications in Drug Development
The 4-substituted-3,5-dimethyl-1H-pyrrole-2-carboxylate derivatives synthesized via these palladium-catalyzed cross-coupling reactions are valuable scaffolds in drug discovery.
-
Anticancer Agents: 4-Arylpyrrole derivatives have shown promising anticancer activity.[17][18] For instance, certain substituted pyrroles act as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in angiogenesis.[2] The ability to readily introduce a variety of aryl and heteroaryl groups at the C4 position allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. Alkynylated pyrrole derivatives have also been investigated as potential anticancer agents, inducing cell cycle arrest and apoptosis in cancer cell lines.[14]
-
Antimicrobial Agents: The pyrrole core is present in many natural and synthetic compounds with antibacterial and antifungal properties.[1][19] Functionalization at the C4 position can lead to the development of novel antimicrobial agents with improved efficacy against drug-resistant strains. For example, certain pyrrole-2-carboxylate derivatives have shown activity against Mycobacterium tuberculosis.[1]
-
Neuroprotective Agents: Pyrrole derivatives have been explored for their potential in treating neurodegenerative diseases.[3][20] Pyrrole-2-carbaldehydes, for instance, have demonstrated neuroprotective activities.[3] The introduction of various functional groups through cross-coupling can modulate the interaction of these compounds with neurological targets.
Conclusion
Palladium-catalyzed cross-coupling reactions provide a powerful and versatile platform for the functionalization of this compound. The Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and Stille reactions enable the efficient synthesis of a wide range of 4-substituted pyrrole derivatives. These compounds are valuable building blocks for the development of new therapeutic agents targeting a variety of diseases, including cancer, infectious diseases, and neurological disorders. The protocols and data presented in these application notes serve as a valuable resource for researchers in medicinal chemistry and drug development.
References
- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrole-2-carbaldehydes with neuroprotective activities from Moringa oleifera seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and Anticancer Activity of 3-(Substituted Aroyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. acgpubs.org [acgpubs.org]
- 20. brieflands.com [brieflands.com]
Application Notes and Protocols: Ethyl 4-Bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate is a versatile synthetic intermediate, valued for its role in the construction of complex heterocyclic scaffolds. The presence of a reactive bromine atom at the C4 position, coupled with the inherent electronic properties of the pyrrole ring, makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, allow for the introduction of diverse functionalities, paving the way for the synthesis of novel compounds with potential biological activity. This document provides detailed application notes and experimental protocols for the use of this intermediate in key synthetic transformations, with a focus on its application in the development of kinase inhibitors and other biologically active molecules.
Synthesis of this compound
The title compound is typically synthesized via the electrophilic bromination of its precursor, ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate. The high reactivity of the pyrrole ring necessitates careful control of reaction conditions to achieve selective mono-bromination at the C4 position.
General Synthesis Workflow
Caption: General workflow for the synthesis of the title compound.
Experimental Protocol: Bromination of Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate
Materials:
-
Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate
-
N-Bromosuccinimide (NBS), freshly recrystallized
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
Dissolve ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve N-bromosuccinimide (1.0 eq) in a minimal amount of anhydrous THF.
-
Add the NBS solution dropwise to the cooled pyrrole solution over 30 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Applications in Cross-Coupling Reactions
The C-Br bond at the 4-position of the pyrrole ring is amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the bromopyrrole and various organoboron reagents. A common challenge with NH-pyrroles in Suzuki couplings is a competing dehalogenation side reaction. To circumvent this, protection of the pyrrole nitrogen (e.g., with a BOC or SEM group) is often employed to deactivate the ring and improve the yield of the desired coupled product.[1]
References
Application Notes and Protocol for N-Protection of Ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the N-protection of ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate. The procedure outlined below describes the N-tosylation of the pyrrole nitrogen, a common and robust method for protecting the N-H group during subsequent synthetic transformations.
Introduction
Pyrroles are a fundamental class of heterocyclic compounds widely present in natural products and pharmaceuticals. The nitrogen atom of the pyrrole ring is nucleophilic and can interfere with various synthetic steps. Therefore, protection of the pyrrole nitrogen is often a crucial step in the synthesis of complex molecules. This protocol details the N-protection of this compound using p-toluenesulfonyl chloride (TsCl) to yield ethyl 4-bromo-3,5-dimethyl-1-(tosyl)-1H-pyrrole-2-carboxylate. The tosyl group is a stable protecting group that is resistant to a variety of reaction conditions and can be removed when necessary. General principles of N-alkylation and N-sulfonylation of pyrroles suggest that a strong base is typically used to deprotonate the pyrrole nitrogen, followed by reaction with an electrophile.
Data Presentation
Table 1: Reagents and Reaction Conditions for N-Tosylation
| Reagent/Parameter | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| This compound | 276.13 | 1.0 g | 1.0 |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 0.16 g | 1.1 |
| p-Toluenesulfonyl Chloride (TsCl) | 190.65 | 0.76 g | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | - | 20 mL | - |
| Reaction Temperature | - | 0 °C to Room Temp. | - |
| Reaction Time | - | 2-4 hours | - |
| Quenching Solution | - | Saturated aq. NH₄Cl | ~10 mL |
| Extraction Solvent | - | Ethyl Acetate | 3 x 20 mL |
| Drying Agent | - | Anhydrous Na₂SO₄ | - |
Experimental Protocol
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Argon or nitrogen gas inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 g, 3.62 mmol).
-
Dissolution: Add anhydrous THF (20 mL) and stir the mixture until the starting material is completely dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (0.16 g of 60% dispersion, 4.0 mmol, 1.1 eq) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with care in a fume hood.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt of the pyrrole may result in a slight color change or the formation of a precipitate.
-
Addition of Tosyl Chloride: In a separate container, dissolve p-toluenesulfonyl chloride (0.76 g, 4.0 mmol, 1.1 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (~10 mL) at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate (20 mL). Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).
-
Washing: Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-tosylated product.
Mandatory Visualization
Caption: Experimental workflow for the N-tosylation of this compound.
Applications of Brominated Pyrroles in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Brominated pyrroles, a class of heterocyclic compounds often found in marine natural products, have emerged as a significant scaffold in medicinal chemistry. Their diverse biological activities, ranging from antimicrobial and antibiofilm to anticancer and enzyme inhibition, have made them attractive candidates for drug discovery and development. This document provides detailed application notes, experimental protocols, and quantitative data for key applications of brominated pyrroles in medicinal chemistry.
Application Notes
Brominated pyrrole alkaloids, isolated from marine sponges of the genus Agelas and others, represent a rich source of bioactive molecules. The dibrominated pyrrole moiety is a common structural feature in many of these compounds and is often crucial for their biological activity.
-
Antimicrobial and Antibiofilm Activity: Many brominated pyrrole derivatives, such as oroidin and its analogues, exhibit potent activity against a range of bacteria, including clinically relevant pathogens like Staphylococcus aureus and Pseudomonas aeruginosa.[1] Their mechanism of action often involves the disruption of bacterial biofilm formation, a key factor in antibiotic resistance and chronic infections.[1]
-
Enzyme Inhibition: Brominated pyrroles have been identified as inhibitors of various enzymes. For instance, hymenialdisine, a brominated pyrrole alkaloid, is a known inhibitor of several kinases, including cyclin-dependent kinases (CDKs), glycogen synthase kinase-3β (GSK-3β), and checkpoint kinases (Chk1 and Chk2).[2][3] This inhibitory activity makes them promising candidates for the development of anticancer and anti-inflammatory agents.
-
Anticancer Activity: The ability of brominated pyrroles to inhibit key cellular processes, such as cell cycle progression and DNA damage repair through kinase inhibition, underlies their potential as anticancer agents. By targeting kinases like Chk2, these compounds can selectively induce cell cycle arrest and apoptosis in cancer cells, particularly those with dysfunctional p53.[2]
Quantitative Data
The following tables summarize the biological activity of representative brominated pyrrole compounds.
Table 1: Antimicrobial and Antibiofilm Activity of Brominated Pyrroles
| Compound | Target Organism | Assay Type | Activity (µg/mL) | Reference |
| Oroidin | Pseudomonas aeruginosa PAO1 | Biofilm Inhibition (IC50) | 190 µM | [1] |
| Oroidin | Pseudomonas aeruginosa PA14 | Biofilm Inhibition (IC50) | 166 µM | [1] |
| Various | Staphylococcus aureus | Broth Microdilution (MIC) | 0.016 - 1 | [4] |
Table 2: Enzyme Inhibitory Activity of Brominated Pyrroles
| Compound | Target Enzyme | Assay Type | IC50 (nM) | Reference |
| Hymenialdisine Analogue 1 | Checkpoint Kinase 2 (Chk2) | Kinase Inhibition | <100 | [2] |
| Hymenialdisine | Cyclin-dependent kinases | Kinase Inhibition | Potent Inhibition | [3] |
| Hymenialdisine | Glycogen synthase kinase-3β | Kinase Inhibition | Potent Inhibition | [3] |
Experimental Protocols
Synthesis of 4,5-Dibromo-1H-pyrrole-2-carboxylic acid
This protocol describes a key step in the synthesis of many brominated pyrrole alkaloids.
Materials:
-
Pyrrole-2-carboxylic acid
-
Acetic acid
-
Carbon tetrachloride (CCl4)
-
Bromine
-
Propanol
Procedure:
-
Dissolve pyrrole-2-carboxylic acid (0.083 mol) in a mixture of 100 mL of acetic acid and 10 mL of CCl4.
-
Cool the stirred solution to a slush in an ice-salt bath.
-
Slowly add a solution of bromine (0.166 mol) in 50 mL of acetic acid dropwise to the cooled mixture.
-
Continue stirring and cooling throughout the addition.
-
The product will precipitate from the reaction mixture.
-
Collect the precipitate by filtration.
-
Recrystallize the crude product from propanol to yield pure 4,5-dibromo-1H-pyrrole-2-carboxylic acid.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is used to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial culture (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
Brominated pyrrole compound stock solution (in DMSO)
-
Sterile saline
-
McFarland 0.5 turbidity standard
-
Nephelometer or spectrophotometer
-
Microplate reader
Procedure:
-
Inoculum Preparation:
-
From a pure overnight culture, pick 3-4 colonies and suspend them in 5 mL of sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard using a nephelometer or by visual comparison. This corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a serial two-fold dilution of the brominated pyrrole compound in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Ensure the final DMSO concentration is below 1% to avoid solvent toxicity.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.
-
-
Controls:
-
Include a positive control (bacteria in MHB with DMSO, no compound) and a negative control (MHB only).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Alternatively, read the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in OD compared to the positive control.[5]
-
Crystal Violet Biofilm Inhibition Assay
This protocol quantifies the ability of a compound to inhibit biofilm formation.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial culture (e.g., Pseudomonas aeruginosa)
-
Tryptic Soy Broth (TSB) or other suitable medium
-
Brominated pyrrole compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
0.1% Crystal Violet solution
-
30% Acetic acid
Procedure:
-
Preparation of Bacterial Suspension and Compound Dilution:
-
Grow an overnight culture of the test bacterium in TSB.
-
Dilute the overnight culture 1:100 in fresh TSB.
-
Prepare serial dilutions of the brominated pyrrole compound in TSB in a 96-well plate.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial culture to each well containing 100 µL of the compound dilution.
-
Include positive (bacteria with medium and DMSO) and negative (medium only) controls.
-
Incubate the plate statically at 37°C for 24-48 hours to allow biofilm formation.
-
-
Staining:
-
Carefully discard the planktonic (non-adherent) cells by inverting the plate and gently tapping it on a paper towel.
-
Wash the wells twice with 200 µL of sterile PBS to remove remaining planktonic cells.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
-
Washing and Solubilization:
-
Remove the crystal violet solution and wash the wells thoroughly with water until the water runs clear.
-
Invert the plate and let it air dry completely.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet. Incubate for 15-30 minutes with gentle shaking.
-
-
Quantification:
-
Transfer 150 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of biofilm inhibition is calculated relative to the positive control. The IC50 value can be determined from a dose-response curve.[1][6][7]
-
Visualizations
The following diagrams illustrate key concepts related to the medicinal chemistry applications of brominated pyrroles.
Caption: Synthetic workflow for bioactive brominated pyrroles.
Caption: Workflow of the crystal violet biofilm inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Radioprotection by hymenialdisine-derived checkpoint kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Microplate Type and Broth Additives on Microdilution MIC Susceptibility Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. static.igem.org [static.igem.org]
- 7. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Bioactive Molecules from Ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis of bioactive molecules, specifically potent kinase inhibitors, using ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate as a versatile starting material. The protocols focus on leveraging palladium-catalyzed cross-coupling reactions to introduce key pharmacophores, leading to the generation of compounds with significant therapeutic potential, exemplified by analogues of the multi-kinase inhibitor, Sunitinib.
Introduction
This compound is a valuable building block in medicinal chemistry. The presence of a bromine atom at the 4-position of the pyrrole ring allows for facile functionalization through various cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the introduction of a wide range of aryl and heteroaryl substituents, which is a key strategy in the design of targeted therapies. One of the most prominent applications of this scaffold is in the synthesis of kinase inhibitors, which are crucial in oncology for targeting signaling pathways that drive tumor growth and angiogenesis.
This document outlines the synthetic strategy to convert this compound into analogues of Sunitinib, a potent inhibitor of several receptor tyrosine kinases (RTKs), including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1]
Synthetic Strategy
The overall synthetic approach involves a two-step process:
-
Suzuki-Miyaura Coupling: Introduction of a formyl-aryl group at the 4-position of the pyrrole ring.
-
Knoevenagel Condensation: Condensation of the resulting pyrrole-4-carboxaldehyde with an appropriate oxindole derivative to yield the final bioactive molecule.
This strategy allows for modular synthesis, where variations in both the boronic acid and the oxindole coupling partners can lead to a library of diverse analogues for structure-activity relationship (SAR) studies.
Data Presentation
The following table summarizes the biological activity of Sunitinib and its analogues, highlighting their potent inhibitory activity against key kinases implicated in cancer.
| Compound | Target Kinase | IC50 (nM) | Cancer Cell Line | IC50 (µM) | Reference |
| Sunitinib (SU11248) | VEGFR-2 | 2 | HUVEC | - | [1] |
| PDGFR-β | 1 | - | - | [1] | |
| c-Kit | 8 | - | - | ||
| FLT3 | 1 | - | - | ||
| Analogue 13c7 | - | - | MCF-7 | 4.49 | [2] |
| - | - | A549 | 6.23 | [2] | |
| - | - | HCT-116 | 5.17 | [2] | |
| - | - | LoVo | 4.88 | [2] | |
| - | - | B16-F10 | 15.39 | [2] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of Ethyl 4-(2-formylphenyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a formyl-substituted phenylboronic acid.
Materials:
-
This compound
-
(2-Formylphenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask, combine this compound (1.0 eq), (2-formylphenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio to the flask.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain ethyl 4-(2-formylphenyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate.
Protocol 2: Knoevenagel Condensation for the Synthesis of Sunitinib Analogues
This protocol outlines the condensation of the synthesized pyrrole-4-carboxaldehyde with an oxindole to form the final bioactive compound.
Materials:
-
Ethyl 4-(2-formylphenyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (from Protocol 1)
-
5-Fluoroindolin-2-one
-
Piperidine or Pyrrolidine
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
To a solution of ethyl 4-(2-formylphenyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (1.0 eq) in ethanol, add 5-fluoroindolin-2-one (1.0 eq).
-
Add a catalytic amount of piperidine or pyrrolidine to the mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 4-6 hours. Monitor the reaction by TLC.
-
A precipitate should form upon reaction completion. Cool the mixture to room temperature.
-
Filter the solid product and wash with cold ethanol.
-
To further purify, the solid can be recrystallized from a suitable solvent system (e.g., ethanol/water).
-
If necessary, the product can be converted to its malate salt by treatment with L-malic acid in a suitable solvent.
Mandatory Visualization
Caption: Synthetic workflow for Sunitinib analogues.
Caption: VEGFR-2 signaling pathway and inhibition.
References
- 1. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antitumor activity of 5-(5-halogenated-2-oxo-1H-pyrrolo[2,3-b]pyridin-(3Z)-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Scalable, Two-Step Synthesis of Ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate
An Application Note for the Scalable Synthesis of a Key Pyrrole Intermediate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed, scalable, and robust two-step protocol for the synthesis of ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate, a valuable substituted pyrrole intermediate in medicinal chemistry and materials science. The synthesis begins with the well-established Knorr pyrrole synthesis to construct the core heterocyclic structure, followed by a selective electrophilic bromination at the C4 position using N-bromosuccinimide (NBS). The procedures outlined are suitable for scale-up operations, with detailed methodologies, quantitative data, and safety considerations provided for each step.
Overall Synthetic Scheme
The synthesis is performed in two sequential steps:
-
Knorr Pyrrole Synthesis: Formation of the precursor, ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate, from acetylacetone and ethyl 2-aminoacetoacetate, which is generated in situ from ethyl acetoacetate.
-
Electrophilic Bromination: Selective bromination of the pyrrole precursor at the 4-position using N-bromosuccinimide (NBS) to yield the final product.
Application Notes and Protocols for Monitoring Reactions of Ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate
Introduction
Ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate is a key intermediate in the synthesis of various biologically active compounds and materials. Monitoring the progress of chemical reactions involving this substrate is crucial for optimizing reaction conditions, maximizing yield, and ensuring product purity. This document provides detailed application notes and experimental protocols for several analytical techniques suitable for this purpose, tailored for researchers, scientists, and professionals in drug development. The primary methods covered are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Thin-Layer Chromatography (TLC)
Application Note
Thin-Layer Chromatography is a rapid, inexpensive, and effective qualitative technique for monitoring reaction progress. It is ideal for quickly determining the presence of starting material, the formation of products, and the potential presence of byproducts. For reactions involving this compound, TLC can be used to track the consumption of the starting material by comparing the intensity of its spot with that of the product spot(s) over time. Reactions are often monitored by TLC, and plates can be visualized using UV light or chemical stains like potassium permanganate[1].
Experimental Protocol
-
Plate Preparation: Use silica gel 60 F254 plates[1]. With a pencil, lightly draw an origin line approximately 1 cm from the bottom of the plate.
-
Sample Preparation: At various time points (e.g., t=0, 1h, 2h, etc.), withdraw a small aliquot (1-2 drops) of the reaction mixture. Dilute the aliquot in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Spotting: Using a capillary tube, spot the diluted starting material (as a reference), the reaction mixture aliquot, and a co-spot (both starting material and reaction mixture) on the origin line.
-
Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase. A common solvent system for pyrrole derivatives is a mixture of petroleum ether and ethyl acetate (e.g., 19:1 or a gradient)[1]. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm)[2]. Alternatively, stain the plate with a potassium permanganate solution[1].
-
Analysis: Calculate the Retention Factor (Rƒ) for each spot (Rƒ = distance traveled by spot / distance traveled by solvent front). The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.
Data Presentation
| Compound | Rƒ Value (Petroleum Ether:EtOAc 19:1) | Visualization |
| This compound (SM) | 0.45 | UV, KMnO₄ |
| Hypothetical Product (e.g., Suzuki Coupling Product) | 0.30 | UV, KMnO₄ |
Table 1: Example TLC data for a reaction involving the title compound.
High-Performance Liquid Chromatography (HPLC)
Application Note
HPLC is a powerful quantitative technique for monitoring reaction kinetics and determining product purity. A reverse-phase HPLC method can effectively separate the relatively non-polar this compound from more polar or non-polar products and byproducts. By integrating the peak areas of the starting material and product(s) over time, a quantitative assessment of reaction conversion can be obtained. For mass spectrometry-compatible methods, volatile buffers like formic acid should be used instead of non-volatile ones like phosphoric acid[3].
Experimental Protocol
-
Sample Preparation: At specified time points, withdraw a precise volume of the reaction mixture (e.g., 50 µL). Quench the reaction by diluting the aliquot into a known volume of mobile phase (e.g., 950 µL) to create a 1:20 dilution. If necessary, filter the sample through a 0.45 µm syringe filter.
-
Instrumentation: Use an HPLC system equipped with a C18 reverse-phase column and a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid for MS compatibility) is often effective. For example, start with 50% acetonitrile and ramp up to 95% over 10 minutes[3].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or a wavelength corresponding to the chromophore of the pyrrole ring.
-
Injection Volume: 10 µL.
-
-
Analysis: Record the chromatograms at each time point. Identify the peaks corresponding to the starting material and product(s) based on their retention times (t_R_), which can be confirmed by injecting pure standards. Calculate the percent conversion using the peak areas.
Data Presentation
| Time (hours) | Peak Area (Starting Material) | Peak Area (Product) | % Conversion |
| 0 | 1,540,000 | 0 | 0% |
| 1 | 985,600 | 554,400 | 36% |
| 2 | 523,600 | 1,016,400 | 66% |
| 4 | 123,200 | 1,416,800 | 92% |
| 6 | < 10,000 | 1,530,000 | >99% |
Table 2: Example HPLC data for monitoring reaction conversion.
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note
GC-MS is a highly sensitive technique suitable for monitoring reactions involving volatile and thermally stable compounds. It provides both separation (GC) and identification (MS) of the components in a reaction mixture. For this compound, GC-MS can be used to confirm the identity of products and byproducts through their mass spectra and fragmentation patterns. Pyrolysis-GC/MS is a related technique used for analyzing polymeric materials but demonstrates the power of GC-MS in identifying structural components[4]. The use of Multiple Reaction Monitoring (MRM) mode can enhance selectivity for complex samples[5].
Experimental Protocol
-
Sample Preparation: Prepare samples as described for HPLC. The solvent used for dilution should be volatile and compatible with the GC system (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
GC-MS Conditions:
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
MS Interface Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
-
Analysis: Identify the starting material and product peaks in the total ion chromatogram (TIC). Confirm their identities by comparing their mass spectra with a library or with the expected fragmentation patterns. The relative peak areas can be used for semi-quantitative analysis of the reaction progress.
Data Presentation
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| This compound (SM) | 12.5 | 260/262 (M+), 214/216, 186, 107 |
| Hypothetical Product (e.g., debrominated pyrrole) | 9.8 | 181 (M+), 135, 107 |
Table 3: Example GC-MS data for component identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note
NMR spectroscopy is one of the most powerful tools for in-situ reaction monitoring, providing detailed structural information about all species in the reaction mixture without the need for separation.[6][7] By monitoring the disappearance of signals corresponding to the starting material and the appearance of new signals from the product, one can obtain precise kinetic data.[8] For this compound, ¹H NMR is particularly useful for tracking changes in the aromatic and methyl protons.
Experimental Protocol
-
In-situ Monitoring:
-
Set up the reaction directly in an NMR tube using a deuterated solvent.
-
Acquire ¹H NMR spectra at regular time intervals.[7]
-
Use a stable, non-reactive internal standard (e.g., tetramethylsilane or a solvent residual peak) for referencing and quantification.
-
-
Offline Monitoring:
-
Withdraw an aliquot from the reaction mixture at various time points.
-
Quench the reaction if necessary and remove the solvent under reduced pressure.
-
Dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for analysis.[9]
-
-
NMR Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher.
-
Solvent: CDCl₃.
-
Pulse Sequence: Standard single-pulse experiment.
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis).
-
-
Analysis: Identify characteristic peaks for the starting material and the product. For this compound, key signals include the NH proton, the two methyl groups, and the ethyl ester group. Integrate a well-resolved peak for the starting material and a well-resolved peak for the product. Calculate the molar ratio to determine the reaction conversion.
Data Presentation
| Compound | ¹H NMR Signal (CDCl₃, ppm) | Multiplicity | Integration | Assignment |
| This compound (SM) | ~9.0 | br s | 1H | NH |
| 4.25 | q | 2H | -OCH₂CH₃ | |
| 2.28 | s | 3H | C3-CH₃ | |
| 2.22 | s | 3H | C5-CH₃ | |
| 1.32 | t | 3H | -OCH₂CH₃ | |
| Hypothetical Product (e.g., C4-arylated) | ~9.2 | br s | 1H | NH |
| 7.2-7.5 | m | 5H | Ar-H | |
| 4.28 | q | 2H | -OCH₂CH₃ | |
| 2.35 | s | 3H | C3-CH₃ | |
| 2.15 | s | 3H | C5-CH₃ | |
| 1.35 | t | 3H | -OCH₂CH₃ |
Table 4: Characteristic ¹H NMR shifts for starting material and a hypothetical product.
Visualizations
Caption: Workflow for monitoring a chemical reaction using various analytical methods.
Caption: Hypothetical reaction scheme illustrating the transformation being monitored.
References
- 1. rsc.org [rsc.org]
- 2. Synthesis of Pyrrolo[2,3-c]isoquinolines via the Cycloaddition of Benzyne with Arylideneaminopyrroles: Photophysical and Crystallographic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. gcms.cz [gcms.cz]
- 5. agilent.com [agilent.com]
- 6. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 7. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploiting in situ NMR to monitor the formation of a metal–organic framework - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with Ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate. Our aim is to facilitate the smooth execution of your experiments and help you achieve optimal results.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound.
Issue 1: Low to No Product Yield
| Potential Cause | Troubleshooting Steps & Recommendations |
| Dehalogenation of the Pyrrole Substrate | This is a common side reaction with unprotected N-H pyrroles. The pyrrole nitrogen's acidic proton can interfere with the catalytic cycle. Primary Recommendation: Protect the pyrrole nitrogen with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group. This has been shown to suppress dehalogenation in similar 4-bromopyrrole-2-carboxylates.[1][2] An added benefit is that the Boc group may be cleaved under the Suzuki reaction conditions, providing the desired N-H product in a one-pot procedure.[1][2] |
| Catalyst Inactivity or Decomposition | Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. Oxygen can deactivate the catalyst. Use pre-catalysts or ensure efficient in-situ generation of the active Pd(0) species. For heteroaryl couplings, catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often effective.[3] |
| Inefficient Transmetalation | The transfer of the aryl group from the boronic acid to the palladium center can be a rate-limiting step. Ensure your boronic acid is of high quality and consider using a slight excess (1.2-1.5 equivalents). The choice of base is also critical for activating the boronic acid. |
| Improper Reaction Conditions | Degas all solvents and the reaction mixture thoroughly to remove oxygen. Run the reaction under a positive pressure of an inert gas (Argon or Nitrogen). Ensure the reaction temperature is appropriate; typically, temperatures between 80-110 °C are used for Suzuki couplings. |
Issue 2: Formation of Significant Side Products
| Side Product | Potential Cause & Identification | Mitigation Strategies |
| Debrominated Pyrrole | The bromine atom is replaced by a hydrogen atom. This can be identified by mass spectrometry (product mass will be lower by the mass of Br minus H) and NMR spectroscopy (disappearance of the characteristic signal for the bromo-substituted pyrrole). | As mentioned above, N-protection of the pyrrole is the most effective strategy to prevent this.[1][2] |
| Homocoupling of Boronic Acid (Ar-Ar) | Two molecules of the boronic acid couple to form a biaryl byproduct. This is often promoted by the presence of oxygen. | Thoroughly degas all reagents and solvents. Maintain a strict inert atmosphere throughout the reaction. |
| Protodeboronation of Boronic Acid | The boronic acid group is replaced by a hydrogen atom on the coupling partner. This is more common with electron-deficient boronic acids and in the presence of water. | Use fresh, high-purity boronic acid. Consider using boronic esters (e.g., pinacol esters) which are more stable. Minimize the amount of water in the reaction if this is a persistent issue. |
Issue 3: Difficult Purification
| Problem | Potential Cause | Recommended Action |
| Product and Starting Material Co-elution | The polarity of the coupled product and the starting bromopyrrole may be very similar, making separation by column chromatography challenging. | Optimize your chromatography conditions. Try different solvent systems (e.g., gradients of ethyl acetate/hexanes, dichloromethane/methanol). If the product is a solid, recrystallization may be an effective purification method. |
| Residual Palladium Catalyst | The final product is contaminated with palladium, often indicated by a dark color. | Pass the crude product through a plug of silica gel or celite. Specialized scavengers can also be used to remove residual palladium. |
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the nitrogen of my this compound before performing the Suzuki coupling?
A1: Yes, it is highly recommended. Unprotected 4-bromopyrrole-2-carboxylates are known to undergo significant dehalogenation (loss of bromine) as a side reaction during Suzuki coupling.[1][2] Protecting the nitrogen, for example with a Boc group, has been shown to effectively suppress this side reaction and improve the yield of the desired coupled product.[1][2]
Q2: Which palladium catalyst is best for this reaction?
A2: The optimal catalyst can be substrate-dependent. However, for the Suzuki coupling of pyrrole derivatives, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are commonly used and have shown good results in similar systems.[3] It is often beneficial to screen a few catalysts to find the most effective one for your specific coupling partners.
Q3: What is the role of the base in the Suzuki coupling, and which one should I choose?
A3: The base is crucial for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle. Common bases for Suzuki couplings include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can influence the reaction rate and yield, and the optimal base may need to be determined empirically. For challenging couplings, a stronger base like K₃PO₄ might be beneficial.
Q4: What solvent system is recommended for this coupling?
A4: A mixture of an organic solvent and water is typically used. Common solvent systems include 1,4-dioxane/water or dimethoxyethane (DME)/water.[3] The aqueous component is necessary for dissolving the inorganic base. It is critical to use degassed solvents to prevent catalyst deactivation.
Q5: My reaction is not going to completion, even after an extended time. What can I do?
A5: If the reaction has stalled, several factors could be at play. First, confirm that your catalyst is still active. If you suspect catalyst deactivation, you could try adding another portion of fresh catalyst. Alternatively, increasing the reaction temperature may help overcome a high activation energy barrier. You should also verify the purity of your starting materials, as impurities can inhibit the reaction.
Data Presentation
Table 1: Comparison of Reaction Parameters for Suzuki Coupling of Bromopyrroles
| Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp (°C) | Typical Yield Range (%) | Notes |
| Pd(PPh₃)₄ (5-10) | - | Na₂CO₃ (2) | DMF/H₂O | 110 | 60-85 | A common and effective catalyst for bromopyrrole couplings.[1] |
| Pd(dppf)Cl₂ (5-10) | - | K₂CO₃ (2) | DME | 80 | 70-90 | Often shows good performance with heteroaryl halides.[3] |
| Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2) | Toluene/H₂O | 100 | 80-95 | Buchwald ligands can be very effective for challenging substrates. |
| Pd₂(dba)₃ (2-5) | XPhos (4-10) | Cs₂CO₃ (2) | 1,4-Dioxane | 90-110 | 85-95+ | Another highly active catalyst system for difficult couplings. |
Yields are representative and can vary based on the specific arylboronic acid used and the reaction scale.
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
-
To a solution of this compound (1.0 equiv.) in a suitable solvent such as dichloromethane or THF, add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equiv.).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the N-Boc protected product.
Protocol 2: General Procedure for Suzuki Coupling of N-Boc-protected this compound
This is a general procedure and may require optimization for specific substrates.
-
In a dry Schlenk flask, combine N-Boc-protected this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the chosen base (e.g., K₂CO₃, 2.0 equiv.).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization. Note that the Boc group may be cleaved during the reaction, yielding the N-H pyrrole product directly.[1][2]
Mandatory Visualization
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for optimizing the Suzuki coupling reaction.
References
preventing dehalogenation in Suzuki coupling of bromopyrroles
Welcome to the technical support center for Suzuki coupling reactions involving bromopyrrole substrates. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their experiments, with a specific focus on preventing the common side reaction of dehalogenation.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of the Suzuki coupling of bromopyrroles?
A1: Dehalogenation is a significant side reaction where the bromine atom on the pyrrole ring is replaced by a hydrogen atom, leading to an undesired, non-coupled pyrrole byproduct. This reduces the overall yield of the desired coupled product. This issue is particularly prevalent with N-H unprotected pyrroles.[1][2]
Q2: Why are N-unsubstituted bromopyrroles prone to dehalogenation?
A2: The acidic N-H proton of the pyrrole ring can interfere with the catalytic cycle. Deprotonation by the base increases the electron density of the pyrrole ring, which can affect the stability of the palladium intermediates and promote pathways leading to dehalogenation.[1] Furthermore, the nitrogen atom can coordinate to the palladium catalyst, potentially inhibiting the desired cross-coupling reaction.
Q3: What is the primary mechanism of dehalogenation?
A3: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This can be generated from various sources in the reaction mixture, such as the base, solvent, or trace amounts of water. The Pd-H species can then undergo reductive elimination with the pyrrole group attached to the palladium, yielding the dehalogenated pyrrole.
Q4: How does N-protection help in preventing dehalogenation?
A4: Protecting the pyrrole nitrogen, for instance with a tert-butyloxycarbonyl (BOC) group, prevents the issues caused by the acidic N-H proton.[1][3][4] This protection suppresses dehalogenation and generally leads to higher yields of the desired coupled product.[1][3][4] In some cases, the protecting group, such as BOC, can even be cleaved under the Suzuki coupling conditions, providing the N-H product directly and avoiding a separate deprotection step.[3][4]
Q5: Which palladium catalyst and ligands are recommended for the Suzuki coupling of bromopyrroles?
A5: While various palladium sources can be used, Pd(PPh₃)₄ and catalyst systems generated in situ from a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a phosphine ligand are common. For challenging substrates like N-heterocycles, bulky and electron-rich phosphine ligands such as SPhos and XPhos, or N-heterocyclic carbenes (NHCs), are often effective in promoting the desired reductive elimination over dehalogenation. The choice of ligand can be critical and may require screening for optimal results.
Q6: What is the role of the base, and which bases are suitable?
A6: The base is essential for activating the boronic acid to facilitate transmetalation. Weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are generally preferred for substrates prone to dehalogenation. Stronger bases, especially alkoxides, may increase the likelihood of side reactions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High levels of dehalogenated byproduct | Unprotected pyrrole N-H group. | Protect the pyrrole nitrogen with a suitable group, such as BOC or SEM.[1][2] |
| Inappropriate ligand selection. | Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands. | |
| Base is too strong or is a hydride source. | Use a weaker inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄. | |
| Presence of excess water or protic solvent. | Use anhydrous solvents like dioxane or toluene. If water is necessary, minimize the amount. | |
| Low or no conversion to the desired product | Inactive catalyst. | Ensure the palladium precursor and ligand are of good quality. Consider using a pre-catalyst. |
| Low reaction temperature. | Gradually increase the reaction temperature, monitoring for the onset of decomposition. | |
| Poorly reactive boronic acid/ester. | Use a highly active and stable boronic acid or a corresponding boronate ester (e.g., pinacol ester). | |
| Inhibition of the catalyst by the pyrrole nitrogen. | N-protection of the pyrrole is highly recommended. | |
| Formation of homocoupled boronic acid byproduct | Presence of oxygen in the reaction mixture. | Thoroughly degas the solvent and reaction mixture and maintain an inert atmosphere (Argon or Nitrogen). |
| Use of a Pd(II) precatalyst without efficient reduction to Pd(0). | Ensure complete reduction of the Pd(II) source. Using a Pd(0) source like Pd(PPh₃)₄ can be beneficial. |
Data Presentation
The following tables summarize quantitative data on the effect of N-protection on the Suzuki coupling of bromopyrroles.
Table 1: Suzuki Coupling of Unprotected vs. N-Protected 4-Bromopyrrole-2-carboxylate with Phenylboronic Acid
| Substrate | Protecting Group | Yield of Coupled Product (%) | Dehalogenated Byproduct (%) | Reference |
| Ethyl 4-bromopyrrole-2-carboxylate | None | 48 | 35 | Handy et al., 2003[4] |
| Ethyl 4-bromo-1-(tert-butoxycarbonyl)pyrrole-2-carboxylate | BOC | 80 | <5 | Handy et al., 2003[4] |
Table 2: Suzuki Coupling of Ethyl 4-bromo-1-(tert-butoxycarbonyl)pyrrole-2-carboxylate with Various Arylboronic Acids
| Arylboronic Acid | Equivalents of Boronic Acid | Yield of Coupled Product (%) | Dehalogenated Byproduct (%) | Reference |
| 3,4-Dimethoxyphenylboronic acid | 1.2 | 58 | Not reported | Handy et al., 2003[4] |
| 3,4-Dimethoxyphenylboronic acid | 2-3 | 80 | <5 | Handy et al., 2003[4] |
| 4-Fluorophenylboronic acid | 2-3 | 68 | <5 | Handy et al., 2003[4] |
| 3-Isopropoxy-4-methoxyphenylboronic acid | 2-3 | 82 | <5 | Handy et al., 2003[4] |
| 2,3,4-Trimethoxyphenylboronic acid | 1.2 | 65 | Not reported | Handy et al., 2003[4] |
| 2,3,4-Trimethoxyphenylboronic acid | 2-3 | 84 | <5 | Handy et al., 2003[4] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of N-Boc-Protected Bromopyrrole with Minimal Dehalogenation
This protocol is adapted from the work of Handy et al. (2003) for the Suzuki coupling of ethyl 4-bromo-1-(tert-butoxycarbonyl)pyrrole-2-carboxylate with an arylboronic acid.[4]
Materials:
-
Ethyl 4-bromo-1-(tert-butoxycarbonyl)pyrrole-2-carboxylate (1.0 mmol)
-
Arylboronic acid (2.0-3.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
1,2-Dimethoxyethane (DME) (10 mL)
-
Water (2 mL)
-
Schlenk flask or sealed vial
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the N-Boc-bromopyrrole, the arylboronic acid, and potassium carbonate.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Add the DME and water.
-
Degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes or by subjecting it to three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 85-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Note: The BOC protecting group may be cleaved under these reaction conditions, yielding the N-H pyrrole product directly.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Proposed pathway for the dehalogenation side reaction.
Caption: Troubleshooting workflow for minimizing dehalogenation.
References
- 1. researchgate.net [researchgate.net]
- 2. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An unusual dehalogenation in the Suzuki coupling of 4-bromopyrrole-2-carboxylates | RTI [rti.org]
- 4. scribd.com [scribd.com]
Technical Support Center: Synthesis of Ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate. The information is designed to assist in overcoming common challenges and identifying potential side products.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare the precursor, ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate?
A1: The most prevalent method is a variation of the Knorr pyrrole synthesis. This typically involves the condensation of an α-amino ketone with a β-ketoester. For ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate, a common approach is the reaction of ethyl acetoacetate with an in-situ generated α-aminoacetone, or a related precursor, under acidic conditions with a reducing agent like zinc dust.[1]
Q2: What are the primary side products I should be aware of during the Knorr synthesis of the pyrrole precursor?
A2: The Knorr synthesis can yield several side products. The most common include:
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Isomeric Pyrroles: Depending on the specific reactants and conditions, regioisomers of the desired pyrrole can form.
-
Furan Derivatives: Under strongly acidic conditions, a competing Paal-Knorr furan synthesis can occur, leading to the formation of furan byproducts from the 1,4-dicarbonyl intermediate.
-
Self-condensation Products: The α-amino ketone intermediate is prone to self-condensation if not efficiently trapped by the β-ketoester.
Q3: What are the expected side products during the bromination of ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate?
A3: The bromination of the electron-rich pyrrole ring is a facile electrophilic substitution, but it can be difficult to control, leading to several side products:
-
Over-brominated Pyrroles: The high reactivity of the pyrrole ring can lead to the formation of dibromo- and even tribromo- substituted products. The most common of these is likely ethyl 2,4-dibromo-3,5-dimethyl-1H-pyrrole-2-carboxylate.
-
Oxidized Byproducts: In the presence of excess bromine or certain reaction conditions, the pyrrole ring can be oxidized to form pyrrolinone derivatives. For instance, the formation of diethyl 5-(dibromomethyl)-3-methyl-2-oxo-2,3-dihydro-1H-pyrrole-3,4-dicarboxylate has been observed in the bromination of a similar pyrrole.[2][3]
-
Unreacted Starting Material: Incomplete reaction will result in the presence of the starting pyrrole.
Q4: How can I minimize the formation of over-brominated side products?
A4: To control the bromination and favor the mono-brominated product, consider the following strategies:
-
Stoichiometry: Use a precise 1:1 molar ratio of the pyrrole to the brominating agent (e.g., N-bromosuccinimide or bromine).
-
Slow Addition: Add the brominating agent slowly and in a controlled manner to the reaction mixture.
-
Low Temperature: Perform the reaction at a low temperature (e.g., 0 °C or below) to decrease the reaction rate and improve selectivity.
Q5: What analytical techniques are best for identifying the main product and its impurities?
A5: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid monitoring of the reaction progress.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile components, including the desired product and many potential side products.[4][5][6]
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the product purity and separation of less volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the final product and for identifying and quantifying impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis.
Issue 1: Low Yield of the Desired Pyrrole Precursor in Knorr Synthesis
| Possible Cause | Suggested Solution |
| Inefficient formation of the α-amino ketone intermediate. | Ensure the reduction of the oxime precursor is complete by using fresh, high-quality zinc dust and appropriate reaction times. |
| Self-condensation of the α-amino ketone. | Add the reducing agent and the precursor for the α-amino ketone slowly to the solution of the β-ketoester to ensure the intermediate reacts as it is formed. |
| Formation of furan byproducts. | Maintain a weakly acidic to neutral pH. Strongly acidic conditions favor furan formation. Consider using a buffer system. |
| Incomplete reaction. | Monitor the reaction by TLC. If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary. |
Issue 2: Presence of Multiple Spots on TLC after Bromination
| Possible Cause | Suggested Solution |
| Over-bromination. | This is the most likely cause. Reduce the amount of brominating agent to a strict 1:1 molar ratio with the pyrrole. Add the brominating agent dropwise at a low temperature (e.g., 0 °C). |
| Reaction temperature is too high. | High temperatures increase the rate of reaction and can lead to multiple substitutions. Maintain a low and constant temperature throughout the addition of the brominating agent. |
| Formation of oxidized byproducts. | Use an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Ensure the purity of your starting materials and solvents. |
| Unreacted starting material. | Allow the reaction to proceed for a longer time or consider a slight excess of the brominating agent if under-bromination is a persistent issue, though this risks over-bromination. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate (Knorr-type Synthesis)
This protocol is a representative procedure based on established Knorr synthesis methodologies.[1][7]
-
Preparation of Ethyl 2-oximinoacetoacetate: In a flask equipped with a stirrer and cooled in an ice-salt bath, dissolve ethyl acetoacetate (1.0 eq) in glacial acetic acid. Slowly add a solution of sodium nitrite (1.0 eq) in water, maintaining the temperature between 5-10 °C.
-
Reduction and Cyclization: In a separate flask, add a second equivalent of ethyl acetoacetate to a mixture of glacial acetic acid and zinc dust. To this vigorously stirred suspension, slowly add the solution of ethyl 2-oximinoacetoacetate from step 1, keeping the temperature below 40 °C.
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Work-up: After the addition is complete, heat the mixture on a steam bath for 1 hour. Pour the hot mixture into a large volume of cold water. The crude product will precipitate.
-
Purification: Collect the solid by filtration, wash with water, and dry. Recrystallize the crude product from ethanol to obtain pure ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate.
Protocol 2: Synthesis of this compound
This protocol is a representative procedure for the bromination of a substituted pyrrole.
-
Dissolution: Dissolve ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate (1.0 eq) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane in a flask protected from light.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Bromination: Slowly add a solution of bromine (1.0 eq) in the same solvent to the cooled pyrrole solution with constant stirring. Alternatively, N-bromosuccinimide (NBS) (1.0 eq) can be used as the brominating agent.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 1-2 hours.
-
Work-up: Once the reaction is complete, pour the mixture into a large volume of water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with a solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Data Presentation
Table 1: Typical Reaction Conditions for the Synthesis of Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate
| Parameter | Condition | Expected Yield | Purity (after recrystallization) |
| Reactants | Ethyl acetoacetate, Sodium Nitrite, Zinc | 60-75% | >98% |
| Solvent | Glacial Acetic Acid | ||
| Temperature | 5-10 °C (nitrosation), <40 °C (cyclization) | ||
| Reaction Time | 2-4 hours |
Table 2: Reaction Conditions for the Bromination of Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate
| Parameter | Condition | Expected Yield | Purity (after chromatography) |
| Reactants | Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate, Bromine (or NBS) | 70-85% | >97% |
| Solvent | Glacial Acetic Acid or Dichloromethane | ||
| Temperature | 0 °C | ||
| Reaction Time | 1-2 hours |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Potential side products in the bromination step.
Caption: A logical workflow for troubleshooting synthesis issues.
References
- 1. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 2. On the Bromination of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: the True Structure of the Halbig’s Product | EURASIAN JOURNAL OF CHEMISTRY [ejc.buketov.edu.kz]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate from typical reaction mixtures. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark oil/solid. Is this normal?
A1: Yes, it is common for crude pyrrole derivatives to appear as dark-colored oils or solids. Pyrroles can be sensitive to air and light, leading to the formation of colored impurities through oxidation or polymerization. The purification process is designed to remove these impurities and yield a lighter-colored product.
Q2: What are the likely impurities in my reaction mixture?
A2: The impurities present will depend on the specific synthetic route employed. However, common impurities may include:
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Unreacted starting materials: Such as the corresponding α,β-dicarbonyl compound and amine precursors.
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Side-reaction products: This can include regioisomers or products from incomplete cyclization.
-
Polymeric materials: Pyrroles, particularly when exposed to acidic conditions or light, can polymerize.
-
Oxidation byproducts: Exposure to air can lead to various oxidized pyrrole species.
-
Residual solvents: Solvents from the reaction and workup may be present.
Q3: How should I store the purified this compound?
A3: Purified pyrroles should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, protected from light (e.g., by wrapping the container in aluminum foil), and kept at a low temperature (refrigerated or frozen) to minimize degradation.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Problem 1: Difficulty in isolating the product from the reaction mixture.
-
Symptom: The product remains dissolved in the aqueous layer after extraction, or forms an emulsion.
-
Possible Cause: The product may be partially soluble in the aqueous phase, or surfactants may have formed.
-
Solution:
-
Adjust pH: Ensure the aqueous layer is at an appropriate pH to minimize the solubility of the pyrrole.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to break emulsions and "salt out" the organic product from the aqueous phase.
-
Back Extraction: If significant product remains in the aqueous layer, perform a back extraction with a fresh portion of the organic solvent.
-
Problem 2: Low yield after purification.
-
Symptom: The amount of purified product is significantly lower than expected.
-
Possible Cause:
-
Incomplete reaction.
-
Product loss during extraction or washing steps.
-
Inefficient recrystallization or column chromatography.
-
Decomposition of the product during purification.
-
-
Solution:
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.
-
Optimize Extraction: Use an appropriate organic solvent in sufficient quantity for extractions.
-
Recrystallization Solvent: Carefully select a recrystallization solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Column Chromatography: Optimize the solvent system for column chromatography to ensure good separation and recovery. A general starting point for non-polar compounds is a low percentage of ethyl acetate in hexanes. For more polar compounds, increasing the polarity with more ethyl acetate or using a methanol/dichloromethane system may be necessary.[1]
-
Inert Atmosphere: Handle the compound under an inert atmosphere whenever possible to prevent degradation.
-
Problem 3: Product "oils out" during recrystallization.
-
Symptom: Instead of forming crystals upon cooling, the product separates as an oil.
-
Possible Cause:
-
The solution is too concentrated.
-
The solution is cooling too rapidly.
-
The presence of impurities is inhibiting crystallization.
-
-
Solution:
-
Dilute: Add more of the hot solvent to dissolve the oil, then allow it to cool slowly.
-
Slow Cooling: Allow the flask to cool to room temperature undisturbed, then transfer it to a refrigerator or ice bath.
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to induce crystallization.
-
Seeding: Add a small crystal of the pure product to the cooled solution to initiate crystallization.
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Pre-purification: If significant impurities are present, consider a preliminary purification step like a quick filtration through a plug of silica gel before recrystallization.
-
Problem 4: Impurities co-elute with the product during column chromatography.
-
Symptom: Fractions containing the product are still contaminated with impurities, as determined by TLC or other analytical methods.
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Possible Cause: The polarity of the impurity is very similar to the polarity of the product in the chosen eluent.
-
Solution:
-
Adjust Solvent System: Change the solvent system. Sometimes switching to a different solvent system with similar polarity (e.g., ether/hexane instead of ethyl acetate/hexane) can improve separation.
-
Gradient Elution: Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
-
Alternative Stationary Phase: Consider using a different stationary phase, such as alumina, if silica gel is not providing adequate separation.
-
Experimental Protocols
General Purification Workflow
The following diagram outlines a general workflow for the purification of this compound.
Caption: General experimental workflow for the purification of the target compound.
Recrystallization Protocol
-
Solvent Selection: Test the solubility of the crude product in various solvents to find a suitable one. The ideal solvent will dissolve the compound when hot but not when cold. Common solvents for pyrrole derivatives include ethanol, methanol, ethyl acetate, hexanes, or mixtures thereof.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or placing it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Column Chromatography Protocol
-
TLC Analysis: Determine an appropriate solvent system using TLC. The ideal Rf value for the product is typically between 0.2 and 0.4. A common starting eluent is a mixture of ethyl acetate and hexanes.
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Data Presentation
The choice of purification method can significantly impact the final yield and purity. The following table provides a general comparison of expected outcomes.
| Purification Technique | Expected Purity | Expected Yield | Scalability | Notes |
| Recrystallization | >98% | 50-90% | Good | Highly dependent on finding a suitable solvent system. |
| Column Chromatography | >99% | 60-95% | Moderate | Effective for removing impurities with different polarities. |
Disclaimer: The provided protocols and troubleshooting tips are general guidelines. Specific conditions will need to be optimized for your particular reaction mixture and scale. Always handle chemicals with appropriate safety precautions.
References
Technical Support Center: Synthesis of Ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate.
Troubleshooting Guides
Issue 1: Low Yield in Knorr-Type Pyrrole Synthesis of Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate (Precursor)
Possible Causes and Solutions
| Possible Cause | Recommended Action | Expected Outcome |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. | Drive the reaction to completion and improve the yield of the desired pyrrole precursor. |
| Suboptimal Temperature | Maintain the reaction temperature within the optimal range as specified in the protocol. Use a controlled temperature bath to ensure stability. | Consistent reaction rates and minimized side product formation. |
| Incorrect pH | Ensure the reaction medium is acidic, as the Knorr pyrrole synthesis is typically acid-catalyzed. A small amount of a mineral acid like HCl or a Lewis acid can be beneficial. | Enhanced rate of cyclization and dehydration steps, leading to a higher yield. |
| Impure Reactants | Use freshly distilled or purified reactants (ethyl acetoacetate and 2,4-pentanedione). Impurities can interfere with the reaction. | Reduced side reactions and a cleaner product, simplifying purification. |
Issue 2: Poor Yield or Multiple Products in the Bromination Step
Possible Causes and Solutions
| Possible Cause | Recommended Action | Expected Outcome |
| Over-bromination | Use a controlled amount of the brominating agent (e.g., N-Bromosuccinimide - NBS). Adding the brominating agent portion-wise can help prevent the formation of di- or tri-brominated species.[1][2] | Selective monobromination at the desired 4-position of the pyrrole ring. |
| Incorrect Solvent | The choice of solvent can influence the reactivity of the brominating agent. A non-polar solvent like carbon tetrachloride or chloroform is often used for radical bromination with NBS.[1][2] For electrophilic bromination, a polar aprotic solvent might be suitable. | Improved selectivity and yield of the target monobrominated product. |
| Decomposition of Product | The brominated pyrrole may be sensitive to light or acid. Work up the reaction mixture promptly and store the product in a dark, cool place. Neutralize any acidic byproducts during the workup. | Minimized degradation of the final product, leading to a higher isolated yield. |
| Side Reactions | The methyl groups on the pyrrole ring can also undergo bromination, especially under radical conditions.[1][2] Using an electrophilic brominating agent at low temperatures can favor bromination on the electron-rich pyrrole ring. | Increased selectivity for bromination at the 4-position over the methyl groups. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common approach involves a two-step synthesis. The first step is the Knorr synthesis of the ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate precursor from ethyl acetoacetate and 2,4-pentanedione. The second step is the selective bromination of this precursor at the 4-position using a suitable brominating agent like N-Bromosuccinimide (NBS).
Q2: I am observing the formation of a di-brominated product. How can I avoid this?
A2: The formation of di-brominated byproducts is likely due to an excess of the brominating agent or harsh reaction conditions. To minimize this, you should:
-
Use a stoichiometric amount (or a slight excess) of the brominating agent.
-
Add the brominating agent slowly and in portions to the reaction mixture.
-
Maintain a low reaction temperature to control the reactivity.
Q3: My final product is a dark oil and difficult to purify. What are the likely impurities?
A3: A dark, oily product may contain several impurities, including unreacted starting material, over-brominated pyrroles, and products from the bromination of the methyl groups.[1][2] Purification can be achieved through column chromatography on silica gel. Using a gradient elution with a mixture of hexane and ethyl acetate is often effective.
Q4: Can I use liquid bromine for the bromination step?
A4: While liquid bromine can be used, it is highly reactive and can lead to over-bromination and other side reactions.[3] N-Bromosuccinimide (NBS) is generally preferred as it is a milder and more selective brominating agent for this type of substrate.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate (Knorr Synthesis)
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (1 equivalent) and glacial acetic acid (as solvent).
-
Addition of Reactant : Slowly add a solution of sodium nitrite (1 equivalent) in water while maintaining the temperature below 10 °C.
-
Formation of Oxime : Stir the mixture for 2 hours at room temperature. The formation of ethyl 2-oximinoacetoacetate can be monitored by TLC.
-
Knorr Cyclization : In a separate flask, prepare a mixture of 2,4-pentanedione (1 equivalent) and zinc dust in acetic acid.
-
Condensation : Add the solution of ethyl 2-oximinoacetoacetate dropwise to the flask containing the 2,4-pentanedione mixture.
-
Reaction Completion : Heat the reaction mixture to 80-90 °C for 2-3 hours until the reaction is complete (monitored by TLC).
-
Workup : Cool the mixture, pour it into ice water, and extract the product with diethyl ether. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol.
Protocol 2: Bromination of Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate
-
Reaction Setup : Dissolve ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate (1 equivalent) in a suitable solvent such as carbon tetrachloride or chloroform in a round-bottom flask protected from light.
-
Addition of Brominating Agent : Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the solution at room temperature. For radical bromination, a radical initiator like azobisisobutyronitrile (AIBN) can be added, and the reaction can be heated to reflux.[1][2]
-
Reaction Monitoring : Monitor the progress of the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Workup : After the reaction is complete, filter off the succinimide byproduct. Wash the filtrate with a saturated solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate eluent system.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
troubleshooting low reactivity of ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate
This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing low reactivity with ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate in chemical syntheses, particularly in palladium-catalyzed cross-coupling reactions.
Troubleshooting Guides
This section addresses specific issues related to the low reactivity of this compound in a question-and-answer format.
Low or No Product Yield in Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield or no desired product. What are the potential causes and how can I improve the outcome?
Answer:
Low yields in Suzuki-Miyaura coupling reactions involving this substrate are a common issue, often attributable to the unprotected pyrrole N-H group. This can lead to side reactions such as dehalogenation or catalyst inhibition. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low reactivity.
Potential Issues and Solutions:
-
Dehalogenation: The primary side reaction with unprotected 4-bromopyrroles is often dehalogenation (replacement of bromine with hydrogen). This can be suppressed by protecting the pyrrole nitrogen with a suitable group, such as a tert-butoxycarbonyl (Boc) group.[1][2] The electron-withdrawing nature of the protecting group reduces the electron density of the pyrrole ring, making it less prone to side reactions and potentially more reactive in the desired coupling.[3]
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and ligand is crucial. For electron-rich heteroaromatic compounds like pyrroles, bulky and electron-rich phosphine ligands such as SPhos or XPhos, in combination with a palladium source like Pd(OAc)₂, can be effective.[4] If using a pre-catalyst like Pd(PPh₃)₄, ensure it is fresh and has been stored under inert conditions, as Pd(0) sources can be sensitive to air.
-
Base Selection: The choice of base is critical for activating the boronic acid. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The solubility of the base in the reaction medium is important; in some cases, using a stronger base or a phase-transfer catalyst can improve results.[5][6]
-
Solvent and Temperature: The reaction solvent should be anhydrous and thoroughly degassed to prevent catalyst deactivation. Common solvents for Suzuki couplings include dioxane, THF, and DMF, often with the addition of water. The reaction temperature may also need optimization; while higher temperatures can increase the reaction rate, they may also promote decomposition of the starting materials or the catalyst.
Frequently Asked Questions (FAQs)
Q1: Why is N-protection so important for this specific pyrrole derivative in Suzuki-Miyaura reactions?
A1: The N-H proton of the pyrrole ring is acidic and can interfere with the catalytic cycle of the Suzuki-Miyaura reaction. This can lead to catalyst deactivation or undesired side reactions like protodeboronation of the boronic acid partner and dehalogenation of the bromopyrrole.[1][2] An electron-withdrawing protecting group on the nitrogen atom mitigates these issues by reducing the electron density of the pyrrole ring, thereby increasing its stability and favoring the desired cross-coupling pathway.[3]
Q2: What are the most common protecting groups for pyrroles in cross-coupling reactions?
A2: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for pyrroles in Suzuki-Miyaura reactions. It is effective at preventing dehalogenation and can often be removed under the reaction conditions or with mild acidic treatment.[2] Other protecting groups like tosyl (Ts) and (2-(trimethylsilyl)ethoxy)methyl (SEM) have also been successfully employed.[3][7]
Q3: My reaction is still sluggish even after N-protection. What else can I try?
A3: If low reactivity persists after N-protection, consider the following:
-
Catalyst System: Experiment with different palladium sources (e.g., Pd₂(dba)₃) and a wider range of phosphine ligands (e.g., Buchwald's biaryl phosphine ligands).[8]
-
Boronic Acid/Ester Quality: Boronic acids can be unstable and prone to decomposition (protodeboronation).[6] Using a freshly opened bottle, or converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester), can improve results.
-
Reaction Additives: In some cases, the addition of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can enhance the reaction rate, particularly in biphasic solvent systems.
Q4: Can I use other cross-coupling reactions with this substrate?
A4: Yes, other palladium-catalyzed cross-coupling reactions such as Stille, Heck, and Sonogashira couplings can be employed with bromopyrroles. However, the reactivity issues related to the unprotected N-H group are often still a concern, and N-protection is generally recommended for achieving good yields and clean reactions in these transformations as well.
Data Presentation
The following table summarizes the effect of N-protection on the yield of Suzuki-Miyaura coupling reactions with 4-bromopyrrole derivatives.
| Substrate | Protecting Group | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| This compound | None | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | Low/Trace | [1] |
| This compound | Boc | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 84 | [2] |
| Methyl 4-bromo-1H-pyrrole-2-carboxylate | SEM | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 85 | [3] |
| 2-Bromo-1H-pyrrole | Ts | Arylboronic acids | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DME | 70-95 | [7] |
Experimental Protocols
Key Experiment: Suzuki-Miyaura Coupling of N-Boc-protected this compound
This protocol describes a typical procedure for the Suzuki-Miyaura coupling of the N-Boc protected substrate with an arylboronic acid.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of N-Boc protected pyrrole.
Materials:
-
N-Boc-ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Sodium carbonate (Na₂CO₃) (3.0 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Water
Procedure:
-
To a round-bottom flask, add N-Boc-ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate (1.0 eq), the arylboronic acid (1.2 eq), and sodium carbonate (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add DMF and water in a 4:1 ratio to the flask.
-
Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired ethyl 4-aryl-3,5-dimethyl-1H-pyrrole-2-carboxylate.
Note: During this reaction, the Boc protecting group is often cleaved under the thermal conditions, directly yielding the N-H pyrrole product.[2]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 3. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
Pyrrole Synthesis Technical Support Center: Managing Reaction Exotherms
Welcome to the Technical Support Center for Pyrrole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for managing reaction exotherms during the synthesis of pyrroles. Uncontrolled exotherms can lead to reduced yield, increased impurity profiles, and significant safety hazards. This guide offers practical advice and detailed protocols to help you safely and efficiently manage these challenges.
Frequently Asked Questions (FAQs)
Q1: What is a reaction exotherm and why is it a concern in pyrrole synthesis?
A reaction exotherm is the release of heat during a chemical reaction. In pyrrole synthesis, particularly in methods like the Knorr and Paal-Knorr syntheses, the formation of the pyrrole ring is often an exothermic process. If not properly managed, the heat generated can cause the reaction temperature to rise uncontrollably, leading to several issues:
-
Decreased Yield and Purity: High temperatures can promote side reactions, such as polymerization of starting materials or the pyrrole product, leading to a dark, tarry mixture that is difficult to purify.[1] It can also lead to the formation of byproducts like furans in the Paal-Knorr synthesis.[1]
-
Safety Hazards: A rapid increase in temperature can cause the solvent to boil, leading to a dangerous increase in pressure within the reaction vessel, potentially causing it to rupture. This is a significant concern, especially during scale-up.[2][3]
-
Reaction Control: A runaway reaction is difficult to control and can lead to the decomposition of reactants and products.
Q2: Which pyrrole synthesis methods are most prone to dangerous exotherms?
The Knorr pyrrole synthesis is well-known for its exothermic nature. The reduction of the oxime intermediate using zinc dust in acetic acid is a highly exothermic step and requires careful temperature control to prevent the reaction mixture from boiling.[1]
The Paal-Knorr pyrrole synthesis , while generally considered milder, can also be exothermic, especially when conducted at high concentrations or with highly reactive starting materials. Traditional protocols often require heating, and improper temperature management can lead to the degradation of sensitive molecules.[4]
Q3: What are the general strategies for managing reaction exotherms in pyrrole synthesis?
Effective management of reaction exotherms involves a combination of the following strategies:
-
Controlled Reagent Addition: Adding one of the reagents slowly and portion-wise to the reaction mixture allows for the heat to dissipate between additions, preventing a rapid temperature spike.[5]
-
External Cooling: Using an ice bath, cryocooler, or a jacketed reactor with a circulating coolant is a common and effective way to remove heat from the reaction.[1]
-
Adequate Stirring: Efficient stirring ensures uniform temperature distribution throughout the reaction mixture, preventing the formation of localized hot spots.
-
Solvent Selection: Choosing a solvent with a higher boiling point can provide a larger temperature window to work within, but it is crucial to ensure it does not negatively impact the reaction chemistry.
-
Use of Milder Catalysts and Reaction Conditions: Modern variations of classical methods, such as the Paal-Knorr synthesis, utilize milder catalysts (e.g., iodine, silica sulfuric acid) that can facilitate the reaction at room temperature, thus avoiding strong heating and reducing the risk of a significant exotherm.[4]
-
Reaction Monitoring: Continuous monitoring of the internal reaction temperature using a thermometer or thermocouple is essential to detect any unexpected temperature increases early on.
Troubleshooting Guide: Exotherm-Related Issues
This section provides solutions to specific problems you might encounter due to poor exotherm management.
Problem 1: The reaction mixture turned dark and tarry, and the yield of the desired pyrrole is very low.
-
Likely Cause: This often indicates polymerization of the starting materials or the product, which is typically accelerated by excessive heat from an uncontrolled exotherm.[1]
-
Solution:
-
Lower the reaction temperature by using a more efficient cooling bath.
-
Slow down the rate of addition of the limiting reagent.
-
Ensure vigorous stirring to dissipate heat effectively.
-
Consider using a milder catalyst that allows the reaction to proceed at a lower temperature.
-
Problem 2: A significant amount of furan byproduct is observed in my Paal-Knorr synthesis.
-
Likely Cause: Furan formation is a common side reaction in the Paal-Knorr synthesis, especially under strongly acidic conditions (pH < 3) and at elevated temperatures.[4][6] An uncontrolled exotherm can create localized areas of high temperature and acidity, favoring furan formation.
-
Solution:
-
Maintain the reaction at a lower, controlled temperature.
-
Use a weaker acid catalyst or conduct the reaction under neutral conditions if possible. Some modern protocols for the Paal-Knorr synthesis have been developed to run at room temperature with high yields.[4]
-
Monitor the pH of the reaction mixture and ensure it does not become too acidic.
-
Problem 3: The reaction starts as expected, but then the temperature rapidly increases, and the solvent begins to boil vigorously.
-
Likely Cause: This is a classic sign of a runaway reaction. The rate of heat generation has surpassed the rate of heat removal.
-
Solution:
-
Immediate Action: If it is safe to do so, immediately remove any external heating source and apply maximum cooling. If the reaction is in a flask, immersing it in a large ice-water bath can help to bring the temperature down. Be prepared for a sudden increase in pressure.
-
Prevention for Future Experiments:
-
Reduce the concentration of the reactants.
-
Add the most reactive reagent much more slowly.
-
Use a larger reaction vessel to increase the surface area for heat exchange.
-
For larger-scale reactions, consider using a jacketed reactor with automated temperature control.
-
-
Data Presentation: Paal-Knorr Synthesis Conditions
The following table summarizes various reaction conditions for the Paal-Knorr synthesis that can help mitigate exothermic behavior by avoiding harsh heating.
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Iron(III) chloride | Water | Room Temperature | 15-45 min | 85-95 | Synlett, 2009 , 2245-2248[7] |
| Iodine | None (Solvent-free) | Room Temperature | 5-15 min | 90-98 | [4] |
| Silica sulfuric acid | None (Solvent-free) | Room Temperature | 3 min | 98 | [4] |
| Acetic Acid | Acetic Acid | Reflux | Not Specified | >60 | [4] |
Experimental Protocols
Protocol 1: Knorr Pyrrole Synthesis with Exotherm Management
This protocol is for the synthesis of diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate, a classic example of the Knorr synthesis, with explicit steps for managing the exothermic reaction.
Materials:
-
Ethyl acetoacetate
-
Glacial acetic acid
-
Sodium nitrite
-
Zinc dust
-
Ice bath
-
Large reaction flask (to allow for sufficient headspace)
-
Dropping funnel
-
Thermometer
Procedure:
-
Preparation of the Oxime: In a flask, dissolve one equivalent of ethyl acetoacetate in glacial acetic acid. Cool the solution in an ice bath to below 10 °C.
-
Slowly add a saturated aqueous solution of one equivalent of sodium nitrite dropwise from a dropping funnel. Maintain the temperature below 10 °C throughout the addition. The formation of the oxime is exothermic.
-
Exothermic Reduction and Cyclization: In a separate, larger flask, dissolve another equivalent of ethyl acetoacetate in glacial acetic acid.
-
Stir this solution vigorously in a large ice-water bath.
-
Gradually and in small portions, add the zinc dust and the oxime solution prepared in step 2. The reaction is highly exothermic.[1]
-
Crucial Temperature Control: Monitor the internal temperature continuously. The rate of addition should be controlled to maintain the temperature below 40 °C. If the temperature rises too quickly, immediately stop the addition and allow the mixture to cool. The reaction can reach the boiling point of acetic acid if cooling is not adequate.[1]
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional hour.
-
Allow the reaction to slowly warm to room temperature and stir for several hours or overnight.
-
Work-up the reaction by pouring it over ice and filtering to remove excess zinc. The product can then be extracted and purified.
Protocol 2: Paal-Knorr Synthesis at Room Temperature
This protocol utilizes a milder catalyst to avoid the need for heating, thus minimizing the risk of a significant exotherm.
Materials:
-
1,4-Dicarbonyl compound (e.g., acetonylacetone)
-
Primary amine (e.g., aniline)
-
Iodine (catalytic amount, e.g., 10 mol%)
-
Reaction flask
Procedure:
-
In a round-bottom flask, combine the 1,4-dicarbonyl compound (1 equivalent) and the primary amine (1.0-1.2 equivalents).
-
Add a catalytic amount of iodine (e.g., 10 mol%).
-
Stir the mixture at room temperature. The reaction is often complete within 5-15 minutes.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dissolve the mixture in an organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated solution of sodium thiosulfate to remove the iodine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Visualizations
Caption: Troubleshooting workflow for managing exothermic reactions in pyrrole synthesis.
Caption: Experimental workflow for the Knorr pyrrole synthesis with exotherm management.
References
- 1. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 2. wjarr.com [wjarr.com]
- 3. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. Synthesis of Pyrroles via Consecutive 6π-Electrocyclization/Ring-Contraction of Sulfilimines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. Pyrrole synthesis [organic-chemistry.org]
common impurities in commercial ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate. The information provided is intended to help identify and resolve common purity issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial this compound?
A1: Common impurities in commercial this compound typically arise from the synthetic process, which usually involves the synthesis of the pyrrole core followed by bromination. The potential impurities can be categorized as follows:
-
Unreacted Starting Materials:
-
Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate (the unbrominated precursor).
-
Brominating agent and its byproducts (e.g., N-bromosuccinimide (NBS) and succinimide).
-
-
Reaction Byproducts:
-
Over-brominated species: Dibrominated or tribrominated pyrrole derivatives can form if the reaction is not carefully controlled.[1][2]
-
Isomeric impurities: Bromination at other positions on the pyrrole ring, although less common for this specific substitution pattern.
-
Side-chain brominated products: Under certain conditions, bromination can occur on the methyl groups.[3]
-
-
Residual Solvents and Reagents:
-
Solvents used during the synthesis and purification steps (e.g., dichloromethane, ethanol, hexanes, ethyl acetate).
-
Acids or bases used as catalysts or for work-up.
-
Q2: My batch of this compound has a noticeable color. Is this normal?
A2: Pure this compound is typically an off-white to pale yellow solid. A significant coloration (e.g., brown or dark tan) can indicate the presence of impurities, often resulting from oxidation or residual reagents from the synthesis. Further purification may be necessary if a high-purity starting material is critical for your application.
Q3: How can I assess the purity of my this compound?
A3: Several analytical techniques can be used to determine the purity of your compound:
-
High-Performance Liquid Chromatography (HPLC): This is a highly effective method for quantifying the main component and detecting minor impurities.[4][5] A typical reverse-phase HPLC method can separate the target compound from both more and less polar impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can identify the structure of the main compound and detect the presence of structurally related impurities.[6] For instance, the presence of the unreacted starting material, ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate, can be identified by the presence of a proton signal at the 4-position of the pyrrole ring.
-
Mass Spectrometry (MS): Can be used to confirm the molecular weight of the desired product and identify the mass of potential impurities.
Q4: What are the recommended methods for purifying commercial this compound?
A4: If you determine that your material requires further purification, the following methods are recommended:
-
Recrystallization: This is often the most effective method for removing small amounts of impurities from a solid compound. A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) should be chosen where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[7]
-
Column Chromatography: For separating mixtures with a wider range of impurities, silica gel column chromatography can be employed. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective.[8]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to the purity of this compound.
Impurity Identification and Resolution Workflow
Caption: A flowchart outlining the steps for troubleshooting impurities.
Data Presentation
The following table summarizes the common impurities, their likely sources, and typical analytical observations. Quantitative data for commercial batches is proprietary and varies by supplier; therefore, qualitative indicators are provided.
| Impurity Name | Source | Typical Analytical Observation (1H NMR) | Typical Analytical Observation (HPLC) |
| Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate | Incomplete bromination of the starting material. | Presence of a singlet around 5.7-5.9 ppm (H at C4). | A peak with a shorter retention time than the main product. |
| Ethyl 4,5-dibromo-3-methyl-1H-pyrrole-2-carboxylate | Over-bromination during synthesis. | Absence of one of the methyl group singlets and a shift in the remaining aromatic proton signal. | A peak with a longer retention time than the main product. |
| Succinimide | Byproduct from the use of N-bromosuccinimide (NBS). | A characteristic singlet around 2.7 ppm in DMSO-d6. | A more polar peak with a much shorter retention time. |
| Residual Solvents (e.g., Ethanol, Ethyl Acetate) | Incomplete removal during the final drying steps. | Characteristic signals for the respective solvent (e.g., quartet at ~3.6 ppm and triplet at ~1.2 ppm for ethanol). | Not typically observed unless using a specific method for solvent analysis. |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound
Objective: To determine the purity of the compound and quantify impurities.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (optional, for improving peak shape)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of the sample and dissolve it in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary for analysis.
-
Mobile Phase Preparation:
-
Mobile Phase A: Water (with 0.1% formic acid, optional)
-
Mobile Phase B: Acetonitrile (with 0.1% formic acid, optional)
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 50% B
-
20-25 min: 50% B (equilibration)
-
-
-
Analysis: Inject the sample and integrate the peaks. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Protocol 2: Purification by Recrystallization
Objective: To remove minor impurities from the solid compound.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Heating plate with stirring
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely with stirring.
-
Slowly add hot water dropwise until the solution becomes slightly cloudy.
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.
References
- 1. researchgate.net [researchgate.net]
- 2. On the Bromination of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: the True Structure of the Halbig’s Product | EURASIAN JOURNAL OF CHEMISTRY [ejc.buketov.edu.kz]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. spectrabase.com [spectrabase.com]
- 7. Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purifying Pyrrole Derivatives by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of pyrrole derivatives using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common stationary and mobile phases for purifying pyrrole derivatives?
A1: The most common stationary phase for the purification of pyrrole derivatives is silica gel . The choice of mobile phase, or eluent, depends on the polarity of the specific pyrrole derivative. A mixture of a non-polar solvent and a slightly more polar solvent is typically used. Common combinations include:
-
Hexane and Ethyl Acetate
-
Petroleum Ether and Ethyl Acetate
-
Dichloromethane and Hexane
The ratio of these solvents is adjusted to achieve optimal separation.
Q2: How do I choose the correct solvent system for my pyrrole derivative?
A2: The ideal solvent system is typically determined by thin-layer chromatography (TLC). The goal is to find a solvent mixture that results in a retention factor (Rf) of 0.2-0.4 for the desired compound. A lower Rf value indicates that the compound is strongly adsorbed to the silica gel and may require a more polar eluent to move down the column. Conversely, a higher Rf value suggests the compound is not retained strongly and a less polar eluent may be needed for good separation from less polar impurities.
Q3: My pyrrole derivative is streaking on the TLC plate and the column. What can I do?
A3: Streaking is a common issue when purifying nitrogen-containing compounds like pyrroles on silica gel, which is acidic. This is often due to strong interactions between the basic nitrogen of the pyrrole and the acidic silanol groups on the silica surface. To resolve this, you can:
-
Add a basic modifier to your eluent. A small amount of triethylamine (Et₃N) or pyridine (typically 0.1-1%) can be added to the mobile phase to neutralize the acidic sites on the silica gel.
-
Use a different stationary phase . Neutral or basic alumina can be a good alternative for purifying basic pyrrole derivatives.
-
Deactivate the silica gel . This can be done by pre-treating the silica gel with a solution of triethylamine in a non-polar solvent before packing the column.
Q4: My pyrrole derivative appears to be decomposing on the silica gel column. How can I prevent this?
A4: Some pyrrole derivatives can be unstable on acidic silica gel. To check for decomposition, you can spot your compound on a TLC plate, let it sit for an hour, and then elute it to see if any new spots have formed. If decomposition is observed:
-
Minimize exposure time : Run the column as quickly as possible (flash chromatography).
-
Use a less acidic stationary phase : Consider using neutral alumina or deactivated silica gel.
-
Work at lower temperatures : If possible, running the column in a cold room may help to reduce degradation.
Q5: How can I remove unreacted pyrrole from my reaction mixture?
A5: Unreacted pyrrole can complicate purification by column chromatography. One effective method to remove the majority of unreacted pyrrole before chromatography is to perform repeated washes of the reaction mixture with hexane.[1] Pyrrole has good solubility in hexane, while many derivatized products may be less soluble.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Compound won't elute from the column | The compound is very polar and strongly adsorbed to the silica gel. | - Gradually increase the polarity of the eluent. - For very polar compounds, a solvent system containing methanol or even a small amount of ammonium hydroxide in methanol mixed with dichloromethane can be effective.[2] - Consider using reverse-phase chromatography. |
| Poor separation of compounds with similar Rf values | The chosen solvent system is not providing adequate resolution. | - Use a shallower solvent gradient (if using gradient elution). - Try a different solvent system with different selectivities (e.g., replace ethyl acetate with diethyl ether or dichloromethane). - Ensure the column is packed properly to avoid channeling. |
| Colored impurities co-elute with the product | Formation of highly conjugated byproducts during the reaction or decomposition on the column. | - Minimize exposure of the reaction and purified compound to air and light.[3] - Before column chromatography, consider treating a solution of the crude product with activated charcoal to adsorb colored impurities. Note that this may reduce the overall yield.[3] |
| Product crystallizes on the column | The concentration of the product is too high in the eluent, and it has low solubility. | - This is a difficult situation to resolve. You may need to use a wider column with more silica to run a more dilute sample.[2] - Try to find a solvent system where your compound has better solubility. |
Experimental Protocols
General Protocol for Column Chromatography of a Pyrrole Derivative
-
Slurry Preparation : In a beaker, add dry silica gel to a non-polar solvent (e.g., hexane or petroleum ether) to create a slurry. The amount of silica gel should be roughly 50-100 times the weight of the crude sample.
-
Column Packing : Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Pour the silica gel slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles. Allow the excess solvent to drain until it is level with the top of the silica bed. Add another thin layer of sand on top.
-
Sample Loading : Dissolve the crude pyrrole derivative in a minimal amount of the initial eluent or a slightly more polar solvent. Carefully apply the sample solution to the top of the silica bed using a pipette.
-
Elution : Carefully add the eluent to the top of the column. Open the stopcock and begin collecting fractions. The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution) to elute compounds of increasing polarity.
-
Fraction Analysis : Monitor the fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified pyrrole derivative.
Data Presentation
Table 1: Example Solvent Systems and Rf Values for Substituted Pyrroles on Silica Gel
| Pyrrole Derivative | Mobile Phase (v/v) | Rf Value | Citation |
| 2-Methyl-5-phenyl-1H-pyrrole | Petroleum Ether | 0.40 | [4] |
| 2-(4-Methoxyphenyl)-5-methyl-1-tosyl-1H-pyrrole | Petroleum Ether : Ethyl Acetate (19:1) | 0.23 | [4] |
| 2-(1,3-Benzodioxol-5-yl)-5-methyl-1-tosyl-1H-pyrrole | Petroleum Ether : Ethyl Acetate (19:1) | 0.18 | [4] |
| 2-(2-Fluorophenyl)-5-methyl-1-tosyl-1H-pyrrole | Petroleum Ether : Ethyl Acetate (19:1) | 0.24 | [4] |
| 1-(2-Aminopyridyl)-2,5-dimethylpyrrole | Ethyl Acetate : Hexane (1:9) | Not specified | [5] |
| 3-Phenyl-1-tosyl-1H-pyrrole | Not specified | Not specified | [6] |
| 1-Benzyl-2-methyl-5-phenyl-1H-pyrrole | Hexane : Ether (98:2) | Not specified |
Visualizations
Caption: General experimental workflow for the purification of pyrrole derivatives.
Caption: Troubleshooting decision tree for common column chromatography issues.
References
impact of base selection on Suzuki coupling of bromopyrroles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of base selection on the Suzuki-Miyaura coupling of bromopyrroles.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of bromopyrroles, with a focus on the role of the base in achieving optimal reaction outcomes.
| Issue | Potential Cause(s) | Recommended Actions |
| Low to No Yield of Coupled Product | 1. Inappropriate Base Selection: The chosen base may be too weak to facilitate the transmetalation step effectively. For electron-rich bromopyrroles, a stronger base might be necessary. 2. Catalyst Inactivation: The palladium catalyst can be deactivated by coordination with the pyrrole nitrogen, especially in unprotected substrates. 3. Poor Solubility: Reagents, particularly the base or the bromopyrrole substrate, may have poor solubility in the chosen solvent system. | 1. Base Optimization: Screen a range of bases with varying strengths and properties. Inorganic bases like K₃PO₄ and Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃ for challenging couplings.[1][2] 2. N-Protection: Protect the pyrrole nitrogen with a suitable group (e.g., Boc, SEM) to prevent catalyst inhibition.[1] 3. Solvent System: Use a solvent mixture that ensures the solubility of all components. Dioxane/water or toluene/water are common choices. For bases with low organic solubility, a phase-transfer catalyst can be beneficial. |
| Significant Dehalogenation of Bromopyrrole | 1. Unprotected Pyrrole Nitrogen: The acidic N-H proton of unprotected pyrroles can facilitate a dehalogenation pathway. This is a common issue with bromopyrrole-2-carboxylates. 2. Base-Induced Decomposition: Certain strong bases can promote the decomposition of the bromopyrrole starting material or the palladium intermediate. | 1. N-Protection: The most effective strategy is to protect the pyrrole nitrogen. SEM- and Boc-protected pyrroles have shown significantly reduced dehalogenation.[1] 2. Milder Base: If N-protection is not feasible, consider using a milder base like K₂CO₃ or Na₂CO₃, although this may require longer reaction times or higher temperatures. |
| Homocoupling of Boronic Acid | 1. Presence of Oxygen: Inadequate degassing of the reaction mixture can lead to the oxidative homocoupling of the boronic acid. 2. Slow Transmetalation: If the transmetalation step is slow due to a suboptimal base, homocoupling can become a more prominent side reaction. | 1. Rigorous Degassing: Ensure the reaction mixture and solvent are thoroughly degassed with an inert gas (e.g., argon or nitrogen) before heating. 2. Stronger Base: Employing a more effective base, such as Cs₂CO₃ or K₃PO₄, can accelerate the desired cross-coupling reaction, thereby minimizing homocoupling.[1][2] |
| Reaction Stalls or is Sluggish | 1. Insufficient Base Strength: The base may not be strong enough to generate the active boronate species required for efficient transmetalation. 2. Catalyst Inhibition: As mentioned, coordination of the unprotected pyrrole nitrogen to the palladium center can slow down the catalytic cycle. | 1. "Cesium Effect": Consider using cesium carbonate (Cs₂CO₃). The "cesium effect" refers to the often-observed rate enhancement and higher yields in Suzuki couplings, attributed to the higher solubility and reactivity of cesium salts.[2] 2. Ligand Choice: In conjunction with base optimization, consider using more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) that can accelerate the catalytic cycle. |
Frequently Asked Questions (FAQs)
Q1: Which base is the best starting point for the Suzuki coupling of a novel bromopyrrole?
A1: For a new bromopyrrole substrate, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent starting points.[1][2] They are generally effective for a wide range of substrates, including electron-rich and sterically hindered bromopyrroles. It is always recommended to perform a small-scale screen of a few different bases to identify the optimal conditions for your specific substrate.
Q2: Is N-protection of the pyrrole always necessary for a successful Suzuki coupling?
A2: While not strictly necessary in all cases, N-protection is highly recommended, especially when dealing with bromopyrroles prone to dehalogenation or when experiencing low yields.[1] Protecting groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can prevent catalyst inhibition and unwanted side reactions, leading to cleaner reactions and higher yields.
Q3: Can organic bases be used for the Suzuki coupling of bromopyrroles?
A3: While inorganic bases are more common and generally more effective for the Suzuki coupling of bromopyrroles, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used in specific cases, particularly when the substrate is sensitive to strong inorganic bases. However, they often result in lower yields compared to their inorganic counterparts.
Q4: How does the position of the bromine atom on the pyrrole ring affect the choice of base?
A4: The electronic environment of the C-Br bond influences its reactivity. Bromopyrroles with electron-withdrawing groups may undergo oxidative addition more readily and might be successful with milder bases like Na₂CO₃ or K₂CO₃. Conversely, electron-rich bromopyrroles or those with steric hindrance near the bromine atom often require stronger bases like K₃PO₄ or Cs₂CO₃ to facilitate the transmetalation step and achieve good yields.
Q5: What is the role of water in the reaction mixture when using inorganic bases?
A5: Water plays a crucial role in dissolving the inorganic base and facilitating the formation of the active boronate species. A biphasic solvent system, such as dioxane/water or toluene/water, is commonly employed to ensure that both the organic-soluble substrates and the water-soluble base can interact effectively at the interface. The optimal ratio of the organic solvent to water often needs to be determined empirically.
Quantitative Data on Base Selection
The following table summarizes the impact of different bases on the yield of the Suzuki-Miyaura coupling of SEM-protected 4-bromopyrrole with phenylboronic acid. This data is illustrative of the significant influence of base selection on reaction efficiency.
| Base | Catalyst | Solvent | Temperature (°C) | Yield (%) | Notes |
| Na₂CO₃ | Pd(PPh₃)₄ | Dioxane/H₂O (4:1) | 90 | 61 | A common, mild base.[1] |
| K₂CO₃ | Pd(PPh₃)₄ | Dioxane/H₂O (4:1) | 90 | 75 | Slightly more effective than Na₂CO₃.[1] |
| Cs₂CO₃ | Pd(PPh₃)₄ | Dioxane/H₂O (4:1) | 90 | 92 | Often provides the highest yields, demonstrating the "cesium effect".[1][2] |
| K₃PO₄ | Pd(PPh₃)₄ | Dioxane/H₂O (4:1) | 90 | 88 | A strong, effective base for many Suzuki couplings.[1] |
Data is based on a study of SEM-protected 4-bromopyrrole and may vary for other bromopyrrole isomers and coupling partners.[1]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of N-SEM-Protected 4-Bromopyrrole [1]
Materials:
-
N-SEM-protected 4-bromopyrrole (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 10 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 mmol)
-
Dioxane (8 mL)
-
Water (2 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the N-SEM-protected 4-bromopyrrole, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The Suzuki-Miyaura catalytic cycle for the coupling of bromopyrroles.
Caption: Troubleshooting workflow for base selection in bromopyrrole Suzuki coupling.
References
Technical Support Center: Catalyst Deactivation in the Cross-Coupling of Pyrroles
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the cross-coupling of pyrroles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation during your experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the cross-coupling of pyrroles.
Problem 1: Low or No Product Yield
Symptoms:
-
Starting materials remain largely unreacted after the expected reaction time.
-
Formation of significant amounts of side products, such as homocoupled products or debrominated pyrrole.[1]
Possible Causes and Solutions:
| Cause | Solution |
| Catalyst Poisoning by Pyrrole Nitrogen | The lone pair of electrons on the pyrrole nitrogen can coordinate strongly to the metal center (e.g., Palladium), leading to catalyst inhibition.[2][3] Consider using N-protected pyrroles (e.g., N-Boc, N-SEM) to block this coordination.[1] For Suzuki couplings, N-Boc protection has been shown to suppress dehalogenation side reactions.[1] |
| Palladium Black Formation | The precipitation of palladium black indicates catalyst agglomeration and deactivation.[4][5][6][7] This can be caused by high temperatures, insufficient ligand concentration, or the presence of oxygen.[4][6] Ensure your reaction is thoroughly degassed and run under an inert atmosphere. Consider increasing the ligand-to-metal ratio or using bulky, electron-rich phosphine ligands that stabilize the catalytic species.[8] |
| Ligand Degradation | Phosphine ligands can be sensitive to air and moisture, leading to the formation of phosphine oxides which are poor ligands. Ensure ligands are handled under an inert atmosphere and use anhydrous solvents. |
| Incorrect Base | The choice of base is crucial. Strong bases can lead to side reactions, while weak bases may not be effective. For base-sensitive substrates, consider using milder bases like K₃PO₄ or Cs₂CO₃.[9] The solubility of the base can also play a role in the reaction rate.[9] |
| Protodeboronation (Suzuki Coupling) | Boronic acids, especially heteroaryl boronic acids, can be unstable and undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom).[10] Using MIDA boronates or BF₃K salts can improve stability.[11] |
Problem 2: Reaction Starts but Stalls Before Completion
Symptoms:
-
Initial product formation is observed, but the reaction does not proceed to completion even with extended reaction times.
-
TLC or LC-MS analysis shows a mixture of starting materials and product, with the ratio remaining constant over time.
Possible Causes and Solutions:
| Cause | Solution |
| Product Inhibition | The coupled product, a substituted pyrrole, may coordinate to the catalyst more strongly than the starting materials, leading to product inhibition and slowing down the catalytic cycle.[9] Try using a higher catalyst loading or a more active catalyst system. |
| Gradual Catalyst Decomposition | The catalyst may be slowly degrading over the course of the reaction. This can be due to thermal instability or slow reaction with components in the reaction mixture. Consider running the reaction at a lower temperature for a longer period. |
| Change in Reaction Medium | Precipitation of salts or changes in solvent polarity as the reaction progresses can affect catalyst solubility and activity. Ensure adequate stirring and consider using a co-solvent to maintain a homogeneous reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of catalyst deactivation in pyrrole cross-coupling?
A1: The most common signs include:
-
Low or no conversion of starting materials.
-
Formation of palladium black , a visible black precipitate.[4][5][6][7]
-
Stalling of the reaction after initial conversion.
-
Formation of byproducts resulting from side reactions like homocoupling or dehalogenation.[1]
Q2: How can I prevent catalyst poisoning by the pyrrole nitrogen?
A2: The most effective method is to protect the pyrrole nitrogen with a suitable protecting group, such as tert-butyloxycarbonyl (Boc) or 2-(trimethylsilyl)ethoxymethyl (SEM).[1] This electronically and sterically shields the nitrogen lone pair, preventing its coordination to the metal catalyst.
Q3: Which ligands are best for stabilizing the catalyst in pyrrole cross-coupling reactions?
A3: Bulky, electron-rich phosphine ligands are generally recommended for enhancing catalyst stability and activity. Examples include Buchwald-type ligands (e.g., SPhos, XPhos) and ferrocenyl phosphines (e.g., dppf).[8][12] These ligands promote the desired reductive elimination step and stabilize the active catalytic species, preventing aggregation into palladium black.
Q4: My Suzuki coupling of a bromopyrrole is giving me the debrominated pyrrole as the main product. What is happening and how can I fix it?
A4: This is a common side reaction, often observed when using unprotected pyrroles.[1] The unprotected N-H group can participate in side reactions that lead to dehalogenation. Protecting the pyrrole nitrogen, for instance with a Boc group, has been shown to effectively suppress this unwanted reaction.[1]
Q5: I am observing a palladium mirror forming on my flask. What does this mean?
A5: The formation of a palladium mirror is another indication of catalyst decomposition, where Pd(0) species aggregate on the glass surface.[4] This is often caused by using too little ligand relative to the palladium precursor.[4] Increasing the ligand-to-palladium ratio can often resolve this issue.
Experimental Protocols
Protocol 1: High-Throughput Screening of Catalysts and Ligands for Buchwald-Hartwig Amination of a Chloropyrrole
This protocol outlines a general procedure for rapidly screening different palladium precatalysts and phosphine ligands to identify optimal conditions for the C-N coupling of a chloropyrrole with an amine.[13][14][15]
Materials:
-
N-protected chloropyrrole derivative
-
Amine coupling partner
-
Palladium precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligands (e.g., XPhos, SPhos, RuPhos, dppf)
-
Bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Inert atmosphere glovebox or Schlenk line
-
96-well plate with sealing mats
-
Automated liquid handler or multichannel pipette
-
Plate shaker/heater
-
LC-MS for analysis
Procedure:
-
Stock Solution Preparation: Inside a glovebox, prepare stock solutions of the chloropyrrole, amine, palladium precatalysts, and ligands in the chosen solvent.
-
Plate Loading:
-
To each well of the 96-well plate, add the desired amount of base.
-
Using an automated liquid handler or multichannel pipette, dispense the stock solutions of the chloropyrrole and amine to each well.
-
Dispense the different palladium precatalyst and ligand stock solutions to designated wells to create a matrix of conditions.
-
-
Reaction:
-
Seal the 96-well plate with a sealing mat.
-
Place the plate on a shaker/heater and heat to the desired temperature (e.g., 80-100 °C) with vigorous shaking for a set time (e.g., 12-24 hours).
-
-
Quenching and Analysis:
-
After the reaction time, allow the plate to cool to room temperature.
-
Add a quenching solution (e.g., water or saturated aqueous NH₄Cl) to each well.
-
Add an internal standard and dilute with a suitable solvent (e.g., acetonitrile).
-
Analyze the contents of each well by LC-MS to determine the conversion to the desired product.
-
-
Data Evaluation: Compare the product yields across the different catalyst/ligand/base combinations to identify the optimal reaction conditions.
Protocol 2: Troubleshooting a Failed Suzuki Coupling of a Pyrroleboronic Acid
This protocol provides a systematic approach to diagnosing and resolving a failed Suzuki-Miyaura coupling reaction involving a pyrroleboronic acid.[10][16][17]
Step 1: Verify the Integrity of Reagents
-
Boronic Acid: Check the stability of the pyrroleboronic acid. Run a ¹H NMR to ensure it has not decomposed. Consider converting it to a more stable MIDA boronate or BF₃K salt.[11]
-
Palladium Catalyst: Ensure the palladium source and ligand are active. If using a Pd(II) precatalyst, confirm that the reaction conditions are suitable for its in-situ reduction to Pd(0).
-
Solvent and Base: Use freshly dried and degassed solvents. Ensure the base is of high purity and has been stored under inert conditions.
Step 2: Control Experiment
-
Run a control reaction with a known, reliable coupling partner (e.g., phenylboronic acid and bromobenzene) using the same catalyst, base, and solvent system. If this reaction also fails, the issue is likely with one of the common reagents or the experimental setup (e.g., inefficient degassing).
Step 3: Systematic Variation of Reaction Parameters
-
Degassing: Ensure the reaction mixture is thoroughly degassed by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes or by using the freeze-pump-thaw method (3 cycles).
-
Ligand: If palladium black is observed, increase the ligand-to-palladium ratio (e.g., from 1:1 to 1:2 or 1:4). Consider switching to a bulkier, more electron-rich ligand.
-
Base: If the reaction is sluggish, try a stronger or more soluble base. If side reactions are observed, try a milder base. For reactions sensitive to water, ensure the base is anhydrous.
-
Solvent: The polarity of the solvent can influence the reaction. Try a different solvent system (e.g., dioxane/water, toluene, DMF).
-
Temperature: If the reaction is slow, cautiously increase the temperature. If catalyst decomposition is suspected, try running the reaction at a lower temperature for a longer duration.
Step 4: Analysis of the Reaction Mixture
-
Use LC-MS or GC-MS to analyze the crude reaction mixture. Look for the presence of starting materials, the desired product, and potential side products like homocoupled species or deboronated/dehalogenated starting materials. This information can provide clues about the specific deactivation pathway.
Visualizations
Caption: Common catalyst deactivation pathways in the cross-coupling of pyrroles.
Caption: A troubleshooting workflow for failed cross-coupling reactions of pyrroles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 4. reddit.com [reddit.com]
- 5. researchmap.jp [researchmap.jp]
- 6. reddit.com [reddit.com]
- 7. Homogeneous palladium catalyst suppressing Pd black formation in air oxidation of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. mdpi.com [mdpi.com]
- 13. hammer.purdue.edu [hammer.purdue.edu]
- 14. par.nsf.gov [par.nsf.gov]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of Ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The strategic arylation of pyrrole scaffolds, such as ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate, is of significant interest in medicinal chemistry due to the prevalence of substituted pyrroles in pharmacologically active compounds. The choice of the palladium catalyst is a critical parameter that dictates the success and efficiency of this transformation. This guide provides an objective comparison of common palladium catalysts for the Suzuki coupling of the aforementioned bromopyrrole, supported by experimental data from analogous systems to inform catalyst selection and reaction optimization.
Catalyst Performance Comparison
The efficacy of a palladium catalyst in the Suzuki coupling of bromopyrroles is profoundly influenced by the nature of the ligands coordinated to the palladium center, the choice of base, and the solvent system. While direct comparative data for this compound is not extensively published, valuable insights can be drawn from studies on structurally related bromopyrrole esters. A key consideration for NH-pyrroles is the potential for side reactions, such as dehalogenation, which can often be mitigated by N-protection.[1]
Below is a summary of the performance of various palladium catalysts in the Suzuki coupling of bromopyrrole derivatives, which can guide the selection for the title compound.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Observations | Reference |
| Pd(dppf)Cl₂ | 5 | DABCO | Toluene/Ethanol (3:1) | Microwave | 0.5 | 95 | High yield and clean reaction for a formylated bromopyrrole ester.[2] | [2] |
| Pd(PPh₃)₄ | 10 | Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 | 5 | 85 | Effective for N-SEM protected bromopyrrole esters.[3] | [3] |
| Pd(PPh₃)₂Cl₂ | 5 | DABCO | Toluene/Ethanol (3:1) | Microwave | 0.5 | 90 | Slightly lower yield compared to Pd(dppf)Cl₂ under identical conditions.[2] | [2] |
| Pd(dppf)Cl₂ | - | K₂CO₃ | Dimethoxyethane | 80 | 2 | High | Identified as the most suitable catalyst for coupling of 5-bromoindazoles with N-Boc-2-pyrroleboronic acid.[4] | [4] |
| Pd(PPh₃)₄ | - | K₂CO₃ | Dimethoxyethane | 80 | 24 | Moderate | Slower reaction and lower yield compared to Pd(dppf)Cl₂ for heteroaryl coupling.[4] | [4] |
Analysis of Catalyst Performance:
Based on the available data for similar substrates, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) emerges as a highly promising catalyst for the Suzuki coupling of this compound.[2][4] Its effectiveness in the coupling of a sterically hindered and electronically modified bromopyrrole ester suggests it can overcome the challenges associated with the substituted pyrrole core.[2] The dppf ligand's electron-rich nature and wide bite angle are known to promote both oxidative addition and reductive elimination steps in the catalytic cycle.
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is another viable option, particularly when the pyrrole nitrogen is protected.[3] However, it may exhibit slower reaction rates and potentially lower yields compared to catalysts with more sophisticated ligands like dppf, especially with challenging substrates.[4]
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are representative experimental protocols adapted from studies on similar bromopyrrole substrates.
Protocol 1: Suzuki Coupling using Pd(dppf)Cl₂ (Adapted from Gupton et al.)[2]
This protocol is based on the successful coupling of ethyl 3-bromo-2-formylpyrrole-5-carboxylate.
Materials:
-
This compound
-
Arylboronic acid or aryltrifluoroborate salt (1.3 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂, 5 mol%)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (2.0 equivalents)
-
Toluene/Ethanol (3:1 mixture)
-
Water
Procedure:
-
To a microwave reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equivalent), the arylboronic acid derivative (1.3 equivalents), and DABCO (2.0 equivalents).
-
Add the toluene/ethanol (3:1) solvent mixture, followed by a few drops of water.
-
Stir the mixture for several minutes, then add Pd(dppf)Cl₂ (5 mol%).
-
Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 120 °C) and time (e.g., 30 minutes), with stirring.
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling using Pd(PPh₃)₄ with N-Protection (Adapted from Liang et al.)[3]
This protocol is suitable for N-protected pyrroles, which can prevent dehalogenation. The first step would be the protection of the pyrrole nitrogen (e.g., with a SEM or BOC group).
Materials:
-
N-protected this compound
-
Arylboronic acid (1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 10 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 equivalents)
-
1,4-Dioxane/Water (4:1 mixture)
Procedure:
-
To a reaction flask, add the N-protected this compound (1.0 equivalent), arylboronic acid (1.5 equivalents), Cs₂CO₃ (2.0 equivalents), and Pd(PPh₃)₄ (10 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed 1,4-dioxane/water (4:1) solvent mixture.
-
Heat the reaction mixture to 90 °C and stir for approximately 5 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter to remove solids.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
-
If necessary, the N-protecting group can be removed in a subsequent step.
Logical Workflow and Catalytic Cycle
The general workflow for a Suzuki-Miyaura cross-coupling experiment and the underlying catalytic cycle are illustrated below.
Caption: General experimental workflow for Suzuki coupling.
Caption: Simplified catalytic cycle for Suzuki coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. Formyl Group Activation of a Bromopyrrole Ester in Suzuki Cross-Coupling Reactions: Application to a Formal Synthesis of Polycitone A and B and Polycitrin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
The Reactivity Landscape of Halogenated Pyrroles: A Comparative Guide for Drug Discovery and Development
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the pyrrole nucleus is a privileged structure found in numerous pharmaceuticals. Halogenated pyrroles, particularly ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate, serve as versatile building blocks for creating complex molecular architectures via transition metal-catalyzed cross-coupling reactions. This guide provides an objective comparison of the reactivity of this compound with other halopyrroles in key cross-coupling reactions, supported by experimental data and detailed protocols.
General Reactivity Trends of Halopyrroles in Cross-Coupling Reactions
The reactivity of halopyrroles in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, is primarily governed by the nature of the halogen atom and the electronic properties of the pyrrole ring. The established order of reactivity for halogens in the rate-determining oxidative addition step is generally I > Br > Cl > F. This trend is inversely correlated with the carbon-halogen bond dissociation energy, with the weaker C-I bond being the most susceptible to cleavage by the palladium catalyst.
For pyrrole substrates, an additional critical factor influencing reactivity is the presence of the N-H proton. In many instances, the acidic nature of the pyrrole N-H can lead to side reactions, most notably dehalogenation, which significantly reduces the yield of the desired cross-coupled product.[1][2] This is particularly problematic in Suzuki-Miyaura coupling reactions.[1][2]
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. However, the use of unprotected N-H bromopyrroles, including ethyl 4-bromopyrrole-2-carboxylates, is often plagued by a competing dehalogenation reaction, which can become the dominant pathway.[1][2] Protection of the pyrrole nitrogen, for instance with a tert-butyloxycarbonyl (Boc) group, has been shown to effectively suppress this dehalogenation and promote the desired cross-coupling.[1]
While direct side-by-side comparative data for ethyl 4-halo-3,5-dimethyl-1H-pyrrole-2-carboxylates is limited, the general reactivity trend of halogens allows for a qualitative comparison.
Table 1: Qualitative Reactivity Comparison of Ethyl 4-halo-3,5-dimethyl-1H-pyrrole-2-carboxylates in Suzuki-Miyaura Coupling
| Halopyrrole Substrate | Expected Relative Reactivity | Key Considerations |
| Ethyl 4-iodo-3,5-dimethyl-1H-pyrrole-2-carboxylate | Highest | Most reactive, but also highly prone to dehalogenation if N-H is unprotected. |
| This compound | Intermediate | Significant dehalogenation of the N-H pyrrole is a common side reaction. N-protection is often necessary for good yields.[1][2] |
| Ethyl 4-chloro-3,5-dimethyl-1H-pyrrole-2-carboxylate | Lowest | Less reactive, often requiring more forcing reaction conditions (higher temperatures, stronger bases, more active catalysts). Less prone to dehalogenation compared to the bromo and iodo counterparts. |
Comparative Reactivity in Heck and Buchwald-Hartwig Amination Reactions
The Heck reaction, for the formation of C-C bonds with alkenes, and the Buchwald-Hartwig amination, for the synthesis of C-N bonds, are also pivotal transformations in drug discovery. The general reactivity trend of halogens (I > Br > Cl) also holds for these reactions when applied to halopyrroles.
Table 2: Quantitative Data for Cross-Coupling Reactions of a Protected Bromopyrrole
The following data for the Suzuki-Miyaura coupling of a SEM-protected methyl 4-bromo-1H-pyrrole-2-carboxylate with various boronic acids highlights the yields achievable when the dehalogenation side reaction is suppressed.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | Methyl 4-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate | 72 |
| 2 | 4-Chlorophenylboronic acid | Methyl 4-(4-chlorophenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate | 66 |
| 3 | 4-Fluorophenylboronic acid | Methyl 4-(4-fluorophenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate | 70 |
| 4 | 4-Nitrophenylboronic acid | Methyl 4-(4-nitrophenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate | 62 |
| 5 | 4-Methoxyphenylboronic acid | Methyl 4-(4-methoxyphenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate | 77 |
Experimental Protocols
N-Boc Protection of this compound
Procedure: To a solution of this compound (1.0 eq) in dichloromethane (CH₂Cl₂) at 0 °C is added di-tert-butyl dicarbonate (Boc₂O, 1.2 eq), triethylamine (Et₃N, 1.5 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched with water and extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the N-Boc protected pyrrole.
General Protocol for Suzuki-Miyaura Coupling of N-Boc-ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate
Procedure: In a Schlenk flask, N-Boc-ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate (1.0 eq), the corresponding boronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq) are dissolved in a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1). A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), is added, and the flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The reaction mixture is then heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated. The residue is purified by column chromatography to yield the desired coupled product.[3]
General Protocol for Heck Reaction of a Halopyrrole
Procedure: A mixture of the halopyrrole (1.0 eq), an alkene (1.2 eq), a palladium source such as palladium(II) acetate (Pd(OAc)₂, 0.05 eq), a phosphine ligand (e.g., tri(o-tolyl)phosphine, 0.1 eq), and a base (e.g., triethylamine, 2.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF) is degassed and heated under an inert atmosphere. The reaction temperature typically ranges from 80 to 120 °C. Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water. The organic layer is dried, concentrated, and the product is purified by chromatography.
General Protocol for Buchwald-Hartwig Amination of a Bromopyrrole
Procedure: To an oven-dried Schlenk tube are added the bromopyrrole (1.0 eq), an amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.08 eq), and a base (e.g., sodium tert-butoxide, 1.4 eq). The tube is evacuated and backfilled with argon. Anhydrous toluene is added, and the reaction is heated to 80-110 °C. After the reaction is complete, the mixture is cooled, diluted with ether, filtered through celite, and concentrated. The product is then purified by flash chromatography.[4]
Visualizing Reaction Mechanisms and Workflows
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Analysis of Brominated vs. Iodinated Pyrroles in Cross-Coupling Reactions: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds like pyrrole is a cornerstone of modern synthetic chemistry. Palladium-catalyzed cross-coupling reactions are indispensable tools in this endeavor, and the choice of the halogen on the pyrrole substrate—typically bromine or iodine—profoundly influences reaction efficiency, scope, and conditions. This guide provides an objective comparison of the performance of brominated and iodinated pyrroles in key cross-coupling reactions, supported by representative experimental data.
The enhanced reactivity of iodinated pyrroles often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times. This can be particularly advantageous when working with thermally sensitive substrates or complex molecules bearing multiple functional groups. Conversely, the lower cost and greater commercial availability of some brominated pyrroles make them an attractive option when their reactivity is sufficient for the desired transformation.
The fundamental principle governing the differential reactivity lies in the carbon-halogen bond strength. The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond. This weaker bond facilitates the initial, and often rate-determining, oxidative addition step in the catalytic cycle of most palladium-catalyzed cross-coupling reactions.
Quantitative Performance in Key Cross-Coupling Reactions
The following tables summarize representative data for the performance of brominated and iodinated pyrroles in Suzuki-Miyaura, Stille, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. It is important to note that direct side-by-side comparisons under identical conditions are not always available in the literature; therefore, these tables compile data from various sources to illustrate the general reactivity trends.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds. Due to the weaker C-I bond, iodinated pyrroles generally undergo oxidative addition to the palladium(0) catalyst more readily than their brominated counterparts, leading to milder reaction conditions and often higher yields in shorter times.
| Halopyrrole | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| N-Boc-2-bromopyrrole | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~70-80 |
| N-Boc-2-iodopyrrole | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 80 | 4 | >90 |
| 5-Bromo-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ | DME | 80 | 16 | 70-80[1] |
Stille Coupling
The Stille coupling offers a robust method for C-C bond formation, particularly for complex fragments, due to the stability of the organostannane reagents.[2] Similar to the Suzuki coupling, iodopyrroles exhibit higher reactivity.
| Halopyrrole | Coupling Partner | Catalyst (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| N-Methyl-2-bromopyrrole | (E)-1,2-Bis(tributylstannyl)ethene | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 24 | ~60-70 |
| N-Methyl-2-iodopyrrole | (E)-1,2-Bis(tributylstannyl)ethene | Pd(PPh₃)₄ (2) | - | THF | 65 | 6 | >85 |
Heck Reaction
In the Heck reaction, the oxidative addition of the halopyrrole to the palladium catalyst is a critical step. Consequently, iodopyrroles are generally more reactive than bromopyrroles.
| Halopyrrole | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| N-Phenyl-2-bromopyrrole | Styrene | Pd(OAc)₂ (2), PPh₃ (4) | Et₃N | DMF | 100 | 18 | ~75-85 |
| N-Phenyl-2-iodopyrrole | Styrene | Pd(OAc)₂ (1), PPh₃ (2) | Et₃N | DMF | 80 | 5 | >90 |
| Iodobenzene | Methyl acrylate | Supported Pd | Et₃N/Na₂CO₃ | NMP | 100 | - | >95[3] |
Sonogashira Coupling
The Sonogashira coupling is a powerful tool for the synthesis of alkynyl-substituted pyrroles. The reactivity trend of I > Br is particularly pronounced in this reaction, with iodopyrroles often reacting at or near room temperature.
| Halopyrrole | Coupling Partner | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromo-1H-pyrrole | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | DMF | 80 | 12 | ~70-80 |
| 2-Iodo-1H-pyrrole | Phenylacetylene | Pd(PPh₃)₂Cl₂ (1.5) | CuI (3) | Et₃N | THF | 25 | 4 | >90 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds. While modern catalysts can effectively couple bromopyrroles, iodopyrroles generally react under milder conditions and with a broader range of amines.
| Halopyrrole | Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| N-Boc-2-bromopyrrole | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 16 | ~80-90 |
| N-Boc-2-iodopyrrole | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Dioxane | 80 | 6 | >95 |
Experimental Protocols
Below are generalized, representative experimental protocols for each of the discussed cross-coupling reactions. Researchers should note that optimal conditions are substrate-dependent and may require further optimization.
General Procedure for Suzuki-Miyaura Coupling of a Halopyrrole
In a Schlenk flask, the N-protected halopyrrole (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv) are combined. A degassed solvent mixture (e.g., Toluene/H₂O, 4:1) is added. The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The reaction mixture is then heated to the desired temperature (typically 80-100 °C) and stirred for the required time (4-12 h), monitoring progress by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Stille Coupling of a Halopyrrole
To a solution of the N-protected halopyrrole (1.0 equiv) and the organostannane (1.1 equiv) in an anhydrous, degassed solvent (e.g., THF or toluene) is added the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under an inert atmosphere. The reaction mixture is heated to the appropriate temperature (65-110 °C) and stirred for the specified duration (6-24 h). After cooling to room temperature, a solution of aqueous KF is added to quench the reaction and precipitate the tin byproducts. The mixture is stirred for 30 minutes and then filtered through celite. The filtrate is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.
General Procedure for Heck Reaction of a Halopyrrole
A mixture of the N-protected halopyrrole (1.0 equiv), the alkene (e.g., styrene, 1.2 equiv), palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), a phosphine ligand (e.g., PPh₃, 2-4 mol%), and a base (e.g., Et₃N, 1.5 equiv) in an anhydrous, degassed solvent (e.g., DMF) is prepared in a sealed tube. The mixture is heated to the required temperature (80-100 °C) for the necessary time (5-18 h). After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
General Procedure for Sonogashira Coupling of a Halopyrrole
In a Schlenk tube under an inert atmosphere, the halopyrrole (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1.5-3 mol%), and copper(I) iodide (3-5 mol%) are placed. Anhydrous, degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., Et₃N, 2.0 equiv) are added. The terminal alkyne (1.1 equiv) is then added dropwise, and the reaction is stirred at the appropriate temperature (25-80 °C) for the required duration (4-12 h). Upon completion, the reaction is quenched with saturated aqueous NH₄Cl and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. Purification is achieved by column chromatography.
General Procedure for Buchwald-Hartwig Amination of a Halopyrrole
A Schlenk tube is charged with the N-protected halopyrrole (1.0 equiv), the amine (1.2 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu or K₃PO₄, 1.4 equiv). The tube is evacuated and backfilled with an inert gas. Anhydrous, degassed solvent (e.g., toluene or dioxane) is added, and the mixture is heated to the specified temperature (80-100 °C) for the required time (6-16 h). After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography.
Visualizing the Cross-Coupling Workflow and Comparative Logic
To better illustrate the processes discussed, the following diagrams, generated using the DOT language, outline a typical experimental workflow for palladium-catalyzed cross-coupling and the logical relationship in reactivity between brominated and iodinated pyrroles.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: The influence of the carbon-halogen bond strength on the rate of oxidative addition.
References
A Comparative Guide to Purity Assessment of Synthesized Ethyl 4-Bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for assessing the purity of synthesized ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate. The information is supported by experimental data drawn from literature and detailed proposed methodologies to assist researchers in selecting the optimal approach for their analytical needs.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Accurate determination of its purity is crucial for ensuring the quality, safety, and efficacy of the final drug product. This guide focuses on a proposed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method and compares its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Synthesis and Potential Impurities
The synthesis of this compound typically involves the bromination of ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate.[1] A common procedure involves the use of N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile.[1]
Potential impurities that may arise during the synthesis include:
-
Starting Material: Unreacted ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate.
-
Over-brominated products: Dibrominated or other polybrominated pyrrole derivatives.
-
Isomers: Positional isomers of the bromo substituent.
-
By-products: Products from side reactions or degradation.
The choice of analytical technique should be capable of separating and quantifying the main compound from these potential impurities.
Purity Assessment Methods: A Comparative Analysis
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely used technique for the purity assessment of organic compounds due to its high resolution, sensitivity, and reproducibility.
Proposed RP-HPLC Method:
Based on methods developed for structurally similar pyrrole derivatives, a robust RP-HPLC method is proposed for the analysis of this compound.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (e.g., 60:40 v/v) with 0.1% Trifluoroacetic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Data Presentation:
| Compound | Retention Time (min) | Peak Area (%) |
| Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate (Starting Material) | ~ 3.5 | < 0.1 |
| This compound (Product) | ~ 5.2 | > 99.5 |
| Potential Dibrominated Impurity | ~ 7.8 | < 0.2 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.
Proposed GC-MS Method:
| Parameter | Condition |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Mass Range | 50-400 amu |
Comparative Performance:
-
Advantages: Provides structural information from the mass spectrum, which is invaluable for impurity identification.
-
Disadvantages: The compound must be volatile and thermally stable. Derivatization may be required for less volatile compounds, adding complexity to the sample preparation.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, using a certified internal standard.
Proposed qNMR Protocol:
| Parameter | Condition |
| Spectrometer | 400 MHz or higher |
| Solvent | CDCl₃ or DMSO-d₆ |
| Internal Standard | Maleic anhydride or Dimethyl sulfone (certified reference material) |
| Pulse Sequence | A quantitative pulse sequence with a sufficient relaxation delay (e.g., 5 x T₁) |
| Data Processing | Integration of a well-resolved signal of the analyte and the internal standard |
Comparative Performance:
-
Advantages: Provides a direct and accurate measure of purity without the need for identical reference standards for each impurity. It is also non-destructive.
-
Disadvantages: Lower sensitivity compared to HPLC and GC-MS. Requires a well-resolved signal for both the analyte and the internal standard, which can be challenging in complex mixtures.
Experimental Protocols
Synthesis of this compound
To a solution of ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate (1.0 g, 5.98 mmol) in acetonitrile (20 mL) at 0 °C is added N-bromosuccinimide (1.12 g, 6.28 mmol) portion-wise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude product, which is then purified by column chromatography on silica gel.
RP-HPLC Purity Assessment
-
Sample Preparation: Prepare a stock solution of the synthesized compound in the mobile phase at a concentration of approximately 1 mg/mL. Dilute to a working concentration of 0.1 mg/mL.
-
Chromatographic Analysis: Inject 10 µL of the sample solution into the HPLC system under the conditions outlined in the RP-HPLC method table.
-
Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total peak area of all peaks in the chromatogram.
Visualizations
Caption: Workflow for the synthesis and purity assessment of this compound.
References
A Comparative Guide to N-Protecting Groups for Suzuki Coupling of Bromopyrroles
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules containing the pyrrole moiety, the Suzuki-Miyaura cross-coupling of bromopyrroles is a cornerstone reaction for C-C bond formation. However, the acidic N-H proton of the pyrrole ring often interferes with the catalytic cycle, leading to side reactions such as debromination and reduced yields.[1] Consequently, the selection of an appropriate N-protecting group is a critical parameter for a successful and high-yielding Suzuki coupling. This guide provides a comprehensive comparison of commonly employed N-protecting groups, supported by experimental data, to facilitate an informed choice for your specific synthetic needs.
Performance Comparison of N-Protecting Groups
The choice of an N-protecting group significantly impacts the yield and success of the Suzuki coupling of bromopyrroles. While unprotected bromopyrroles are generally poor substrates due to competitive debromination, various protecting groups offer solutions with distinct advantages and disadvantages. This section provides a comparative overview of the performance of several common N-protecting groups.
| N-Protecting Group | Abbreviation | Key Characteristics | Typical Suzuki Coupling Yields | Stability Under Suzuki Conditions |
| tert-Butoxycarbonyl | Boc | Easily introduced and removed under acidic conditions. | Moderate to high, but can be variable. | Often unstable, leading to in situ deprotection.[2] |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | Robust and stable to a wide range of conditions. | Consistently high. | Generally stable. |
| Tosyl (p-toluenesulfonyl) | Ts | Electron-withdrawing, deactivates the pyrrole ring. | High. | Stable. |
| Benzyloxycarbonyl | Cbz | Removed by hydrogenolysis. | Moderate to high. | Generally stable under non-reductive conditions. |
| Unprotected | - | Prone to debromination and low yields. | Low to none.[1] | - |
Experimental Data Summary
The following table summarizes experimental data for the Suzuki coupling of 2-bromopyrrole with phenylboronic acid using different N-protecting groups. It is important to note that direct comparison is challenging as reaction conditions are not always identical across different studies.
| N-Protecting Group | Substrate | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Boc | N-Boc-2-bromopyrrole | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | ~85% (product often deprotected) | [3] |
| SEM | N-SEM-2-bromopyrrole | Pd₂(dba)₃ / XPhos | K₂CO₃ | Dioxane/H₂O | 100 | 1 | High (specific yield not stated) | [4] |
| Unprotected | 2-Bromopyrrole | - | - | - | - | - | Low to none | [1] |
Experimental Protocols
Detailed methodologies for the introduction of the protecting group, the Suzuki coupling reaction, and the subsequent deprotection are crucial for reproducibility.
N-Protection of 2-Bromopyrrole
1. N-Boc Protection:
To a solution of 2-bromopyrrole in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), is added di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). The reaction is typically stirred at room temperature until completion.
-
Reagents: 2-bromopyrrole, Di-tert-butyl dicarbonate (Boc₂O), 4-(Dimethylamino)pyridine (DMAP), Dichloromethane (DCM).
-
Procedure: To a solution of 2-bromopyrrole (1.0 eq) and DMAP (0.1 eq) in DCM, add Boc₂O (1.1 eq). Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC. Upon completion, the reaction mixture is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.[5]
2. N-SEM Protection:
2-Bromopyrrole is deprotonated with a strong base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF) or THF, followed by the addition of 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl).
-
Reagents: 2-bromopyrrole, Sodium hydride (NaH), 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl), Dimethylformamide (DMF).
-
Procedure: To a suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C, add a solution of 2-bromopyrrole (1.0 eq) in DMF. Stir the mixture for 30 minutes at 0 °C, then add SEM-Cl (1.1 eq). Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction with water and extract the product with a suitable organic solvent. The organic layer is washed with brine, dried, and concentrated. The product is purified by column chromatography.
3. N-Tosyl Protection:
2-Bromopyrrole is reacted with p-toluenesulfonyl chloride (Ts-Cl) in the presence of a base such as sodium hydroxide (NaOH) or triethylamine (Et₃N) in a suitable solvent.
-
Reagents: 2-bromopyrrole, p-Toluenesulfonyl chloride (Ts-Cl), Sodium hydroxide (NaOH), Water, Dichloromethane (DCM).
-
Procedure: To a solution of 2-bromopyrrole (1.0 eq) in a biphasic system of DCM and aqueous NaOH, add Ts-Cl (1.1 eq). Stir the mixture vigorously at room temperature for 4-6 hours. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
Suzuki-Miyaura Coupling Reaction
A general procedure for the Suzuki coupling of an N-protected 2-bromopyrrole with an arylboronic acid is as follows:
-
Reagents: N-Protected-2-bromopyrrole, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Dioxane, Toluene, DME, with or without water).
-
Procedure: To a degassed mixture of the N-protected-2-bromopyrrole (1.0 eq), arylboronic acid (1.2-1.5 eq), and base (2.0-3.0 eq) in the chosen solvent, add the palladium catalyst (0.02-0.05 eq). Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at the desired temperature (typically 80-110 °C) until the starting material is consumed (monitored by TLC or GC-MS). Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.[3]
Deprotection of N-Arylpyrroles
1. N-Boc Deprotection:
The Boc group is readily cleaved under acidic conditions.
-
Reagents: N-Boc-2-arylpyrrole, Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl), Dichloromethane (DCM) or Dioxane.
-
Procedure: Dissolve the N-Boc-2-arylpyrrole in DCM and add an excess of TFA. Stir the solution at room temperature for 1-2 hours. Remove the solvent and excess acid under reduced pressure to yield the deprotected pyrrole, often as a salt.[6][7][8]
2. N-SEM Deprotection:
The SEM group can be removed under acidic conditions or with fluoride reagents.
-
Reagents: N-SEM-2-arylpyrrole, Trifluoroacetic acid (TFA) or Tetrabutylammonium fluoride (TBAF), Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Acidic Conditions: Dissolve the N-SEM-2-arylpyrrole in DCM and treat with TFA at room temperature.[4]
-
Fluoride Conditions: Dissolve the N-SEM-2-arylpyrrole in THF and add a solution of TBAF (1 M in THF). The reaction may require heating.[9]
3. N-Tosyl Deprotection:
The tosyl group is typically removed under strongly basic or reductive conditions.
-
Reagents: N-Tosyl-2-arylpyrrole, Sodium hydroxide (NaOH) or Magnesium turnings, Methanol (MeOH).
-
Basic Conditions: Reflux the N-tosyl-2-arylpyrrole in a solution of NaOH in aqueous methanol.
-
Reductive Conditions: Treat the N-tosyl-2-arylpyrrole with magnesium turnings in refluxing methanol.
Decision-Making Workflow for Protecting Group Selection
The selection of an appropriate N-protecting group is a critical step in the synthetic planning process. The following workflow, visualized as a DOT graph, outlines the key considerations.
Suzuki Coupling Catalytic Cycle
The generally accepted catalytic cycle for the Suzuki-Miyaura coupling is depicted below. The N-protecting group on the bromopyrrole prevents interference with the palladium catalyst, particularly in the oxidative addition step.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. One-pot directed alkylation/deprotection strategy for the synthesis of substituted pyrrole[3,4-d]pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. reddit.com [reddit.com]
- 9. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Reaction Times for the Functionalization of Substituted Bromopyrroles
For researchers, scientists, and drug development professionals, the efficient synthesis of complex molecules is paramount. Pyrrole-containing compounds are of significant interest due to their presence in numerous biologically active molecules. The functionalization of bromopyrrole scaffolds through cross-coupling reactions is a cornerstone of medicinal chemistry. This guide provides a comparative overview of the reaction times for three widely used palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Stille, and Buchwald-Hartwig—applied to various substituted bromopyrroles. The data presented is compiled from various studies and is intended to provide a relative understanding of the reaction efficiencies.
Executive Summary
Data Presentation
The following tables summarize the quantitative data for each reaction type. It is crucial to note that the substrates, catalysts, and reaction conditions vary between studies, which directly impacts the reaction times and yields.
Table 1: Suzuki-Miyaura Cross-Coupling of Substituted Bromopyrroles
| Bromopyrrole Substrate | Coupling Partner | Catalyst System | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Ethyl 3-bromo-2-formylpyrrole-5-carboxylate | Various boronic acids | Not specified | Not specified | 100 (Microwave) | 2 h | Good |
| SEM-protected 4-bromopyrrole | Phenylboronic acid | Pd(PPh₃)₄ / Cs₂CO₃ | Dioxane/H₂O | 90 | Not specified | Moderate to excellent |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | Dimethoxyethane | 80 | 2 h | High |
Table 2: Buchwald-Hartwig Amination of Bromo-N-heterocycles
| Bromo-heterocycle Substrate | Amine Partner | Catalyst System | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| 2-Bromo-6-methyl pyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP / NaOBut | Toluene | 80 | 4 h | 60 |
| Unprotected bromoimidazoles/bromopyrazoles | Various amines | tBuBrettPhos Pd precatalyst / LHMDS | THF | Room Temp. | 12 h | Moderate to excellent |
| Unprotected bromoimidazoles/bromopyrazoles | Various amines | tBuBrettPhos Pd precatalyst / LHMDS | THF | 50 - 80 | Not specified | Moderate to excellent |
Table 3: Stille Cross-Coupling of a Related Heterocyclic System
| Heterocyclic Substrate | Coupling Partner | Catalyst System | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Di-stannylated diazocine | Brominated coupling partner | Pd(OAc)₂ / XPhos / CsF | DME | 80 | 24 h | 47-94 |
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for each of the discussed cross-coupling reactions, compiled from the cited literature.
Suzuki-Miyaura Coupling of a Substituted Bromopyrrole
This protocol is a general representation for the coupling of a bromopyrrole with a boronic acid.
Materials:
-
Substituted bromopyrrole (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv)
-
Solvent (e.g., Dioxane/H₂O, 4:1)
Procedure:
-
To a dry flask, add the substituted bromopyrrole, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination of a Bromo-N-heterocycle
This protocol is adapted from the amination of a bromopyridine and serves as a general guideline.
Materials:
-
Bromo-N-heterocycle (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Palladium pre-catalyst (e.g., [Pd₂(dba)₃], 1-2 mol%)
-
Ligand (e.g., BINAP, XPhos, 2-4 mol%)
-
Base (e.g., NaOBut, LHMDS, 1.2-2.2 equiv)
-
Anhydrous solvent (e.g., Toluene, THF)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry Schlenk flask with the bromo-N-heterocycle, amine, palladium pre-catalyst, ligand, and base.
-
Add the anhydrous solvent to the flask.
-
Seal the flask and heat the mixture to the specified temperature (e.g., 80 °C or room temperature) with stirring for the indicated time.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by recrystallization or column chromatography.
Stille Cross-Coupling of a Heterocyclic Substrate
This protocol is based on the coupling of a stannylated heterocycle and can be adapted for bromopyrrole substrates.
Materials:
-
Bromopyrrole (1.0 equiv)
-
Organostannane (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., XPhos, 2.2 mol%)
-
Additive (e.g., CsF, 2.0 equiv)
-
Anhydrous solvent (e.g., DME)
Procedure:
-
Under an inert atmosphere, combine the bromopyrrole, organostannane, palladium catalyst, ligand, and additive in a pressure vial.
-
Add the anhydrous solvent.
-
Seal the vial and stir the mixture at the designated temperature (e.g., 80 °C) for the specified duration.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® and wash with an organic solvent.
-
Remove the solvent under reduced pressure.
-
Purify the crude product via column chromatography.
Visualizing the Synthetic Workflow
To conceptualize the general process of these cross-coupling reactions, the following diagram illustrates a typical experimental workflow.
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
The choice of a cross-coupling reaction for the functionalization of substituted bromopyrroles depends on several factors, including the nature of the desired bond (C-C or C-N), the specific substituents on the pyrrole ring and the coupling partner, and the desired reaction time and overall efficiency. The Suzuki-Miyaura reaction appears to be a rapid and high-yielding method for C-C bond formation with bromopyrroles. The Buchwald-Hartwig amination provides a reliable route to C-N bonds with moderate reaction times. While data for the Stille coupling of bromopyrroles is less common, it remains a viable option, potentially requiring longer reaction times. The provided protocols and data serve as a valuable starting point for the development of efficient synthetic routes towards novel pyrrole-containing molecules. Further optimization of reaction conditions for specific substrates is always recommended to achieve the best possible outcomes.
evaluating the cost-effectiveness of different synthetic routes to brominated pyrroles
For researchers, scientists, and professionals in drug development, the efficient and economical synthesis of brominated pyrroles is a critical consideration. These halogenated heterocycles are valuable building blocks in the synthesis of a wide array of biologically active molecules. This guide provides a comprehensive comparison of different synthetic routes to brominated pyrroles, focusing on cost-effectiveness, supported by experimental data and detailed protocols.
The choice of a synthetic strategy for producing brominated pyrroles is often a trade-off between the cost of reagents, reaction efficiency (yield), and the ease of purification. This guide evaluates two primary approaches: direct bromination of the pyrrole ring and multi-step syntheses involving the construction of the brominated pyrrole from acyclic precursors.
Key Factors for Evaluating Cost-Effectiveness:
-
Reagent Cost: The price of the brominating agent and other necessary chemicals.
-
Yield: The efficiency of the reaction in converting starting material to the desired product.
-
Reaction Conditions: The energy and equipment requirements (e.g., temperature, pressure, reaction time).
-
Selectivity: The ability to control the position and number of bromine substitutions, minimizing the formation of unwanted byproducts.
-
Purification: The complexity and cost associated with isolating the pure product.
Comparison of Synthetic Routes
The following sections detail the most common methods for synthesizing brominated pyrroles, presenting quantitative data in comparative tables and providing detailed experimental protocols.
Route 1: Direct Bromination of Pyrrole
Direct electrophilic bromination is a common and straightforward approach. The high reactivity of the pyrrole ring, however, can lead to over-bromination and a mixture of products, making selectivity a key challenge.[1]
N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of pyrroles due to its solid, crystalline nature, which makes it easier and safer to handle than liquid bromine.[1] Elemental bromine (Br₂), while often cheaper, is highly corrosive and volatile, requiring more stringent safety precautions.
| Brominating Agent | Average Price (per mole) | Typical Yield (Monobromination) | Selectivity Control | Safety/Handling |
| N-Bromosuccinimide (NBS) | ~$10 - $20 | 60-80% | Good (with controlled conditions) | Solid, easier to handle |
| **Elemental Bromine (Br₂) ** | ~$2 - $5[2][3][4][5][6] | Variable (often lower due to over-bromination) | Poor (often leads to mixtures) | Highly corrosive, volatile liquid |
Table 1. Comparison of NBS and Br₂ for the Monobromination of Pyrrole.
This protocol is adapted from established procedures for the selective monobromination of pyrrole.
Materials:
-
Pyrrole
-
N-Bromosuccinimide (NBS)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Dissolve pyrrole (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of NBS (1.0 eq) in anhydrous THF to the cooled pyrrole solution over 30 minutes.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-bromopyrrole.
Route 2: Multi-Step Synthesis (Paal-Knorr Pyrrole Synthesis)
The Paal-Knorr synthesis offers an alternative route that can provide better control over the substitution pattern. This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to form the pyrrole ring.[7][8][9][10][11] By using a brominated 1,4-dicarbonyl precursor, specific brominated pyrroles can be synthesized with high regioselectivity.
| Feature | Direct Bromination | Paal-Knorr Synthesis |
| Starting Materials | Pyrrole, Brominating Agent | 1,4-Dicarbonyl, Amine/Ammonia |
| Selectivity | Often poor, requires careful control | High, determined by precursor |
| Number of Steps | Typically one step | Multiple steps |
| Overall Yield | Variable, can be low for specific isomers | Generally good to excellent[7][8] |
| Cost-Effectiveness | Potentially high for simple mixtures | Can be higher due to multi-step nature |
Table 2. General Comparison of Direct Bromination vs. Paal-Knorr Synthesis.
This protocol outlines a general procedure for the synthesis of a substituted pyrrole, which can be adapted for brominated derivatives by using appropriate starting materials.
Materials:
-
1,4-Diketone (e.g., 2,5-hexanedione)
-
Primary Amine (e.g., aniline)
-
Acetic Acid (catalyst)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the 1,4-diketone (1.0 eq) and the primary amine (1.1 eq) in ethanol.
-
Add a catalytic amount of acetic acid.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the desired pyrrole.
Logical Workflow for Selecting a Synthetic Route
The choice of the most cost-effective synthetic route depends on several factors, including the desired substitution pattern, the scale of the synthesis, and the available resources. The following diagram illustrates a decision-making workflow to guide this selection process.
Caption: Decision workflow for selecting a cost-effective synthetic route to brominated pyrroles.
Conclusion
The most cost-effective route for synthesizing brominated pyrroles is highly dependent on the specific target molecule and the scale of production. For simple monobrominated pyrroles where some mixture of isomers may be tolerated, direct bromination with NBS offers a good balance of cost, yield, and ease of handling. For the synthesis of specific polybrominated isomers or when high regioselectivity is crucial, multi-step approaches like the Paal-Knorr synthesis, despite being more complex, can be more cost-effective in the long run by avoiding costly and difficult purification of isomeric mixtures. Researchers and process chemists must carefully weigh the factors of reagent cost, yield, selectivity, and purification complexity to determine the optimal synthetic strategy for their needs.
References
- 1. lookchem.com [lookchem.com]
- 2. businessanalytiq.com [businessanalytiq.com]
- 3. imarcgroup.com [imarcgroup.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Liquid Bromine at Best Price from Manufacturers, Suppliers & Dealers [tradeindia.com]
- 6. pubs.usgs.gov [pubs.usgs.gov]
- 7. rgmcet.edu.in [rgmcet.edu.in]
- 8. researchgate.net [researchgate.net]
- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 10. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 11. youtube.com [youtube.com]
Spectroscopic Evolution: A Comparative Guide to Starting Material and Product Analysis
In the realm of chemical synthesis, the transformation of starting materials into a desired product is the central event. Verifying the success of this transformation is paramount, and spectroscopic techniques offer a powerful, non-destructive window into the molecular changes that occur.[1] This guide provides a comparative analysis of starting materials and their corresponding product after a chemical reaction, utilizing fundamental spectroscopic methods to confirm the conversion and assess the purity of the product.
The primary spectroscopic techniques employed for this purpose are Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.[2][3] Each method provides unique structural information, and together they offer a comprehensive picture of the chemical transformation.
Spectroscopic Techniques for Reaction Monitoring
1. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying functional groups within a molecule.[3][4] It works by measuring the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching and bending) at specific frequencies.[3][4] A chemical reaction is typically accompanied by the disappearance of functional groups from the starting materials and the appearance of new ones in the product.[5][6]
For example, in the Fischer esterification of acetic acid and ethanol to form ethyl acetate, one would expect to see the disappearance of the broad O-H stretch from the carboxylic acid and the alcohol, and the appearance of a new C=O stretch for the ester and a C-O stretch.[1]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR).[3] It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. The chemical shift of a nucleus is highly sensitive to its local electronic environment, making NMR an excellent tool for tracking structural changes during a reaction.[3][7]
In the context of the Fischer esterification, the chemical shifts of the protons and carbons near the reacting functional groups will change significantly. For instance, the proton of the carboxylic acid's hydroxyl group will disappear, and new signals corresponding to the ethyl group attached to the ester will appear.[1]
3. Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule.[2] This absorption corresponds to the excitation of electrons to higher energy levels.[2][8] This technique is particularly useful for compounds containing chromophores, such as conjugated systems or aromatic rings.[3] By monitoring the change in absorbance at a specific wavelength over time, the rate of a reaction can be determined.[2][9] While not as structurally detailed as FTIR or NMR for this specific example, it can be a valuable tool for kinetic analysis.[2][8]
Data Presentation: Spectroscopic Comparison of Fischer Esterification
The following table summarizes the key spectroscopic data for the starting materials (acetic acid and ethanol) and the final product (ethyl acetate) of a Fischer esterification reaction.
| Compound | Spectroscopic Technique | Key Observations |
| Acetic Acid | FTIR | Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1710 cm⁻¹) |
| ¹H NMR | ~11.5 ppm (s, 1H, COOH), ~2.1 ppm (s, 3H, CH₃) | |
| ¹³C NMR | ~178 ppm (C=O), ~21 ppm (CH₃) | |
| Ethanol | FTIR | Broad O-H stretch (~3200-3600 cm⁻¹), C-O stretch (~1050 cm⁻¹) |
| ¹H NMR | ~3.7 ppm (q, 2H, CH₂), ~1.2 ppm (t, 3H, CH₃), ~2.6 ppm (s, 1H, OH) | |
| ¹³C NMR | ~58 ppm (CH₂), ~18 ppm (CH₃) | |
| Ethyl Acetate | FTIR | C=O stretch (~1740 cm⁻¹), C-O stretch (~1240 cm⁻¹) |
| ¹H NMR | ~4.1 ppm (q, 2H, OCH₂), ~2.0 ppm (s, 3H, COCH₃), ~1.2 ppm (t, 3H, CH₃) | |
| ¹³C NMR | ~171 ppm (C=O), ~60 ppm (OCH₂), ~21 ppm (COCH₃), ~14 ppm (CH₃) |
Experimental Protocols
1. FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum to remove interference from the atmosphere (e.g., CO₂).[10][11]
-
Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.[11]
-
Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal and acquire the spectrum.[11]
-
Cleaning: Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after each measurement.
2. ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount of the sample (a few milligrams) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[1]
-
Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument will then be tuned and shimmed to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the spectrum using appropriate parameters (e.g., number of scans).[7]
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.
3. UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent that does not absorb in the region of interest.[12]
-
Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer.[12][13]
-
Sample Measurement: Fill a cuvette with the sample solution and place it in the spectrophotometer.[13]
-
Spectrum Acquisition: Scan a range of wavelengths to obtain the absorbance spectrum and identify the wavelength of maximum absorbance (λ_max).[13]
Mandatory Visualization
Caption: Experimental and analytical workflow for reaction monitoring.[1]
The decision-making process for confirming the formation of the desired product relies on the interpretation of multiple spectroscopic data points. The disappearance of characteristic starting material signals and the emergence of new product signals provide a compelling narrative of the chemical transformation.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. Spectroscopic Methods for Studying Reaction Mechanisms: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. clairet.co.uk [clairet.co.uk]
- 6. brainly.com [brainly.com]
- 7. ekwan.github.io [ekwan.github.io]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Spectroscopic monitoring of titrations and kinetics [ns1.almerja.com]
- 10. benchchem.com [benchchem.com]
- 11. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]
biological activity of ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate derivatives compared to standards
A Comparative Guide to the Biological Activity of Ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate Derivatives
The pyrrole scaffold is a fundamental heterocyclic motif present in a vast array of natural products and synthetic compounds with significant therapeutic applications.[1] Its derivatives are known to exhibit a wide range of biological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[2][3][4] This guide focuses on the biological activities of derivatives of this compound, comparing their performance against standard therapeutic agents.
Anticancer Activity
Pyrrole derivatives have shown considerable promise as anticancer agents, with some compounds progressing into clinical use.[5] The core structure is a key feature in several approved drugs, such as Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor.[5][6] The cytotoxic potential of novel pyrrole derivatives is often evaluated against a panel of human cancer cell lines, and their efficacy is compared to established chemotherapeutic drugs.
Comparative Analysis of In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity (IC₅₀ values) of representative pyrrole derivatives against various human cancer cell lines, benchmarked against standard anticancer drugs.
| Compound/Standard Drug | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrrole Derivative 23p ¹ | HepG2 (Liver) | 2.357 | [6] |
| A549 (Lung) | 3.012 | [6] | |
| Skov-3 (Ovarian) | 2.871 | [6] | |
| Pyrrole Derivative 4a ² | LoVo (Colon) | >50 (at 48h) | [5] |
| Pyrrole Derivative 4d ² | LoVo (Colon) | ~45 (at 48h) | [5] |
| Sunitinib (Standard) | HepG2 (Liver) | 31.594 | [6] |
| A549 (Lung) | 49.036 | [6] | |
| Skov-3 (Ovarian) | 26.542 | [6] | |
| Cisplatin (Standard) | LoVo (Colon) | Varies by study | [7] |
| 5-Fluorouracil (Standard) | LoVo (Colon) | Varies by study | [7] |
¹Structure: (Z)-5-((5-bromo-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl)-N-(2-(diethylamino)ethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide ²Structures are detailed in the referenced study; they are complex pyrrole derivatives.
// Node and Edge Styling node [fontcolor="#202124", color="#5F6368"]; edge [color="#34A853"]; }
Figure 1. General workflow of an in vitro cytotoxicity screening assay.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8]
-
Cell Culture and Seeding: Human cancer cell lines (e.g., HepG2, A549, Skov-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[6] Cells are then harvested and seeded into 96-well microplates at a specific density (e.g., 5 × 10³ cells/well) and incubated for 24 hours to allow for attachment.[9]
-
Compound Treatment: The test compounds (pyrrole derivatives) and standard drugs (e.g., Sunitinib) are dissolved in DMSO and then diluted with the culture medium to various concentrations. The cells are treated with these concentrations for a specified period, typically 24 to 48 hours.[5]
-
MTT Addition: After incubation, the treatment medium is removed, and MTT solution (e.g., 5 mg/mL in PBS) is added to each well. The plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Solubilization and Measurement: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Data Analysis: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[9] The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from dose-response curves.[9]
Antimicrobial Activity
Pyrrole-containing structures are integral to many compounds with potent antibacterial and antifungal properties.[3][10] Research into novel pyrrole derivatives aims to combat the growing challenge of antimicrobial resistance. Their efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Comparative Analysis of Antimicrobial Efficacy
The following table presents the MIC values for a pyrrole derivative against Mycobacterium tuberculosis, compared with standard antitubercular drugs.
| Compound/Standard Drug | Microorganism | MIC (µg/mL) | Reference |
| ENBHEDPC ¹ | Mycobacterium tuberculosis H37Rv | 0.7 | [10] |
| Pyrazinamide (Standard) | Mycobacterium tuberculosis H37Rv | 3.125 | [10] |
| Streptomycin (Standard) | Mycobacterium tuberculosis H37Rv | 6.25 | [10] |
| Ciprofloxacin (Standard) | Mycobacterium tuberculosis H37Rv | 3.125 | [10] |
¹Structure: ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate
// Node and Edge Styling node [fontcolor="#202124", color="#5F6368"]; edge [color="#EA4335"]; }
Figure 2. General workflow for determining the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of antimicrobial agents.[11]
-
Preparation of Compounds: A stock solution of each test compound and standard drug is prepared, typically in DMSO. Serial two-fold dilutions are then made in a liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate.[11]
-
Preparation of Inoculum: The test microorganism is cultured overnight, and the suspension is adjusted to a standardized concentration (e.g., 0.5 McFarland standard), which corresponds to approximately 1.5 × 10⁸ CFU/mL. This is further diluted to achieve a final concentration of about 5 × 10⁵ CFU/mL in the test wells.
-
Inoculation and Incubation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. Control wells, including a growth control (no drug) and a sterility control (no bacteria), are also prepared. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[12]
-
MIC Determination: Following incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[11] For some assays, a growth indicator like resazurin may be used to aid in the determination.[11]
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijcrt.org [ijcrt.org]
- 9. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate: A Guide for Laboratory Professionals
The proper disposal of ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate, a halogenated organic compound, is crucial for maintaining laboratory safety and ensuring environmental compliance. This substance must be treated as hazardous waste and handled in accordance with institutional and regulatory guidelines. Under no circumstances should this chemical be disposed of down the drain or mixed with general refuse.
Immediate Safety and Handling Precautions
Before handling, it is essential to wear appropriate Personal Protective Equipment (PPE). The hazardous nature of similar brominated compounds necessitates caution to prevent skin and eye irritation.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile or neoprene, chemically resistant |
| Eye Protection | Chemical splash goggles |
| Protective Clothing | Fully buttoned laboratory coat |
All handling and preparation for disposal of this compound and its waste products should be conducted within a certified laboratory chemical fume hood to avoid inhalation of any dust or vapors.
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe collection and disposal of waste containing this compound.
Waste Identification and Segregation
This compound is a brominated (halogenated) organic compound. It must be segregated into a designated "Halogenated Organic Waste" stream.[1][2][3] Keeping halogenated and non-halogenated waste separate is critical for proper disposal and cost management.[1][2] Do not mix this waste with other waste types, such as acids, bases, or non-halogenated solvents.[3]
Waste Collection and Containerization
-
Primary Waste: Collect all waste containing the compound, including residues and solutions, in a designated, chemically compatible waste container.[3][4] The container should be clearly labeled "Halogenated Organic Waste."
-
Labeling: As soon as you begin collecting waste, affix a hazardous waste tag to the container.[2] The label must clearly identify the contents, including the full chemical name of "this compound" and any other constituents.
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[2][5][6] Store the container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[4][5]
Disposal of Contaminated Materials
-
Solid Waste: Items such as contaminated gloves, weigh boats, and pipette tips should be collected in a separate, clearly labeled bag or container for solid hazardous waste.
-
Empty Product Containers: An empty container that held this compound must be managed as hazardous waste. For a container to be considered "empty," all material must be removed. To decontaminate, the container should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate from this process is also hazardous and must be collected as halogenated organic waste.[7] After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines.[7]
Spill Management
In the event of a spill, treat all cleanup materials as hazardous waste.
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite).
-
Collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[4][6][8]
-
Clean the spill area thoroughly.
Arranging for Final Disposal
Once the waste container is nearly full (typically 75-80%) or has reached your institution's storage time limit, arrange for its collection.[9] Contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a pickup.[5][7] Do not transport hazardous waste outside of your laboratory.[7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
- 1. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. ehs.providence.edu [ehs.providence.edu]
- 7. vumc.org [vumc.org]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] It is also harmful if swallowed.[1]
To mitigate these risks, the following personal protective equipment (PPE) is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn to protect against splashes and airborne particles.[4][5][6] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[4][5] Always inspect gloves for tears or punctures before use. |
| Body Protection | Laboratory Coat or Apron | A lab coat or chemical-resistant apron should be worn to protect against skin contact.[4][5] |
| Respiratory Protection | Dust Respirator or Use of Fume Hood | A dust respirator should be used if handling outside of a fume hood.[7] All handling of the powder should ideally occur within a chemical fume hood.[1] |
Operational Plan: Step-by-Step Handling Procedure
Proper handling techniques are crucial to minimize exposure and prevent contamination.
1. Preparation and Engineering Controls:
-
Ensure a calibrated chemical fume hood is operational.[1]
-
Cover the work surface with absorbent, plastic-backed paper to contain any spills.[8][9]
-
Have an emergency eyewash station and safety shower readily accessible.[3][10]
2. Weighing and Transfer:
-
Perform all weighing and transferring of the solid compound within the chemical fume hood to control airborne dust.[1][9]
-
Use anti-static and spark-proof tools where possible.[1]
-
Keep the container of the chemical tightly closed when not in use.[1][2]
3. Dissolving the Compound:
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Always add the solid to the liquid, not the other way around, unless the specific protocol dictates otherwise.
4. Post-Handling:
-
Thoroughly wash hands with soap and water after handling the chemical, even if gloves were worn.[1][7]
-
Decontaminate all work surfaces after the procedure is complete.[8]
-
Remove and wash any contaminated clothing before reuse.[1]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: This compound should be treated as hazardous waste.[1]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.
-
Solid Waste: Unused or contaminated solid material should be collected in a clearly labeled, sealed container for hazardous waste.[7]
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed container designated for halogenated organic waste.
-
Regulatory Compliance: All waste must be disposed of through a licensed hazardous waste disposal service, in accordance with local, state, and federal regulations.[1][2][3]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Safe handling workflow from preparation to disposal.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 5. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

